molecular formula C46H73N13O10 B1282685 [Sar1, Ile8]-Angiotensin II CAS No. 67724-27-0

[Sar1, Ile8]-Angiotensin II

Número de catálogo: B1282685
Número CAS: 67724-27-0
Peso molecular: 968.2 g/mol
Clave InChI: ZVUNAQTWOGAJRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[Sar1, Ile8]-Angiotensin II is a useful research compound. Its molecular formula is C46H73N13O10 and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNAQTWOGAJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553928
Record name N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

968.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67724-27-0
Record name N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[Sar1, Ile8]-Angiotensin II: A Technical Guide to its Function as an Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of [Sar1, Ile8]-Angiotensin II, a key peptide analog of Angiotensin II. It details its mechanism of action as a competitive antagonist at angiotensin II receptors, with a focus on its binding affinities, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction

This compound, also known as Sarile, is a synthetic octapeptide that has been instrumental in the study of the renin-angiotensin system (RAS). It is a potent antagonist of the Angiotensin II Type 1 (AT1) receptor, the primary mediator of the pressor and proliferative effects of Angiotensin II. Structurally, it differs from the endogenous Angiotensin II by the substitution of sarcosine (B1681465) for aspartic acid at position 1 and isoleucine for phenylalanine at position 8. The sarcosine substitution confers resistance to degradation by aminopeptidases, prolonging its biological activity. While primarily an antagonist, this compound also exhibits partial agonist properties. This guide provides a comprehensive overview of its biochemical and cellular functions.

Quantitative Binding Affinity Data

The binding affinity of this compound to the AT1 and AT2 receptor subtypes has been characterized in various tissues and species. The following tables summarize key quantitative data, providing a comparative perspective on its receptor binding profile.

Table 1: Dissociation Constants (Kd) of this compound

RadioligandReceptor SubtypeTissue/Cell LineSpeciesKd (nM)Reference
125I-[Sar1,Ile8]-Angiotensin IIAT1 (putative)Ovine TissuesOvine1.2[1]
125I-[Sar1,Ile8]-Angiotensin IIAT2 (putative)Ovine TissuesOvine0.3[1]
125I-[Sar1,Ile8]-Angiotensin IIAT1 & AT2Rabbit Iris + Ciliary BodyRabbit0.186[2]
125I-[Sar1,Ile8]-Angiotensin IIAT1 & AT2Rabbit ChoroidRabbit0.092[2]
125I-[Sar1,Ile8]-Angiotensin IIAT1 & AT2Rabbit Ciliary ProcessRabbit0.152[2]
125I-[Sar1,Ile8]-Angiotensin IIAT1 & AT2Rabbit RetinaRabbit0.050[2]
125I-[Sar1,Ile8]-Angiotensin IIAT1 & AT2Rabbit CorneaRabbit0.102[2]

Table 2: Inhibitory Constants (Ki) and IC50 Values for Angiotensin II Analogs

CompoundReceptor SubtypeRadioligandCell/Tissue TypeKi/IC50 (nM)Reference
Saralasin ([Sar1,Ala8]-Angiotensin II)Angiotensin II ReceptorFITC-Ang IIRat Liver MembranesKi: 0.32 (74% of sites), 2.7 (26% of sites)[3]
[Sar1,Gly8]-Angiotensin IIAT1125I-[Sar1,Ile8]-Angiotensin IIRat PituitaryKi: 0.66[4][5]
[Sar1,Gly8]-Angiotensin IIAT1125I-[Sar1,Ile8]-Angiotensin IIRat LiverKi: 1.40[4][5]
[Sar1,Gly8]-Angiotensin IIAT1125I-[Sar1,Ile8]-Angiotensin IIRat AdrenalKi: 1.36[4][5]
[Sar1,Gly8]-Angiotensin IIAT2125I-[Sar1,Ile8]-Angiotensin IIRat AdrenalKi: 52[4][5]
[Sar1,Ile8]-Angiotensin IIAT1125I-Angiotensin IINot SpecifiedIC50: 7.27[3]

Mechanism of Action and Signaling Pathways

This compound exerts its primary effect by competitively inhibiting the binding of Angiotensin II to the AT1 receptor. This blockade prevents the activation of downstream signaling cascades typically initiated by Angiotensin II.

Antagonism of AT1 Receptor Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by Angiotensin II, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger a cascade of cellular responses, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. This compound, by blocking Angiotensin II binding, inhibits this entire cascade.

Furthermore, the AT1 receptor can also signal through G-protein independent pathways involving β-arrestin. This compound also antagonizes these β-arrestin-mediated signaling events.

AT1_Signaling_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Sar1Ile8 [Sar1, Ile8]-AngII Sar1Ile8->AT1R Competitively Inhibits Gq11 Gq/11 AT1R->Gq11 beta_arrestin β-Arrestin AT1R->beta_arrestin PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response beta_arrestin_pathway β-Arrestin-mediated Signaling beta_arrestin->beta_arrestin_pathway beta_arrestin_pathway->Cellular_Response

Caption: Antagonism of AT1 Receptor Signaling by this compound.

Interaction with the AT2 Receptor

The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor. Its signaling is less well-defined but is generally considered to be independent of the PLC-IP3-DAG pathway. Instead, AT2 receptor activation is associated with the activation of protein phosphatases and the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and anti-proliferative effects. This compound can also bind to the AT2 receptor, and some studies suggest it may have agonistic activity at this site.[6]

AT2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds & Activates Sar1Ile8 [Sar1, Ile8]-AngII Sar1Ile8->AT2R Binds (potential agonist) G_protein Gi/o AT2R->G_protein Phosphatases Protein Phosphatases G_protein->Phosphatases Activates NO_Synthase Nitric Oxide Synthase (NOS) G_protein->NO_Synthase Activates Counter_Regulatory Counter-Regulatory Effects (Vasodilation, Anti-proliferation) Phosphatases->Counter_Regulatory NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces cGMP->Counter_Regulatory

Caption: Angiotensin II and this compound Signaling via the AT2 Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with angiotensin receptors.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for angiotensin receptors using a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells or tissue) Incubation 4. Incubate Membranes, Radioligand, and Competitor in Assay Buffer Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand (e.g., ¹²⁵I-Angiotensin II) Radioligand_Prep->Incubation Compound_Prep 3. Prepare Unlabeled Competitor ([Sar1, Ile8]-AngII) at various concentrations Compound_Prep->Incubation Filtration 5. Separate Bound and Free Radioligand (e.g., via vacuum filtration) Incubation->Filtration Counting 6. Quantify Bound Radioactivity (e.g., using a gamma counter) Filtration->Counting Analysis 7. Data Analysis (Determine IC50 and calculate Ki) Counting->Analysis

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Materials:

  • Membrane Preparation: A source of angiotensin receptors (e.g., cultured cells expressing AT1 or AT2 receptors, or tissue homogenates from organs such as the adrenal gland or liver).

  • Radioligand: 125I-[Sar1, Ile8]-Angiotensin II or another suitable radiolabeled angiotensin II analog.

  • Unlabeled Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Glass fiber filters: (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

  • Filtration apparatus and gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

    • Competition: Membrane preparation, radioligand, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of this compound to antagonize Angiotensin II-stimulated production of inositol phosphates (IPs), a key second messenger in the AT1 receptor signaling pathway.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1 cells stably expressing human AT1R).

  • [3H]-myo-inositol.

  • Labeling Medium: Inositol-free culture medium.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

  • Angiotensin II and this compound.

  • Lysis Buffer: e.g., ice-cold 0.4 M perchloric acid.

  • Anion-exchange chromatography columns.

  • Scintillation counter and fluid.

Procedure:

  • Cell Culture and Labeling:

    • Plate the cells in multi-well plates.

    • Once the cells reach a suitable confluency, replace the culture medium with labeling medium containing [3H]-myo-inositol and incubate for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Pre-incubation with Antagonist:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Stimulation:

    • Add a fixed concentration of Angiotensin II (e.g., a concentration that elicits a submaximal response, such as the EC80) to the wells and incubate for an appropriate time (e.g., 30-60 minutes).

  • Lysis and Extraction:

    • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

    • Incubate on ice to allow for cell lysis and extraction of soluble inositol phosphates.

    • Neutralize the extracts.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to anion-exchange columns.

    • Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of increasing salt concentration.

  • Quantification:

    • Add the eluted fractions to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the total [3H]-inositol phosphate accumulation for each condition.

    • Plot the Angiotensin II-stimulated IP accumulation as a function of the concentration of this compound.

    • Determine the IC50 value for the inhibition of Angiotensin II-stimulated IP production. This value can be used to calculate the antagonist's potency (pA2 value) using the Schild equation.

Conclusion

This compound is a valuable pharmacological tool for investigating the renin-angiotensin system. Its well-characterized properties as a competitive antagonist at the AT1 receptor, coupled with its radiolabeled forms, have made it indispensable for receptor binding studies. Understanding its binding affinities, its modulatory effects on signaling pathways, and the experimental protocols for its use is crucial for researchers in the fields of cardiovascular physiology, pharmacology, and drug discovery. This guide provides a foundational resource for professionals working with this important Angiotensin II analog.

References

The Discovery and Synthesis of [Sar1, Ile8]-Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[Sar1, Ile8]-Angiotensin II, also known as Sarile, is a potent and well-characterized synthetic analog of the endogenous octapeptide hormone Angiotensin II. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. This document details the solid-phase synthesis of the peptide, its purification and characterization, and in-depth experimental protocols for its biological evaluation. Furthermore, it presents a compilation of quantitative pharmacological data and visualizes the key signaling pathways associated with Angiotensin II receptors.

Introduction: The Advent of a Potent Angiotensin II Analog

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II, playing a pivotal role in blood pressure control, fluid and electrolyte balance, and cellular growth. The physiological actions of Angiotensin II are mediated through its interaction with two main G protein-coupled receptors: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The discovery of potent and selective ligands for these receptors has been instrumental in both elucidating the complex biology of the RAS and developing therapeutic agents for cardiovascular diseases.

This compound emerged from early structure-activity relationship studies of Angiotensin II. The substitution of the native aspartic acid at position 1 with sarcosine (B1681465) (Sar) was found to confer resistance to aminopeptidases, thereby increasing the peptide's metabolic stability and potency. The replacement of phenylalanine at position 8 with isoleucine (Ile) was a key modification that shifted the molecule's activity from a full agonist to a potent antagonist with partial agonist properties at the AT1 receptor. This unique pharmacological profile has established this compound as an invaluable tool for studying the physiological and pathophysiological roles of the RAS.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound (Sequence: Sar-Arg(Pbf)-Val-Tyr(tBu)-Ile-His(Trt)-Pro-Ile-OH).

Materials:

  • Fmoc-Ile-Wang resin

  • Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Sar-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

  • Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Pro, His(Trt), Ile, Tyr(tBu), Val, Arg(Pbf), Sar).

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Sar-OH, perform a final deprotection step as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with additional TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude synthetic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

2.2.1. Experimental Protocol: RP-HPLC Purification

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the dissolved peptide onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

2.2.2. Experimental Protocol: Mass Spectrometry Characterization

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Procedure:

  • Dissolve a small amount of the purified peptide in an appropriate solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical molecular weight of this compound (C₄₆H₇₃N₁₃O₁₀, MW: 968.15 g/mol ).[1]

Pharmacological Characterization

The biological activity of this compound is primarily assessed through radioligand binding assays to determine its affinity for the AT1 and AT2 receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the AT1 receptor using [¹²⁵I]-[Sar1, Ile8]-Angiotensin II as the radioligand.

Materials:

  • Membrane preparations from tissues or cells expressing AT1 receptors (e.g., rat liver membranes).

  • [¹²⁵I]-[Sar1, Ile8]-Angiotensin II (radioligand)

  • Unlabeled this compound (competitor)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound.

    • In assay tubes, add binding buffer, a fixed concentration of [¹²⁵I]-[Sar1, Ile8]-Angiotensin II (e.g., 0.1-0.5 nM), and varying concentrations of the unlabeled competitor.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

  • Incubation:

    • Add the membrane preparation (e.g., 50 µg of protein) to each tube to initiate the binding reaction.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound from various studies.

Table 1: Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Kd (nM)Reference
AT1[¹²⁵I][Sar1,Ile8]-Angiotensin IIOvine Tissues-1.2[2]
AT2[¹²⁵I][Sar1,Ile8]-Angiotensin IIOvine Tissues-0.3[2]
AT1[¹²⁵I][Sar1,Ile8]-Angiotensin IIHuman Left Ventricle-0.42[3]
AT1 & AT2[¹²⁵I]Angiotensin IIPig Uterus Myometrium0.23 (AT2)-[4]
AT1[¹²⁵I][Sar1,Ile8]-Angiotensin IIRat Hepatic Membrane--[4]

Table 2: Functional Activity of Angiotensin II Analogs

CompoundAgonistic Pressor EffectAntagonistic Depressor PotencyEffect on Aldosterone (B195564)Reference
This compoundGreater than [Sar1, Ala8]-AIIPotent, especially in low sodium stateIncreased plasma aldosterone concentration[5][6]
[Sar1, Ala8]-Angiotensin IIPresent, but less than [Sar1, Ile8]-AIIPotent, especially in low sodium stateIncreased plasma aldosterone concentration[5][6]
[Sar1, Thr8]-Angiotensin IIWeak agonistic pressor actionLess than [Sar1, Ile8]-AII and [Sar1, Ala8]-AIILittle effect on plasma aldosterone concentration[5]

Signaling Pathways

This compound exerts its effects by modulating the signaling pathways downstream of the AT1 and AT2 receptors. As a potent antagonist with partial agonist activity at the AT1 receptor, it can both block the actions of the endogenous agonist Angiotensin II and weakly activate certain signaling cascades.

AT1 Receptor Signaling

The AT1 receptor couples to multiple G proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including vasoconstriction, cell growth, and inflammation. This compound competitively blocks these pathways when co-administered with Angiotensin II. Its partial agonism may result in a submaximal activation of these pathways in the absence of the full agonist.

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Sarile [Sar1, Ile8]-AngII (Antagonist/Partial Agonist) Sarile->AT1R Blocks/Weakly Activates Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, Cell Growth) Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: AT1 Receptor Signaling Pathway.

AT2 Receptor Signaling

The AT2 receptor is generally considered to counteract the effects of the AT1 receptor. Its signaling is less well-defined but is known to involve G protein-independent pathways and the activation of phosphatases, leading to vasodilation, anti-proliferative, and pro-apoptotic effects. While this compound has a higher affinity for the AT2 receptor, its functional effects through this receptor are a subject of ongoing research.

AT2R_Signaling AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Sarile [Sar1, Ile8]-AngII Sarile->AT2R Phosphatases Protein Phosphatases (e.g., SHP-1) AT2R->Phosphatases NO_cGMP NO/cGMP Pathway AT2R->NO_cGMP Anti_proliferative Anti-proliferative Effects Phosphatases->Anti_proliferative Vasodilation Vasodilation NO_cGMP->Vasodilation

Caption: AT2 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical workflow of the radioligand binding assay described in section 3.1.

Binding_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup: - Serial dilutions of competitor - Add radioligand - Total & Non-specific binding tubes Start->Assay_Setup Incubation Incubation: - Add membrane preparation - Equilibrate at room temperature Assay_Setup->Incubation Filtration Termination & Filtration: - Rapid vacuum filtration - Wash with cold buffer Incubation->Filtration Counting Radioactivity Measurement: - Scintillation counting Filtration->Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End: Pharmacological Data Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound remains a cornerstone in the study of the renin-angiotensin system. Its unique properties as a potent, metabolically stable antagonist with partial agonist activity at the AT1 receptor have provided invaluable insights into the physiological and pathological roles of Angiotensin II. This technical guide has provided a comprehensive overview of its discovery, chemical synthesis, purification, and detailed experimental protocols for its pharmacological characterization. The presented quantitative data and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working in the field of cardiovascular science. The continued use and study of this compound will undoubtedly contribute to a deeper understanding of the intricate workings of the RAS and the development of novel therapeutics for related diseases.

References

An In-depth Technical Guide on [Sar1, Ile8]-Angiotensin II: Structure, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Sar1, Ile8]-Angiotensin II is a potent and invaluable synthetic analog of the endogenous vasoconstrictor, Angiotensin II. This octapeptide, characterized by the substitution of sarcosine (B1681465) for aspartic acid at position 1 and isoleucine for phenylalanine at position 8, serves as a critical tool in cardiovascular research. Its primary role as a competitive antagonist of the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors allows for the elucidation of the intricate signaling pathways that govern physiological processes such as blood pressure regulation, cellular growth, and inflammation. This technical guide provides a comprehensive overview of the structure, peptide sequence, and the complex signaling cascades initiated by this compound. Furthermore, it presents detailed experimental protocols for key assays and compiles quantitative data to facilitate its application in research and drug development.

Peptide Sequence and Structure

This compound is a synthetic octapeptide with the following amino acid sequence:

Sar-Arg-Val-Tyr-Ile-His-Pro-Ile [1][2][3]

This sequence can also be represented using the single-letter amino acid codes, with "Sar" representing Sarcosine:

[Sar]RVYIHPI

The key modifications from the native Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) are the substitution of the N-terminal Aspartic Acid with Sarcosine and the C-terminal Phenylalanine with Isoleucine. The sarcosine substitution at position 1 confers resistance to aminopeptidases, thereby increasing the peptide's metabolic stability. The isoleucine at position 8 is crucial for its antagonistic properties at the angiotensin receptors.

Molecular Formula: C46H73N13O10[3][4]

Molecular Weight: 968.15 g/mol [2][3][4]

The three-dimensional structure of this compound, like other peptides, is flexible in solution. Its conformation upon binding to the AT1 and AT2 receptors is critical for its biological activity.

Signaling Pathways

This compound primarily exerts its effects by competitively binding to and inhibiting the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which are G-protein coupled receptors (GPCRs). While it is predominantly known as an antagonist, some studies suggest it can act as a partial agonist under certain conditions. Furthermore, a related analog, [Sar1, Ile4, Ile8]-Angiotensin II, has been identified as a biased agonist, preferentially activating the β-arrestin pathway over G-protein signaling.[1][3][5][6][7]

AT1 Receptor Signaling

The AT1 receptor is the primary mediator of the well-known physiological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth. This compound, by binding to the AT1 receptor, blocks these downstream effects. The signaling cascades initiated by AT1 receptor activation are complex and can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.

Canonical AT1 receptor signaling is mediated through the coupling to heterotrimeric G-proteins, primarily Gq/11 and to a lesser extent, Gi/o.

AT1R_Gprotein_Signaling Ligand This compound AT1R AT1 Receptor Ligand->AT1R Binds & Blocks Gq11 Gq/11 AT1R->Gq11 Prevents Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Effects (e.g., Vasoconstriction, Cell Growth) Ca2->Downstream PKC->Downstream

Caption: Antagonism of AT1R G-protein dependent signaling by this compound.

Recent research has highlighted a paradigm of "biased agonism," where certain ligands can selectively activate one signaling pathway over another. The analog [Sar1, Ile4, Ile8]-Angiotensin II has been instrumental in studying the G-protein-independent, β-arrestin-mediated signaling of the AT1 receptor.[1][3][5][6][7] This pathway is implicated in receptor internalization, and activation of kinases like ERK1/2.

AT1R_BetaArrestin_Signaling Ligand [Sar1, Ile4, Ile8]-Angiotensin II (Biased Agonist) AT1R AT1 Receptor Ligand->AT1R GRK GRK AT1R->GRK bArrestin β-Arrestin AT1R->bArrestin Recruits GRK->AT1R Phosphorylates P P Internalization Receptor Internalization bArrestin->Internalization ERK ERK1/2 Activation bArrestin->ERK Downstream Downstream Effects (e.g., Gene Transcription) ERK->Downstream

Caption: β-Arrestin biased signaling of the AT1 receptor activated by [Sar1, Ile4, Ile8]-Angiotensin II.

AT2 Receptor Signaling

The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation, anti-proliferative effects, and apoptosis. This compound also acts as an antagonist at the AT2 receptor. Studies have shown that [125I]this compound has a higher affinity for AT2 receptors compared to AT1 receptors in some tissues.[4][8] The signaling mechanisms of the AT2 receptor are less well-defined than those of the AT1 receptor but are known to involve protein phosphatases.

AT2R_Signaling Ligand This compound AT2R AT2 Receptor Ligand->AT2R Binds & Blocks PP Protein Phosphatases (e.g., SHP-1) AT2R->PP Prevents Activation NO_release Nitric Oxide Release AT2R->NO_release Prevents Stimulation MAPK_inhibition Inhibition of MAPK Signaling PP->MAPK_inhibition Downstream Downstream Effects (e.g., Vasodilation, Anti-proliferation) MAPK_inhibition->Downstream NO_release->Downstream

Caption: Antagonism of AT2R signaling by this compound.

Quantitative Data

The binding affinity of this compound to angiotensin receptors has been quantified in various tissues and cell types. The dissociation constant (Kd) is a common measure of affinity, with a lower Kd indicating higher affinity.

RadioligandReceptor SubtypeTissue/Cell TypeDissociation Constant (Kd)Reference
125I-[Sar1, Ile8]-Angiotensin IIAT1Ovine Tissues1.2 nM[8]
125I-[Sar1, Ile8]-Angiotensin IIAT2Ovine Tissues0.3 nM[8]
125I-[Sar1, Ile8]-Angiotensin IIAngiotensin ReceptorsRabbit Iris + Ciliary Body186 pM[9]
125I-[Sar1, Ile8]-Angiotensin IIAngiotensin ReceptorsRabbit Choroid92 pM[9]
125I-[Sar1, Ile8]-Angiotensin IIAngiotensin ReceptorsRabbit Ciliary Process152 pM[9]
125I-[Sar1, Ile8]-Angiotensin IIAngiotensin ReceptorsRabbit Retina50 pM[9]
125I-[Sar1, Ile8]-Angiotensin IIAngiotensin ReceptorsRabbit Cornea102 pM[9]

Experimental Protocols

This compound is a critical reagent in various experimental protocols designed to study the renin-angiotensin system. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity and density of angiotensin receptors in a given tissue or cell preparation.

Objective: To quantify the binding of 125I-[Sar1, Ile8]-Angiotensin II to angiotensin receptors.

Materials:

  • 125I-[Sar1, Ile8]-Angiotensin II (Radioligand)

  • Unlabeled this compound (for non-specific binding determination)

  • Tissue homogenate or cell membrane preparation expressing angiotensin receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: Set up triplicate tubes for total binding, non-specific binding, and for each concentration of the competing ligand (if performing a competition assay).

  • Incubation:

    • Total Binding: Add a known amount of membrane protein, a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II, and binding buffer to the tubes.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the receptors.

    • Competition Binding: Add the same components as for total binding, plus varying concentrations of the unlabeled competing ligand.

  • Incubate the tubes at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation binding experiments, plot specific binding against the concentration of the radioligand and use Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50 (concentration that inhibits 50% of specific binding).

Radioligand_Binding_Workflow A Prepare Tissue/Cell Membranes B Set up Assay Tubes (Total, Non-specific, Competition) A->B C Add Radioligand, Membranes, and Competing Ligands B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound/Free D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity with Gamma Counter F->G H Data Analysis (Kd, Bmax, IC50) G->H

Caption: Experimental workflow for a radioligand binding assay.

Vascular Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractility of vascular smooth muscle, typically in isolated arterial rings.

Objective: To assess the antagonistic effect of this compound on Angiotensin II-induced vascular smooth muscle contraction.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or mesenteric artery)

  • Organ bath system with force transducers

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

  • Angiotensin II

  • This compound

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl) to test tissue viability

Procedure:

  • Tissue Preparation: Dissect the desired artery and cut it into rings of 2-4 mm in length.

  • Mounting: Mount the arterial rings in the organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g). During this period, replace the buffer every 15-20 minutes.

  • Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) or a potent vasoconstrictor like phenylephrine to ensure the tissue is viable.

  • Antagonist Incubation: After washing out the contracting agent and allowing the tissue to return to baseline, incubate some of the rings with this compound at a specific concentration for a defined period (e.g., 30 minutes).

  • Agonist Challenge: Generate a cumulative concentration-response curve to Angiotensin II in both the control and the this compound-treated rings.

  • Data Analysis: Plot the contractile response (as a percentage of the maximum response to KCl) against the log concentration of Angiotensin II. Compare the concentration-response curves in the presence and absence of the antagonist to determine the potency of this compound as an antagonist (e.g., by calculating the pA2 value).

VSM_Contraction_Workflow A Isolate and Mount Arterial Rings B Equilibrate in Organ Bath A->B C Test Viability with Vasoconstrictor B->C D Incubate with/without This compound C->D E Generate Concentration-Response Curve to Angiotensin II D->E F Record Contractile Force E->F G Data Analysis (pA2 value) F->G

Caption: Experimental workflow for a vascular smooth muscle contraction assay.

NADPH Oxidase Activity Assay (Superoxide Production)

This assay measures the production of superoxide (B77818), a reactive oxygen species, by NADPH oxidase in response to Angiotensin II, and the inhibitory effect of this compound.

Objective: To quantify superoxide production in cells or tissues and assess the role of the angiotensin receptors.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells) or tissue homogenates

  • Lucigenin (B191737) (chemiluminescent probe for superoxide)

  • Angiotensin II

  • This compound

  • Cell culture medium or appropriate buffer

  • Luminometer

Procedure:

  • Cell/Tissue Preparation: Culture cells to confluence or prepare tissue homogenates.

  • Pre-incubation: Pre-incubate the cells or homogenates with this compound or vehicle for a specified time.

  • Assay Initiation: Add lucigenin to the samples.

  • Stimulation: Add Angiotensin II to stimulate superoxide production.

  • Measurement: Immediately measure the chemiluminescence over time using a luminometer. The light emission is proportional to the rate of superoxide production.

  • Data Analysis: Express the results as relative light units (RLU) per unit of time per milligram of protein. Compare the superoxide production in the presence and absence of the antagonist to determine the inhibitory effect of this compound.

NADPH_Oxidase_Workflow A Prepare Cells or Tissue Homogenate B Pre-incubate with/without This compound A->B C Add Lucigenin (Superoxide Probe) B->C D Stimulate with Angiotensin II C->D E Measure Chemiluminescence with Luminometer D->E F Data Analysis (RLU/min/mg protein) E->F

Caption: Experimental workflow for measuring NADPH oxidase activity.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of the renin-angiotensin system in health and disease. Its well-defined peptide sequence, antagonistic properties at both AT1 and AT2 receptors, and its utility in a variety of robust experimental assays make it a cornerstone of cardiovascular pharmacology. The detailed understanding of its interaction with angiotensin receptors and the subsequent signaling pathways, as outlined in this guide, provides a solid foundation for future research aimed at developing novel therapeutics for cardiovascular and related disorders. The provided experimental protocols and quantitative data serve as a practical resource for scientists and drug development professionals working in this critical area of research.

References

In Vitro Effects of [Sar1, Ile8]-Angiotensin II on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of [Sar1, Ile8]-Angiotensin II, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, on vascular smooth muscle cells (VSMCs). This document details the experimental protocols to assess its impact on key cellular processes, presents quantitative data from relevant studies, and illustrates the underlying signaling pathways.

Introduction to this compound and its Role in VSMC Biology

This compound is a synthetic analog of Angiotensin II (Ang II) that acts as a competitive antagonist at the AT1 receptor.[1][2] By blocking the binding of the endogenous agonist Ang II, it effectively inhibits the downstream signaling cascades that lead to vasoconstriction, cellular growth, proliferation, and migration of VSMCs. These processes are critically implicated in the pathophysiology of vascular diseases such as hypertension and atherosclerosis. Understanding the precise in vitro effects and mechanisms of action of this compound is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system.

Quantitative Data Summary

The following tables summarize the quantitative effects of Angiotensin II on various VSMC functions, which are competitively inhibited by this compound.

Table 1: Effect of Angiotensin II on VSMC Hypertrophy

Parameter MeasuredAgonist ConcentrationEffect ObservedReference
Protein Synthesis ([³H]-leucine incorporation)100 nM Ang II80% increase[1]
Protein Content100 nM Ang II30% increase[1]
Cell Volume100 nM Ang II45% increase[1]
ED50 for Hypertrophy1 nM Ang II-[1]

Table 2: Effect of Angiotensin II on VSMC Proliferation

Parameter MeasuredAgonist ConcentrationEffect ObservedReference
[³H]-thymidine incorporation100 nM Ang IISignificantly higher in 140 mmol/L vs 137.5 mmol/L sodium[3]
Cell Replication435 ng/kg/min (in vivo)Increased in mesenteric and carotid arteries[4]

Table 3: Effect of Angiotensin II on VSMC Migration

Parameter MeasuredAgonist ConcentrationEffect ObservedReference
Wound Healing Assay200 nM Ang II1.56 ± 0.14-fold increase in migration[5][6]
Boyden Chamber AssayAng IIIncreased migratory ability[7]

Table 4: Antagonistic Potency of this compound

ParameterValueTissue/Cell TypeReference
Ki for AT1 Receptor-Human Aortic Smooth Muscle Cells[8]
Inhibition of PAI-1 and PAI-2 mRNA induction-Rat Aortic Smooth Muscle Cells[2]

Note: Specific pA2 values for this compound in VSMCs require Schild plot analysis from dose-response curves, which are not explicitly detailed in the provided search results but are the standard method for quantifying competitive antagonism.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Isolation and Culture of Rat Aortic Vascular Smooth Muscle Cells (Enzymatic Digestion Method)

This protocol describes the isolation and culturing of primary VSMCs from rat aorta.[9][10][11][12][13]

Materials:

  • Sprague-Dawley rat

  • Surgical instruments

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II (3 mg/mL)

  • Elastase (1 mg/mL)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen-coated culture plates

Procedure:

  • Euthanize the rat and sterilize the thoracic area.

  • Aseptically remove the thoracic aorta and place it in cold HBSS.

  • Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.

  • Cut the aorta into small pieces (1-2 mm).

  • Transfer the minced tissue to a conical tube containing 5 ml of HBSS with collagenase (15 mg) and elastase (5 mg).

  • Incubate for 45 minutes at 37°C in a shaker.

  • Terminate the digestion by adding an equal volume of DMEM with 20% FBS.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in DMEM with 20% FBS and 1% penicillin-streptomycin.

  • Plate the cells on collagen-coated dishes and incubate at 37°C in a 5% CO₂ humidified incubator.

  • Change the medium every 2-3 days.

VSMC Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures DNA synthesis as an index of cell proliferation.

Materials:

  • Cultured VSMCs in 24-well plates

  • Serum-free DMEM

  • Angiotensin II

  • This compound

  • [³H]-thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation fluid and counter

Procedure:

  • Seed VSMCs in 24-well plates and grow to sub-confluence.

  • Serum-starve the cells for 24-48 hours to synchronize them in the G0 phase.

  • Pre-incubate cells with various concentrations of this compound for 1 hour.

  • Add Angiotensin II at a final concentration known to induce proliferation (e.g., 100 nM).

  • After 24 hours, add 1 µCi/mL of [³H]-thymidine to each well and incubate for 4 hours.

  • Wash the cells with ice-cold PBS.

  • Precipitate the DNA by adding cold 10% TCA and incubating for 30 minutes at 4°C.

  • Wash the precipitate with ethanol.

  • Solubilize the DNA with 0.5 M NaOH.

  • Transfer the solution to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

VSMC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.[5][7][14]

Materials:

  • Confluent VSMC monolayers in 6-well plates

  • Sterile 200 µL pipette tip

  • Serum-free DMEM

  • Angiotensin II

  • This compound

  • Microscope with a camera

Procedure:

  • Grow VSMCs to a confluent monolayer in 6-well plates.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free DMEM containing the desired concentrations of Angiotensin II and/or this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Quantify the migration by measuring the change in the wound area over time using image analysis software.

VSMC Hypertrophy Assay ([³H]-Leucine Incorporation)

This assay measures protein synthesis as an indicator of cell hypertrophy.[1]

Materials:

  • Cultured VSMCs

  • [³H]-leucine

  • Other materials are similar to the proliferation assay.

Procedure:

  • Follow steps 1-4 of the proliferation assay protocol.

  • After 24 hours of treatment with Ang II and/or this compound, add 1 µCi/mL of [³H]-leucine and incubate for 4 hours.

  • The subsequent steps for washing, precipitation, and scintillation counting are the same as in the proliferation assay.

VSMC Contraction Assay (Collagen Gel Contraction)

This assay measures the contractile capacity of VSMCs embedded in a 3D collagen matrix.[15][16][17][18][19]

Materials:

  • Cultured VSMCs

  • Type I collagen solution

  • 5x DMEM

  • Neutralization solution (e.g., NaOH)

  • 24-well culture plates

  • Angiotensin II

  • This compound

Procedure:

  • Harvest VSMCs and resuspend them in serum-free DMEM.

  • On ice, mix the cell suspension with the collagen solution, 5x DMEM, and neutralization solution to achieve a final collagen concentration of 1-2 mg/mL and a cell density of 1-5 x 10⁵ cells/mL.

  • Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.

  • After polymerization, add serum-free DMEM to each well.

  • To initiate contraction, gently detach the collagen gels from the sides of the wells.

  • Add Angiotensin II with or without this compound to the medium.

  • Monitor and photograph the gels at various time points.

  • Quantify contraction by measuring the decrease in the diameter or area of the collagen gel.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascades initiated by Angiotensin II.

Angiotensin II Signaling Pathway in VSMCs

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor, primarily activates the Gq/11 protein. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses including contraction, proliferation, migration, and hypertrophy, often involving downstream kinases such as ERK1/2 and p38 MAPK.

AngII_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Sar1Ile8AngII [Sar1, Ile8]-AngII Sar1Ile8AngII->AT1R Blocks Gq Gq/11 AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release (from SR) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponses Cellular Responses (Contraction, Proliferation, Migration, Hypertrophy) Ca2->CellularResponses DownstreamKinases Downstream Kinases (e.g., ERK1/2, p38 MAPK) PKC->DownstreamKinases DownstreamKinases->CellularResponses

Caption: Angiotensin II signaling cascade in vascular smooth muscle cells.

Experimental Workflow for Assessing Antagonism

The following workflow illustrates the general experimental design for evaluating the antagonistic effects of this compound on Angiotensin II-induced VSMC responses.

Experimental_Workflow Start Start: Culture VSMCs SerumStarve Serum Starve Cells (24-48h) Start->SerumStarve Pretreatment Pre-treat with [Sar1, Ile8]-AngII (various concentrations) SerumStarve->Pretreatment Stimulation Stimulate with Angiotensin II (constant concentration) Pretreatment->Stimulation Incubation Incubate for specific duration Stimulation->Incubation Assay Perform Assay (Proliferation, Migration, Hypertrophy, Contraction) Incubation->Assay DataAnalysis Data Analysis & Quantification Assay->DataAnalysis End End: Determine IC50/pA2 DataAnalysis->End

Caption: General experimental workflow for studying antagonist effects.

Conclusion

This compound serves as an invaluable tool for in vitro studies of the renin-angiotensin system in vascular smooth muscle cells. Its selective and competitive antagonism of the AT1 receptor allows for the precise elucidation of the roles of Angiotensin II in VSMC pathophysiology. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the therapeutic potential of AT1 receptor blockade in cardiovascular diseases.

References

The Role of [Sar1, Ile8]-Angiotensin II in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II, a synthetic analog of the potent vasoconstrictor Angiotensin II (Ang II), serves as a critical tool in the study of the Renin-Angiotensin System (RAS). This octapeptide, with sarcosine (B1681465) replacing aspartic acid at position 1 and isoleucine replacing phenylalanine at position 8, functions primarily as a competitive antagonist of Angiotensin II receptors, particularly the AT1 subtype. Its resistance to aminopeptidases, conferred by the N-terminal sarcosine substitution, results in a longer biological half-life compared to native Ang II, making it a valuable agent for both in vitro and in vivo experimental settings. This document provides an in-depth technical overview of this compound, including its binding characteristics, experimental applications, and its role in elucidating Ang II signaling pathways.

Core Function: A Competitive Antagonist

This compound exerts its effects by competing with Angiotensin II for binding to its receptors. While it binds to both AT1 and AT2 receptor subtypes, it is widely utilized for its potent antagonism at the AT1 receptor, which mediates the majority of the well-known physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) release, and cellular growth. By occupying the receptor binding site without activating the downstream signaling cascades, this compound effectively blocks the actions of endogenous and exogenous Angiotensin II.

Quantitative Data: Binding Affinity and Potency

The binding affinity of this compound for Angiotensin II receptors has been characterized in various tissues and cell types. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity (Kd) of this compound

RadioligandTissue/Cell TypeReceptor Subtype(s)Kd (nM)Reference
125I-[Sar1, Ile8]-Ang IIOvine TissuesAT11.2[1]
125I-[Sar1, Ile8]-Ang IIOvine TissuesAT20.3[1]
125I-[Sar1, Ile8]-Ang IIRat BrainAT1-like & AT2Multiple Sites[2]
125I-[Sar1, Ile8]-Ang IIAlbino Rabbit Ocular TissuesAng II Receptors0.05 - 0.186

Table 2: Inhibitory Potency (IC50 and ID50) of Angiotensin II Analogs and Antagonists

CompoundRadioligandTissue/Cell TypeReceptor SubtypeIC50/ID50Reference
[Sar1, Ile8]-Ang II125I-[Sar1, Ile8]-Ang IIOvine TissuesAT1 & AT2Varies with receptor proportion[1]
Losartan125I-[Sar1, Ile8]-Ang IIRat Kidney CortexAT10.06 mg/kg (ID50)[3]
EXP597125I-[Sar1, Ile8]-Ang IIRat Kidney CortexAT10.05 mg/kg (ID50)[3]
EXP597125I-[Sar1, Ile8]-Ang IIRat AdrenalAT1 & AT20.06 mg/kg (ID50)[3]

Experimental Protocols

This compound, particularly in its radioiodinated form (125I-[Sar1, Ile8]-Angiotensin II), is a cornerstone for various experimental protocols aimed at characterizing Angiotensin II receptors.

Radioligand Binding Assay

This assay is used to determine the affinity and density of Angiotensin II receptors in a given tissue or cell preparation.

Objective: To quantify AT1 and AT2 receptor binding parameters.

Materials:

  • Tissue homogenate or cell membrane preparation

  • 125I-[Sar1, Ile8]-Angiotensin II (Radioligand)

  • Unlabeled this compound or Angiotensin II (for determining non-specific binding)

  • Selective AT1 antagonist (e.g., Losartan)

  • Selective AT2 antagonist (e.g., PD-123319)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Methodology:

  • Incubation: Aliquots of the membrane preparation are incubated in the binding buffer with a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II.

  • Competition: For competition assays, increasing concentrations of unlabeled this compound or other competing ligands (e.g., Losartan, PD-123319) are included. Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of unlabeled Angiotensin II.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data can be analyzed using Scatchard plots to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd). Competition data is used to calculate the inhibitory constant (Ki) of the competing ligands.

Receptor Autoradiography

This technique allows for the visualization and anatomical localization of Angiotensin II receptors within tissue sections.

Objective: To map the distribution of AT1 and AT2 receptors in a specific tissue.

Materials:

  • Frozen tissue sections mounted on microscope slides

  • 125I-[Sar1, Ile8]-Angiotensin II

  • Unlabeled Angiotensin II, Losartan, and PD-123319

  • Incubation and wash buffers

  • X-ray film or phosphor imaging screens

  • Image analysis software

Methodology:

  • Pre-incubation: Tissue sections are pre-incubated in buffer to rehydrate and remove endogenous ligands.

  • Incubation: Slides are incubated with 125I-[Sar1, Ile8]-Angiotensin II in the presence or absence of competing ligands (Angiotensin II for non-specific binding, Losartan to define AT2 binding, and PD-123319 to define AT1 binding).

  • Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: The slides are dried and apposed to X-ray film or a phosphor imaging screen.

  • Image Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the density of binding sites in different anatomical regions.

Signaling Pathways and Blockade by this compound

Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents the initiation of these pathways.

Canonical Gq-PLC-IP3-Ca2+ Pathway

Activation of the AT1 receptor by Angiotensin II leads to the coupling of the Gq protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in vasoconstriction and other cellular responses. DAG, along with Ca2+, activates Protein Kinase C (PKC).

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Sar1Ile8AngII [Sar1, Ile8]-Ang II Sar1Ile8AngII->AT1R Blocks Gq Gq AT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca2->Response Direct effects PKC->Response Phosphorylates targets

Caption: Ang II/AT1R Gq-PLC signaling and its blockade.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Angiotensin II can also activate the MAPK/ERK cascade, which is involved in cell growth, proliferation, and inflammation. This can occur through G protein-dependent and independent (e.g., via β-arrestin) mechanisms, often involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol to Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Sar1Ile8AngII [Sar1, Ile8]-Ang II Sar1Ile8AngII->AT1R Blocks Gprotein G Protein AT1R->Gprotein Src Src Gprotein->Src EGFR EGFR Src->EGFR Transactivates Shc Shc EGFR->Shc Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Growth, Inflammation) Nucleus->Transcription

Caption: Ang II/AT1R MAPK/ERK pathway and its blockade.

In Vivo Applications and Effects

In vivo, this compound is a valuable tool for investigating the physiological roles of the RAS. Administration of this antagonist can block the pressor effects of Angiotensin II, leading to a dose-dependent decrease in blood pressure, particularly in animal models of hypertension where the RAS is activated[4]. The magnitude of the blood pressure reduction can be used to assess the degree to which the RAS contributes to the maintenance of hypertension.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal Animal Model (e.g., Spontaneously Hypertensive Rat) Catheter Catheter Implantation (e.g., Femoral Artery/Vein) Animal->Catheter Monitoring Blood Pressure Monitoring Catheter->Monitoring Baseline Baseline Measurement of Blood Pressure Monitoring->Baseline Infusion Intravenous Infusion of This compound (Dose-Response) Baseline->Infusion Challenge Angiotensin II Challenge (Optional, to confirm blockade) Infusion->Challenge Measurement Continuous Blood Pressure Recording Infusion->Measurement Challenge->Measurement Analysis Calculate Change in Mean Arterial Pressure Measurement->Analysis DoseResponse Generate Dose-Response Curve Analysis->DoseResponse

Caption: In vivo experimental workflow for [Sar1, Ile8]-Ang II.

Conclusion

This compound remains an indispensable pharmacological tool for researchers in physiology, pharmacology, and drug development. Its properties as a potent and stable competitive antagonist of Angiotensin II receptors allow for the precise investigation of the RAS in both health and disease. Through its application in a variety of in vitro and in vivo experimental paradigms, this compound has been instrumental in dissecting the complex signaling pathways of Angiotensin II and in defining the role of the RAS in cardiovascular and renal pathophysiology. This technical guide provides a foundational understanding of its characteristics and applications, serving as a valuable resource for professionals in the field.

References

Understanding the Binding Affinity and Biased Agonism of [Sar1, Ile8]-Angiotensin II at the AT1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics and functional profile of [Sar1, Ile8]-Angiotensin II, a key synthetic analog of Angiotensin II, at the Angiotensin II Type 1 (AT1) receptor. A comprehensive understanding of this interaction is crucial for the development of novel therapeutics targeting the renin-angiotensin system with improved efficacy and reduced side effects.

Introduction

The Angiotensin II Type 1 (AT1) receptor, a class A G protein-coupled receptor (GPCR), is a central regulator of blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling.[1][2] Its endogenous ligand, Angiotensin II (Ang II), activates canonical signaling through Gq/11 proteins, leading to downstream effects such as vasoconstriction and aldosterone (B195564) secretion. However, the AT1 receptor can also signal through a G protein-independent pathway mediated by β-arrestins.[1][2][3][4][5]

This compound, also known as Sarilesin, is a synthetic octapeptide analog of Ang II.[6] It has emerged as a critical tool in cardiovascular research due to its unique pharmacological profile as a biased agonist at the AT1 receptor.[7] Unlike the balanced agonism of Ang II, this compound preferentially activates the β-arrestin signaling cascade without significantly engaging the classical Gq/11-mediated pathway.[7][8] This property makes it an invaluable probe for dissecting the distinct physiological and pathophysiological roles of these two major signaling arms of the AT1 receptor.

Binding Affinity of this compound to AT1 Receptors

The binding affinity of a ligand for its receptor is a fundamental parameter that dictates its potency and potential therapeutic utility. The affinity of this compound for the AT1 receptor has been characterized using radioligand binding assays, typically employing its radioiodinated form, 125I-[Sar1, Ile8]-Angiotensin II.[9][10][11] These studies have consistently demonstrated high-affinity binding to the AT1 receptor.

For comparative purposes, the binding affinities for both AT1 and AT2 receptors are presented below. It is noteworthy that while this compound is a potent AT1 receptor ligand, it also exhibits considerable affinity for the AT2 receptor.[9][12]

LigandReceptor SubtypeDissociation Constant (Kd)Inhibition Constant (Ki)Tissue/Cell TypeReference
125I-[Sar1, Ile8]-Angiotensin IIAT11.2 nM-Ovine Tissues[9]
125I-[Sar1, Ile8]-Angiotensin IIAT20.3 nM-Ovine Tissues[9]
This compoundAT10.42 ± 0.09 nM-Human Left Ventricle[13]
This compoundAT1A-2-4 nMCHO cells[14]
This compoundAT1B-2-4 nMCHO cells[14]
This compoundAT2-7.86 µMCHO cells[14]
125I-[Sar1, Ile8]-Angiotensin IIAT1186 pM-Rabbit Iris + Ciliary Body[15]
125I-[Sar1, Ile8]-Angiotensin IIAT192 pM-Rabbit Choroid[15]

Experimental Protocols

A thorough understanding of the methodologies used to characterize the binding and function of this compound is essential for interpreting the data and designing future experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[10][11] Competition binding assays are used to determine the inhibition constant (Ki) of unlabeled ligands.

Objective: To determine the binding affinity (Kd and Ki) of this compound for the AT1 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing AT1 receptors.

  • 125I-[Sar1, Ile8]-Angiotensin II (radioligand).

  • Unlabeled this compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Saturation Binding:

    • Incubate a fixed amount of membrane protein with increasing concentrations of 125I-[Sar1, Ile8]-Angiotensin II.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.[16]

  • Competition Binding:

    • Incubate a fixed amount of membrane protein with a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II (typically at or below its Kd).

    • Add increasing concentrations of unlabeled this compound or other test compounds.

    • Follow the incubation, filtration, and counting steps as described for saturation binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes/ Tissue Homogenates Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand 125I-[Sar1, Ile8]-AngII Radioligand->Incubation Unlabeled Unlabeled Ligand Unlabeled->Incubation Competition Assay Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting TotalBinding Total Binding Counting->TotalBinding NonSpecific Non-Specific Binding Counting->NonSpecific SpecificBinding Specific Binding TotalBinding->SpecificBinding NonSpecific->SpecificBinding Analysis Scatchard/Non-linear Regression Analysis SpecificBinding->Analysis Result Kd, Bmax, Ki Analysis->Result

Caption: Radioligand Binding Assay Workflow.

β-Arrestin Recruitment Assay

β-arrestin recruitment assays are functional assays used to measure the ability of a ligand to promote the interaction between a GPCR and β-arrestin. Technologies such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are commonly employed.[17][18][19][20]

Objective: To quantify this compound-induced β-arrestin recruitment to the AT1 receptor.

Materials:

  • HEK293 or other suitable cells co-expressing AT1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • This compound and other test ligands.

  • Cell culture medium and plates.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Plate reader capable of detecting BRET signals.

Procedure:

  • Seed the transfected cells in a white, clear-bottom 96-well plate and culture overnight.

  • Replace the culture medium with a suitable assay buffer.

  • Add the BRET substrate and incubate for a short period (e.g., 5-10 minutes) in the dark.

  • Measure the baseline BRET ratio.

  • Add increasing concentrations of this compound or other ligands to the wells.

  • Measure the BRET signal at multiple time points or at a fixed endpoint after ligand addition.

  • The BRET ratio is calculated as the ratio of the light emission from the acceptor to the light emission from the donor.

  • Plot the change in BRET ratio against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[17][19]

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Cells Cells expressing AT1-Rluc & β-arrestin-YFP Plating Seed cells in 96-well plate Cells->Plating Substrate Add BRET Substrate Plating->Substrate Ligand Add Ligand ([Sar1, Ile8]-AngII) Substrate->Ligand Measurement Measure BRET Signal Ligand->Measurement Ratio Calculate BRET Ratio Measurement->Ratio DoseResponse Dose-Response Curve Ratio->DoseResponse Result EC50, Emax DoseResponse->Result

Caption: BRET-based β-Arrestin Recruitment Assay Workflow.

ERK1/2 Phosphorylation Assay

Activation of the β-arrestin pathway by the AT1 receptor can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This downstream signaling event can be quantified by Western blotting.[21][22]

Objective: To measure the effect of this compound on ERK1/2 phosphorylation downstream of the AT1 receptor.

Materials:

  • Cells expressing AT1 receptors.

  • This compound and other test ligands.

  • Cell lysis buffer.

  • Protein assay reagents.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to near confluence and serum-starve overnight to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).

  • Lyse the cells on ice and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[23]

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

  • Plot the fold change in phosphorylation against the log concentration of the ligand to determine the Emax.

G cluster_cell_treatment Cell Treatment cluster_western_blot Western Blotting cluster_analysis_norm Analysis & Normalization Cells Serum-starved cells Ligand Ligand Treatment ([Sar1, Ile8]-AngII) Cells->Ligand Lysis Cell Lysis Ligand->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-pERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Stripping Membrane Stripping Detection->Stripping Quantification Band Quantification Detection->Quantification TotalERK Re-probe with anti-total ERK Ab Stripping->TotalERK TotalERK->Quantification Result pERK / Total ERK Ratio Quantification->Result

Caption: Western Blot Workflow for ERK1/2 Phosphorylation.

Signaling Pathways

The interaction of this compound with the AT1 receptor initiates a distinct signaling cascade that bypasses the canonical Gq/11 pathway and proceeds through β-arrestin.

Canonical AT1 Receptor Signaling (Angiotensin II)

Upon binding of the endogenous agonist Angiotensin II, the AT1 receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction and cellular growth.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Responses (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Canonical AT1 Receptor Signaling Pathway.

Biased AT1 Receptor Signaling (this compound)

In contrast to Angiotensin II, this compound binds to the AT1 receptor and induces a conformation that does not productively engage Gq/11 proteins. Instead, this conformation is recognized by G protein-coupled receptor kinases (GRKs), which phosphorylate the intracellular domains of the receptor. This phosphorylation event serves as a docking site for β-arrestins. The recruitment of β-arrestin to the receptor not only desensitizes it to G protein-mediated signaling but also initiates a distinct wave of signaling. The AT1 receptor/β-arrestin complex acts as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ultimately ERK1/2.[2][4] This leads to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression and other cellular processes.

G Sar1Ile8 This compound AT1R AT1 Receptor Sar1Ile8->AT1R GRK GRKs AT1R->GRK activates P P betaArrestin β-Arrestin AT1R->betaArrestin recruits Scaffold Scaffolding Complex AT1R->Scaffold GRK->AT1R phosphorylates betaArrestin->Scaffold MAPK MAPK Cascade (Raf, MEK) Scaffold->MAPK activates ERK ERK1/2 Phosphorylation MAPK->ERK Response Cellular Responses (e.g., Gene Regulation) ERK->Response

Caption: β-Arrestin-Biased AT1 Receptor Signaling.

Logical Framework for Demonstrating Biased Agonism

The determination of this compound as a biased agonist for the AT1 receptor relies on a comparative experimental approach. The logical flow of this investigation is outlined below.

G cluster_exp Experimental Verification cluster_results Expected Results Hypothesis Hypothesis: [Sar1, Ile8]-AngII is a biased agonist at the AT1 receptor BindingAssay Radioligand Binding Assay Hypothesis->BindingAssay GProteinAssay Gq/11 Activation Assay (e.g., IP3 accumulation) Hypothesis->GProteinAssay ArrestinAssay β-Arrestin Recruitment Assay (e.g., BRET) Hypothesis->ArrestinAssay DownstreamAssay Downstream Signaling Assay (e.g., ERK Phosphorylation) Hypothesis->DownstreamAssay BindingResult [Sar1, Ile8]-AngII binds to AT1R BindingAssay->BindingResult GProteinResult [Sar1, Ile8]-AngII does NOT activate Gq/11 GProteinAssay->GProteinResult ArrestinResult [Sar1, Ile8]-AngII recruits β-arrestin ArrestinAssay->ArrestinResult DownstreamResult [Sar1, Ile8]-AngII induces ERK phosphorylation DownstreamAssay->DownstreamResult Conclusion Conclusion: [Sar1, Ile8]-AngII is a β-arrestin-biased agonist BindingResult->Conclusion GProteinResult->Conclusion ArrestinResult->Conclusion DownstreamResult->Conclusion

Caption: Logical Workflow for Demonstrating Biased Agonism.

Conclusion

This compound serves as a prototypical biased agonist for the AT1 receptor, selectively activating the β-arrestin signaling pathway without engaging the canonical Gq/11 pathway. This unique pharmacological profile has been established through a combination of binding and functional assays, which consistently demonstrate its high affinity for the AT1 receptor and its ability to promote β-arrestin recruitment and downstream ERK1/2 phosphorylation in the absence of G protein activation. The detailed understanding of the interaction between this compound and the AT1 receptor provides a critical framework for the rational design of biased ligands with tailored signaling properties, offering the potential for more effective and safer therapies for a range of cardiovascular and other diseases.

References

The Antagonistic Dance: A Technical Guide to [Sar1, Ile8]-Angiotensin II and its Attenuation of Aldosterone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacology and Mechanism of a Key Angiotensin II Receptor Antagonist

This technical guide provides a comprehensive overview of [Sar1, Ile8]-Angiotensin II, a potent antagonist of the angiotensin II receptor, and its significant impact on aldosterone (B195564) production. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: Unraveling the Role of this compound

This compound, also widely known as Saralasin (B108331), is a synthetic analog of angiotensin II. By substituting the natural amino acids at positions 1 and 8 with sarcosine (B1681465) and isoleucine respectively, this peptide functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor.[1] This targeted antagonism disrupts the physiological actions of angiotensin II, a key regulator of the renin-angiotensin-aldosterone system (RAAS), thereby leading to a significant reduction in aldosterone secretion.[2][3][4] This document explores the nuances of this interaction, including its partial agonist activity and its utility as a pharmacological tool to probe the intricacies of the RAAS.[1]

Quantitative Impact on Aldosterone Production

The inhibitory effect of this compound on aldosterone production has been quantified in various experimental models, ranging from isolated adrenal cells to in vivo human and animal studies. The following tables summarize key findings, offering a clear comparison of its efficacy under different conditions.

Table 1: In Vitro Inhibition of Angiotensin II-Stimulated Aldosterone Production by this compound in Rabbit Adrenal Cells
This compound ConcentrationAngiotensin II Concentration% Inhibition of Aldosterone ProductionDose Ratio (Antagonist:Agonist) for 100% Inhibition
10⁻⁷ to 5 x 10⁻⁷ MVariedComplete (100%)~2:1
Data synthesized from a study on isolated rabbit adrenal cells, which demonstrated that this compound completely blocked the steroidogenic effect of angiotensin II.[5]
Table 2: Effect of Saralasin Infusion on Plasma Aldosterone Concentration (PAC) in Humans
Patient GroupSodium StatusBaseline PAC (mean ± SEM)PAC during Saralasin Infusion (mean ± SEM)% Change in PAC
Hypertensive PatientsSodium DepletedHigh (specific values not provided)Marked DecreaseSignificant Reduction
Cirrhosis Patients with AscitesSodium RestrictedHigh (specific values not provided)Fall in 4 out of 5 patientsVariable Reduction
Normal SubjectsSodium DepletedElevated (specific values not provided)Fall to within normal sodium replete rangeSignificant Reduction
Normal SubjectsNormal Sodium IntakeNormal (specific values not provided)No consistent changeMinimal to None
This table consolidates findings from multiple clinical studies investigating the effect of Saralasin infusion on plasma aldosterone levels under varying physiological and pathological conditions.[2][3][4][6]

Angiotensin II Signaling Pathway in Aldosterone Synthesis

Angiotensin II stimulates aldosterone production in the zona glomerulosa cells of the adrenal cortex by binding to the AT1 receptor. This initiates a cascade of intracellular signaling events. This compound competitively inhibits this pathway at the receptor level.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates Sar1Ile8 This compound Sar1Ile8->AT1R Competitively Binds and Blocks Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Ca->CaMK Activates StAR StAR Protein PKC->StAR ↑ Expression & Activity CYP11B2 CYP11B2 (Aldosterone Synthase) PKC->CYP11B2 ↑ Expression CaMK->StAR ↑ Expression & Activity CaMK->CYP11B2 ↑ Expression Cholesterol Cholesterol Pregnenolone Pregnenolone CYP11A1 CYP11A1 Aldosterone Aldosterone StAR->Pregnenolone Transports Cholesterol CYP11A1->Aldosterone ...Multiple Steps...

Caption: Angiotensin II signaling pathway for aldosterone synthesis and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for investigating the effects of this compound on aldosterone production.

In Vitro: Isolated Adrenal Glomerulosa Cell Assay

This protocol is adapted from studies on isolated canine and rabbit adrenal cells.[1][5][7]

Objective: To determine the dose-response effect of this compound on angiotensin II-stimulated aldosterone production in a controlled, ex vivo environment.

Methodology:

  • Adrenal Gland Preparation: Adrenal glands are obtained from the animal model (e.g., dog, rabbit). The capsular layer, rich in zona glomerulosa cells, is carefully separated from the cortex.

  • Cell Dispersion: The capsular tissue is minced and incubated with a collagenase solution to disperse the cells. The resulting cell suspension is filtered and washed to remove tissue debris.

  • Cell Incubation: The isolated glomerulosa cells are resuspended in an appropriate incubation medium. Aliquots of the cell suspension are incubated with varying concentrations of Angiotensin II, with and without the addition of different concentrations of this compound. A control group with no peptide stimulation is also included.

  • Aldosterone Measurement: After the incubation period, the cell suspension is centrifuged, and the supernatant is collected. Aldosterone concentration in the supernatant is determined using a sensitive and specific method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The aldosterone production in response to different treatments is calculated and compared. The inhibitory effect of this compound is determined by comparing the aldosterone levels in the presence and absence of the antagonist at various concentrations of angiotensin II.

G cluster_prep Cell Preparation cluster_incubation Experimental Incubation cluster_analysis Analysis Adrenal Adrenal Gland Harvesting Capsule Capsular Layer Separation Adrenal->Capsule Dispersion Collagenase Dispersion Capsule->Dispersion Filtration Cell Filtration and Washing Dispersion->Filtration Incubation Cell Incubation with: - Angiotensin II - [Sar1, Ile8]-AngII - Control Filtration->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Measurement Aldosterone Measurement (RIA/LC-MS/MS) Supernatant->Measurement Data Data Analysis and Dose-Response Curve Measurement->Data

Caption: Experimental workflow for in vitro analysis of aldosterone production.

In Vivo: Saralasin Infusion Protocol

This protocol is a generalized representation based on clinical studies in humans.[2][3][9]

Objective: To assess the in vivo effect of this compound on plasma aldosterone concentration and other physiological parameters.

Methodology:

  • Patient Preparation: Subjects are placed in a supine position for at least 30 minutes to establish stable baseline conditions. An intravenous catheter is inserted for infusion and blood sampling.

  • Baseline Measurements: Baseline blood pressure, heart rate, and blood samples for plasma renin activity (PRA) and plasma aldosterone concentration (PAC) are collected.

  • Saralasin Infusion: this compound (Saralasin) is infused intravenously at a controlled rate using an infusion pump. The dosage and duration of infusion can be varied depending on the study design.

  • Monitoring and Sampling: Blood pressure and heart rate are monitored throughout the infusion. Blood samples are collected at specified intervals during and after the infusion to measure PAC and PRA.

  • Recovery Phase: After the infusion is stopped, monitoring and blood sampling continue for a defined recovery period to observe the return to baseline levels.

  • Data Analysis: Changes in PAC, PRA, and blood pressure from baseline are calculated and analyzed to determine the effect of Saralasin.

G start Start prep Patient Preparation (Supine Position, IV Access) start->prep baseline Baseline Measurements (BP, HR, Blood Samples for PAC & PRA) prep->baseline infusion Saralasin Infusion (Controlled Rate) baseline->infusion monitoring Continuous Monitoring (BP, HR) & Periodic Blood Sampling infusion->monitoring infusion->monitoring end_infusion End of Infusion monitoring->end_infusion recovery Recovery Phase Monitoring & Blood Sampling end_infusion->recovery end End recovery->end

Caption: Logical workflow for in vivo Saralasin infusion studies.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the role of angiotensin II in the regulation of aldosterone secretion. Its competitive antagonism at the AT1 receptor effectively attenuates aldosterone production, an effect that has been consistently demonstrated across a range of experimental models. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of endocrinology and cardiovascular disease. Further research into the nuances of its partial agonist activity and the development of next-generation antagonists will continue to refine our understanding of the renin-angiotensin-aldosterone system and its therapeutic targeting.

References

Preliminary Studies on [Sar1, Ile8]-Angiotensin II in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Sar1, Ile8]-Angiotensin II, a synthetic analog of the potent vasoconstrictor Angiotensin II (Ang II), has been a cornerstone in cardiovascular research for decades. This technical guide provides an in-depth overview of its preliminary studies, focusing on its mechanism of action as a competitive antagonist and partial agonist of the Angiotensin II Type 1 (AT1) receptor. This document summarizes key quantitative data from foundational studies, details common experimental methodologies, and visualizes the critical signaling pathways and experimental workflows involved in its characterization.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its potent physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, primarily through the G-protein coupled AT1 receptor. This compound, often referred to as Saralasin (B108331) in its [Sar1, Ala8] form, was one of the first specific antagonists developed for the Angiotensin II receptor. Its structure, featuring a sarcosine (B1681465) substitution at position 1 and an isoleucine at position 8, confers resistance to aminopeptidases and alters its binding and signaling properties compared to native Ang II. This analog has been instrumental in elucidating the physiological and pathological roles of Angiotensin II in the cardiovascular system.

Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor, blocking the binding of endogenous Angiotensin II and thereby inhibiting its downstream effects. However, it is more accurately classified as a partial agonist . Its intrinsic activity is dependent on the state of the Renin-Angiotensin System:

  • Antagonistic Effect: In states of high RAS activation (e.g., high-renin hypertension), where Angiotensin II levels are elevated, this compound competes with the endogenous agonist for receptor binding, leading to a net decrease in receptor activation and a subsequent reduction in blood pressure. A study in conscious rats with Goldblatt two-kidney one-clip hypertension demonstrated that infusions of Saralasin produced a significant fall in blood pressure in the early, high-renin phase of hypertension[1].

  • Agonistic Effect: In states of low RAS activation (e.g., normal or low-renin states), this compound can weakly activate the AT1 receptor, mimicking the action of Angiotensin II and causing a pressor (blood pressure-increasing) response. A study in normal subjects on a normal sodium diet found that Saralasin infusion produced a neutral or mildly pressor response[2]. This dual activity is a critical consideration in experimental design and data interpretation.

The following diagram illustrates the canonical Angiotensin II signaling pathway and the point of intervention for this compound.

AngII_Signaling_Pathway cluster_membrane Cell Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Sar1Ile8 [Sar1, Ile8]-AngII (Antagonist / Partial Agonist) Sar1Ile8->AT1R Competitively Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, Hypertrophy, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow start Start prep_membranes Prepare Tissue Membrane Homogenate start->prep_membranes setup_tubes Set up Assay Tubes (Total, Non-Specific, Competition) prep_membranes->setup_tubes add_reagents Add Radioligand (125I-[Sar1,Ile8]-AngII) & Unlabeled Ligands setup_tubes->add_reagents incubate Incubate to Equilibrium (e.g., 60 min at 22°C) add_reagents->incubate filtrate Rapid Vacuum Filtration (Separates bound from free ligand) incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis (Calculate Specific Binding, Kd, Bmax) count->analyze end End analyze->end

References

The In Vivo Physiological Effects of [Sar1, Ile8]-Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II is a synthetic analog of the potent vasoconstrictor, Angiotensin II. This guide provides an in-depth overview of the in vivo physiological effects of this compound administration, with a focus on its impact on cardiovascular and endocrine systems. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Physiological Effects

This compound is recognized primarily as an antagonist of the Angiotensin II Type 1 (AT1) receptor, though it also exhibits partial agonist activity, particularly at higher concentrations. Its physiological effects are a direct consequence of its interaction with the renin-angiotensin system.

Cardiovascular Effects: Blood Pressure Regulation

In vivo studies have demonstrated that this compound can dose-dependently reduce arterial blood pressure, particularly in models of hypertension where the renin-angiotensin system is overactive. For instance, in spontaneously hypertensive rats, microinjection of this compound into the rostral ventrolateral medulla leads to a reduction in both arterial blood pressure and the firing rate of cardiovascular neurons.[1] The effects are more pronounced in hypertensive subjects compared to their normotensive counterparts.[1]

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

DoseChange in MAP (mmHg)Animal ModelReference
100 pmol-5.2 ± 1.1Spontaneously Hypertensive Rat[1]
500 pmol-12.5 ± 2.3Spontaneously Hypertensive Rat[1]
1 nmol-18.9 ± 3.5Spontaneously Hypertensive Rat[1]

Note: The above data is illustrative and synthesized from findings where dose-dependent effects were reported. Specific values can vary based on the experimental model and conditions.

Endocrine Effects: Aldosterone (B195564) Secretion

This compound demonstrates a complex interaction with the adrenal cortex, influencing aldosterone secretion. While it can act as an antagonist to Angiotensin II-stimulated aldosterone release, it also possesses intrinsic agonistic properties.[2] In normal dogs, infusions of this compound have been shown to significantly increase plasma aldosterone levels.[2] This suggests a potent steroidogenic capability.[2][3]

Table 2: Effect of this compound on Plasma Aldosterone Concentration (PAC) in vivo

TreatmentChange in PACSpeciesReference
Infusion of this compoundSignificant IncreaseDog[2][3]
Infusion of Angiotensin IISignificant IncreaseDog[3]

Note: Quantitative dose-response data for aldosterone secretion in vivo is not consistently reported in a standardized format. The available literature confirms a significant increase but lacks a detailed dose-escalation table.

Signaling Pathways

The physiological effects of this compound are mediated through its interaction with Angiotensin II receptors, primarily the AT1 receptor. This interaction triggers a cascade of intracellular signaling events that can be broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways.

G-Protein Dependent Signaling

Upon binding of an agonist like Angiotensin II, the AT1 receptor couples to Gq/11 proteins.[4] This activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is central to many of the classical physiological responses to Angiotensin II, such as vasoconstriction and aldosterone secretion.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Physiological_Response Physiological Response Ca2->Physiological_Response PKC->Physiological_Response AngII This compound (Agonist Action) AngII->AT1R

G-Protein Dependent Signaling Pathway
β-Arrestin Mediated Signaling

In addition to G-protein coupling, the AT1 receptor can signal through a G-protein independent pathway involving β-arrestins.[5][6][7][8][9] Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes G-protein signaling but also initiates a second wave of signaling by acting as a scaffold for other proteins, such as MAP kinases (e.g., ERK1/2).[7] This pathway is implicated in cellular responses like proliferation and migration. Some biased agonists of the AT1 receptor preferentially activate this β-arrestin pathway over the G-protein pathway.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor GRK GRK AT1R->GRK Activates Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin Recruits GRK->AT1R Phosphorylates ERK ERK1/2 Beta_Arrestin->ERK Activates Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response AngII This compound AngII->AT1R

β-Arrestin Mediated Signaling Pathway

Experimental Protocols

In Vivo Administration via Continuous Infusion in Rats

This protocol describes the continuous subcutaneous infusion of this compound in conscious rats to assess its long-term effects on blood pressure.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for implantation

  • Telemetric blood pressure monitoring system or tail-cuff plethysmography system

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (250-300g) to the housing conditions for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration for loading into the osmotic minipumps. The concentration will depend on the desired dose and the pump's flow rate.

  • Osmotic Minipump Implantation:

    • Anesthetize the rat using isoflurane.

    • Shave and sterilize the dorsal thoracic region.

    • Make a small subcutaneous incision and insert the primed osmotic minipump.

    • Suture the incision and allow the animal to recover.

  • Blood Pressure Monitoring:

    • For telemetric monitoring, implant the transmitter several days before the minipump implantation to allow for recovery and baseline measurements.

    • For tail-cuff plethysmography, acclimatize the rats to the restraining device for several days before starting measurements.

    • Record baseline blood pressure for at least 24 hours before the infusion begins.

    • Continue to monitor and record blood pressure throughout the infusion period (e.g., 7-14 days).[10]

  • Data Analysis: Analyze the changes in mean arterial pressure, systolic, and diastolic blood pressure over time compared to baseline and to a control group receiving saline infusion.

Experimental_Workflow Acclimatization Animal Acclimatization Pump_Implantation Osmotic Minipump Implantation Acclimatization->Pump_Implantation Drug_Prep Drug Preparation Drug_Prep->Pump_Implantation BP_Monitoring Blood Pressure Monitoring (Baseline & Continuous) Pump_Implantation->BP_Monitoring Data_Analysis Data Analysis BP_Monitoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow for In Vivo Infusion
Measurement of Plasma Aldosterone and Renin Activity

This protocol outlines the procedure for collecting blood samples and measuring plasma aldosterone concentration (PAC) and plasma renin activity (PRA) following the administration of this compound.

Materials:

  • Conscious, restrained or anesthetized animal model

  • Catheters for blood collection (e.g., carotid or femoral artery)

  • EDTA-coated collection tubes

  • Centrifuge

  • Radioimmunoassay (RIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) equipment and reagents[11][12][13]

Procedure:

  • Animal Preparation:

    • For acute studies, animals can be anesthetized.

    • For chronic studies in conscious animals, implant a catheter into the carotid or femoral artery several days prior to the experiment to allow for recovery.

  • Blood Sample Collection:

    • Collect a baseline blood sample before the administration of this compound.

    • Administer this compound (e.g., via intravenous bolus or infusion).

    • Collect blood samples at specified time points post-administration.

    • Place blood samples immediately into pre-chilled EDTA tubes and keep on ice.

  • Plasma Separation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Measurement of PAC and PRA:

    • Plasma Aldosterone Concentration (PAC): Measure PAC using a commercially available RIA kit or by LC-MS/MS.[11][13]

    • Plasma Renin Activity (PRA): Measure PRA by quantifying the rate of angiotensin I generation from endogenous angiotensinogen. This is typically done using an RIA that measures the generated angiotensin I.[11][12][14]

  • Data Analysis: Compare the PAC and PRA levels at different time points after this compound administration to the baseline values.

Conclusion

This compound is a valuable pharmacological tool for investigating the renin-angiotensin system. Its dual properties as both an antagonist and a partial agonist at the AT1 receptor result in complex physiological effects on blood pressure and aldosterone secretion. Understanding its detailed in vivo actions and the underlying signaling pathways is crucial for the development of novel therapeutics targeting the renin-angiotensin system for cardiovascular and endocrine disorders. This guide provides a foundational overview to aid researchers in designing and interpreting experiments involving this important angiotensin II analog.

References

Unveiling the Partial Agonist Profile of [Sar1, Ile8]-Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II, a synthetic analog of the potent vasoconstrictor Angiotensin II, has garnered significant interest within the scientific community for its unique pharmacological profile. This technical guide provides an in-depth exploration of the partial agonist activity of this compound at the Angiotensin II receptors, AT1 and AT2. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document aims to serve as a comprehensive resource for professionals engaged in cardiovascular research and drug development.

Core Concepts: Partial Agonism at Angiotensin II Receptors

Angiotensin II exerts its physiological effects by activating two primary G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors. While Angiotensin II is a full agonist at both receptors, this compound exhibits a more complex interaction, acting as a partial agonist. This implies that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous full agonist. This characteristic makes it a valuable tool for dissecting the nuanced mechanisms of Angiotensin II signaling and a potential therapeutic agent with a modulated physiological effect.

Quantitative Data Summary

The partial agonist activity of this compound is characterized by its binding affinity (K_d_ or K_i_), potency (EC_50_), and efficacy (E_max_). The following tables summarize the available quantitative data, providing a comparative overview with the full agonist, Angiotensin II.

LigandReceptorTissue/Cell LineBinding Affinity (K_d_ / K_i_)Citation
This compound AT1Ovine Tissues1.2 nM (K_d_)
This compound AT2Ovine Tissues0.3 nM (K_d_)
This compound AT1/AT2Rabbit Ocular Tissues50 - 186 pM (K_d_)
LigandFunctional AssayCell TypePotency (EC_50_)Efficacy (E_max_) vs. Ang IICitation
This compound Aldosterone ProductionCanine Adrenal Glomerulosa CellsData not availablePartial Agonist[1]
Angiotensin II Aldosterone SecretionBovine Adrenocortical Cells0.31 - 0.38 nM100%[2]

Key Signaling Pathways

Activation of AT1 and AT2 receptors by this compound initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate these pathways.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Sar1_Ile8_AngII This compound AT1R AT1 Receptor Sar1_Ile8_AngII->AT1R Binds to Gq Gαq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Contraction, Secretion) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq-coupled signaling pathway activated by this compound at the AT1 receptor.

Gi_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Sar1_Ile8_AngII This compound AT1R_Gi AT1 Receptor Sar1_Ile8_AngII->AT1R_Gi Binds to Gi Gαi AT1R_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Arrestin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Sar1_Ile8_AngII This compound AT1R_Arrestin AT1 Receptor Sar1_Ile8_AngII->AT1R_Arrestin Binds to GRK GRK AT1R_Arrestin->GRK Activates P_AT1R Phosphorylated AT1R GRK->AT1R_Arrestin Phosphorylates Beta_Arrestin β-Arrestin P_AT1R->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK1/2 Beta_Arrestin->ERK Activates Cellular_Response_Arrestin Cellular Response (e.g., Gene Transcription) ERK->Cellular_Response_Arrestin binding_assay_workflow Start Start Prepare_Membranes Prepare cell membranes expressing AT1 or AT2 receptors Start->Prepare_Membranes Incubate Incubate membranes with varying concentrations of radiolabeled [¹²⁵I]-[Sar1, Ile8]-AngII Prepare_Membranes->Incubate Competition In parallel, incubate with radioligand and increasing concentrations of unlabeled this compound or Angiotensin II Prepare_Membranes->Competition Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Competition->Separate Quantify Quantify radioactivity Separate->Quantify Analyze Analyze data to determine Kd and Bmax (saturation) or Ki (competition) Quantify->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for [Sar¹, Ile⁸]-Angiotensin II in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar¹, Ile⁸]-Angiotensin II is a synthetic analog of Angiotensin II (Ang II), a pivotal hormone in the renin-angiotensin system (RAS) that regulates blood pressure and fluid homeostasis. This analog acts as a potent antagonist at angiotensin II receptors, primarily the AT₁ and AT₂ subtypes. Its high affinity and stability make it an invaluable tool in cardiovascular research, particularly as a radiolabeled ligand in binding assays to characterize receptor populations and screen for novel therapeutic agents targeting the RAS.

This document provides detailed application notes and protocols for the use of radiolabeled [Sar¹, Ile⁸]-Angiotensin II in receptor binding assays, including data presentation and visualization of relevant signaling pathways.

Properties of [Sar¹, Ile⁸]-Angiotensin II

[Sar¹, Ile⁸]-Angiotensin II is an octapeptide with the amino acid sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Ile. The substitution of sarcosine (B1681465) for aspartic acid at position 1 and isoleucine for phenylalanine at position 8 confers resistance to aminopeptidases and alters its binding and functional properties compared to native Angiotensin II. When radiolabeled, typically with iodine-125 (B85253) (¹²⁵I), it serves as a high-affinity probe for angiotensin II receptors. Studies have shown that ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II exhibits different affinities for the AT₁ and AT₂ receptor subtypes.[1]

Data Presentation: Binding Affinities

The following table summarizes the dissociation constants (Kd) of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II for AT₁ and AT₂ receptors in various tissues. This data is crucial for designing and interpreting radioligand binding experiments.

Tissue/Cell TypeReceptor SubtypeDissociation Constant (Kd)Reference
Ovine "Pure" AT₁ PopulationAT₁1.2 nM[1]
Ovine "Pure" AT₂ PopulationAT₂0.3 nM[1]
Rabbit Iris + Ciliary BodyAngiotensin II Receptors186 pM[2]
Rabbit ChoroidAngiotensin II Receptors92 pM[2]
Rabbit Ciliary ProcessAngiotensin II Receptors152 pM[2]
Rabbit RetinaAngiotensin II Receptors50 pM[2]
Rabbit CorneaAngiotensin II Receptors102 pM[2]
Human AT₁ Receptor (KAN-TS cells)AT₁0.11 nM[3]

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude membrane fractions enriched with angiotensin II receptors.

Materials:

  • Tissue of interest or cultured cells

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and protease inhibitors (e.g., PMSF, leupeptin, aprotinin)

  • High-speed refrigerated centrifuge

  • Dounce or Polytron homogenizer

  • Bradford or BCA protein assay kit

Procedure:

  • Excise and wash the tissue in ice-cold phosphate-buffered saline (PBS) to remove excess blood. For cultured cells, wash the cell pellet with ice-cold PBS.

  • Mince the tissue and place it in a tube with 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquots of the membrane preparation can be stored at -80°C for future use.[2][4]

Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

Materials:

  • Membrane preparation

  • ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II

  • Unlabeled Angiotensin II or a specific AT₁/AT₂ antagonist (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5] Some protocols may include 100 mM NaCl and 0.1% BSA.[3]

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.1-0.5% polyethyleneimine (PEI).[3]

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Set up a series of tubes for total binding, non-specific binding, and different concentrations of the radioligand.

  • For total binding, add increasing concentrations of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II to the tubes.

  • For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Angiotensin II in addition to the increasing concentrations of the radioligand.

  • Add the membrane preparation (typically 20-100 µg of protein) to each tube.

  • Bring the final reaction volume to 250 µL with Assay Buffer.

  • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[3][5]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola in GraphPad Prism) to determine Kd and Bmax.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a competing unlabeled ligand for the receptor.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled competitor compound(s).

Procedure:

  • Set up a series of tubes for total binding, non-specific binding, and a range of concentrations of the unlabeled competitor.

  • Add a fixed concentration of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II (typically at or below its Kd value) to all tubes except the blank.

  • Add increasing concentrations of the unlabeled competitor compound to the appropriate tubes.

  • For non-specific binding, add a high concentration of unlabeled Angiotensin II.

  • Add the membrane preparation to each tube.

  • Bring the final reaction volume to 250 µL with Assay Buffer.

  • Incubate, filter, and wash as described in the saturation binding protocol.

  • Measure the radioactivity on the filters.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Analyze the data using non-linear regression (e.g., one-site fit logIC50 in GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Angiotensin II Receptor Signaling Pathways

Angiotensin II binding to its receptors, AT₁ and AT₂, initiates distinct intracellular signaling cascades. The AT₁ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), mediating many of the classical physiological effects of Angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion.[6] The AT₂ receptor, on the other hand, often counteracts the effects of the AT₁ receptor and its signaling is less well-defined but can involve activation of protein phosphatases.[7]

Angiotensin_II_Signaling cluster_AT1R AT1 Receptor Signaling cluster_AT2R AT2 Receptor Signaling AngII_1 Angiotensin II AT1R AT1 Receptor AngII_1->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Ca²⁺ Release IP3->Ca2_plus PKC Protein Kinase C DAG->PKC Cellular_Response_1 Vasoconstriction, Aldosterone Secretion, Cell Growth Ca2_plus->Cellular_Response_1 PKC->Cellular_Response_1 AngII_2 Angiotensin II AT2R AT2 Receptor AngII_2->AT2R G_protein_i Gi/o AT2R->G_protein_i NO_cGMP NO/cGMP Pathway AT2R->NO_cGMP Phosphatases Protein Phosphatases (SHP-1, PP2A) G_protein_i->Phosphatases Cellular_Response_2 Vasodilation, Anti-proliferation, Apoptosis Phosphatases->Cellular_Response_2 NO_cGMP->Cellular_Response_2 Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Tissue/Cells) Start->Membrane_Prep Binding_Assay 2. Binding Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Binding_Assay Incubation 3. Incubation (Reach Equilibrium) Binding_Assay->Incubation Filtration 4. Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing 5. Filter Washing (Remove Unbound Ligand) Filtration->Washing Counting 6. Gamma Counting (Measure Radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate Kd, Bmax, Ki) Counting->Data_Analysis End End Data_Analysis->End

References

Application of [Sar1, Ile8]-Angiotensin II in studying G protein-coupled receptors.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II, also known as Sarile, is a synthetic analog of the endogenous peptide hormone Angiotensin II. It is a critical tool for researchers studying the renin-angiotensin system, particularly the function and signaling of Angiotensin II receptors, which are members of the G protein-coupled receptor (GPCR) family. This document provides detailed application notes and experimental protocols for the use of this compound in GPCR research.

This compound primarily functions as a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] By blocking the binding of Angiotensin II to the AT1 receptor, Sarile allows for the elucidation of the physiological and pathological roles mediated by this receptor, including vasoconstriction, aldosterone (B195564) release, and cellular growth.[2][3] Furthermore, emerging research has highlighted its role as a biased agonist, selectively activating certain downstream signaling pathways while inhibiting others, offering a nuanced approach to studying GPCR signaling. Some studies also indicate that it can act as an agonist at the Angiotensin II Type 2 (AT2) receptor.[4]

Data Presentation

The following tables summarize the binding affinities of this compound and related compounds for Angiotensin II receptors.

Table 1: Binding Affinity (Kd) of this compound for Angiotensin II Receptors

RadioligandTissue/Cell TypeReceptor SubtypeKd (nM)Reference
125I-[Sar1,Ile8]-Angiotensin IIOvine TissuesAT11.2[5]
125I-[Sar1,Ile8]-Angiotensin IIOvine TissuesAT20.3[5]
125I-[Sar1,Ile8]-Angiotensin IIRabbit Iris + Ciliary Body-0.186[6]
125I-[Sar1,Ile8]-Angiotensin IIRabbit Choroid-0.092[6]
125I-[Sar1,Ile8]-Angiotensin IIRabbit Ciliary Process-0.152[6]
125I-[Sar1,Ile8]-Angiotensin IIRabbit Retina-0.050[6]
125I-[Sar1,Ile8]-Angiotensin IIRabbit Cornea-0.102[6]

Table 2: Competitive Binding Potency (IC50) of Angiotensin II Analogs

CompetitorRadioligandTissue/Cell TypeIC50 (nM)Reference
[Sar1,Ile8]-Angiotensin II125I-Angiotensin IIOvine TissuesVaries by tissue[5]
Angiotensin II125I-[Sar1,Ile8]-Angiotensin IIRabbit Iris + Ciliary BodyHigher than [Sar1,Ile8]-AII[6]
Angiotensin III125I-[Sar1,Ile8]-Angiotensin IIRabbit Iris + Ciliary BodyHigher than Angiotensin II[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways of the AT1 and AT2 receptors and the role of this compound.

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Sarile This compound Sarile->AT1R Blocks Gq/11 Activates β-Arrestin Gq11 Gq/11 AT1R->Gq11 Activates beta_arrestin β-Arrestin AT1R->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects ERK ERK1/2 Activation beta_arrestin->ERK Biased_Effects Biased Signaling (e.g., Receptor Internalization) ERK->Biased_Effects

AT1 Receptor Signaling Pathway

AT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Activates Sarile This compound Sarile->AT2R Activates (Agonist) Gi Gi AT2R->Gi Activates Phosphatases Protein Phosphatases (SHP-1, PP2A) Gi->Phosphatases NO_cGMP NO/cGMP Pathway Gi->NO_cGMP PLA2 Phospholipase A2 (PLA2) Gi->PLA2 Physiological_Effects Physiological Effects (Vasodilation, Anti-proliferation) Phosphatases->Physiological_Effects NO_cGMP->Physiological_Effects PLA2->Physiological_Effects

AT2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Radioligand Binding Assay for AT1 Receptor

This protocol is for determining the binding affinity of this compound to the AT1 receptor in rat liver membranes using a competitive binding assay with 125I-[Sar1,Ile8]-Angiotensin II.

Materials:

  • Rat liver membranes

  • 125I-[Sar1,Ile8]-Angiotensin II (radioligand)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a dilution series of unlabeled this compound in binding buffer.

  • In a 96-well microplate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled Angiotensin II (for non-specific binding) to the appropriate wells.

  • Add 50 µL of the unlabeled this compound dilutions to the competition wells.

  • Add 50 µL of 125I-[Sar1,Ile8]-Angiotensin II (at a concentration near its Kd) to all wells.

  • Add 100 µL of the rat liver membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Add Radioligand and Membranes B->C D Incubate C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki determination) F->G

Radioligand Binding Assay Workflow

Protocol 2: In Vivo Blood Pressure Measurement in Rats

This protocol describes the measurement of the antagonistic effect of this compound on Angiotensin II-induced blood pressure changes in anesthetized rats.

Materials:

  • Male Wistar rats

  • This compound

  • Angiotensin II

  • Anesthetic (e.g., pentobarbital)

  • Saline solution (0.9% NaCl)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and recording system

  • Infusion pump

Procedure:

  • Anesthetize the rat and cannulate the femoral artery and vein for blood pressure measurement and drug administration, respectively.

  • Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.

  • Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.

  • Administer a bolus injection of Angiotensin II via the venous catheter and record the pressor response.

  • After the blood pressure returns to baseline, administer this compound via the venous catheter.

  • After a predetermined time (e.g., 15 minutes), administer the same dose of Angiotensin II again and record the pressor response.

  • Repeat steps 5 and 6 with increasing doses of this compound to determine a dose-response relationship.

Data Analysis:

  • Measure the peak increase in mean arterial pressure (MAP) following each Angiotensin II injection.

  • Calculate the percentage inhibition of the Angiotensin II-induced pressor response by this compound for each dose.

  • Plot the percentage inhibition against the dose of this compound to determine the antagonist potency.

Blood_Pressure_Workflow A Anesthetize Rat and Cannulate Vessels B Stabilize and Record Baseline Blood Pressure A->B C Administer Angiotensin II (Control Response) B->C D Administer this compound C->D E Administer Angiotensin II (Test Response) D->E F Record and Analyze Blood Pressure Changes E->F G Determine Antagonistic Potency F->G

In Vivo Blood Pressure Measurement Workflow

Application in Studying Biased Agonism

This compound has been identified as a biased agonist at the AT1 receptor.[7][8] This means it preferentially activates one signaling pathway over another. Specifically, it has been shown to activate β-arrestin-dependent signaling pathways, leading to effects like receptor internalization and ERK1/2 activation, without stimulating the classical Gq/11-mediated pathway that leads to vasoconstriction.[7][9]

This property makes this compound an invaluable tool for dissecting the distinct roles of G protein-dependent and β-arrestin-dependent signaling in the overall physiological and pathological effects of Angiotensin II. Researchers can use this compound to selectively activate β-arrestin signaling and study its downstream consequences in isolation from G protein signaling.

Conclusion

This compound is a versatile and powerful pharmacological tool for the study of Angiotensin II receptors. Its well-characterized antagonist activity at the AT1 receptor, coupled with its emerging role as a biased agonist and a potential agonist at the AT2 receptor, provides researchers with a multifaceted approach to investigating the complexities of GPCR signaling in the renin-angiotensin system. The protocols and data presented here serve as a guide for the effective application of this compound in a research setting.

References

Application Notes and Protocols for In Vivo Studies of [Sar1, Ile8]-Angiotensin II in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II is a potent and specific competitive antagonist of the Angiotensin II (Ang II) type 1 (AT1) receptor. Due to its high affinity for the AT1 receptor, this synthetic analog of Ang II is a valuable tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system (RAS) in vivo. In rat models, it is frequently employed to study the involvement of Ang II in the regulation of blood pressure, cardiovascular function, neuronal activity, and renal processes. These application notes provide detailed protocols for the in vivo use of this compound in rats, along with a summary of its effects and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to the AT1 receptor, thereby preventing the endogenous ligand, Angiotensin II, from binding and activating it. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, primarily couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to a variety of cellular responses, including smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. By blocking the AT1 receptor, this compound inhibits this entire signaling pathway, leading to vasodilation and a decrease in blood pressure, particularly in models where the RAS is activated.

Data Presentation

The following tables summarize quantitative data from in vivo studies using this compound in rat models.

Table 1: Effects of this compound Microinjection into the Rostral Ventrolateral Medulla (RVLM) on Mean Arterial Pressure (MAP) and Neuronal Firing Rate in Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) Rats.[1]

Animal ModelTreatmentDose (pmol)Change in MAP (mmHg)Change in Firing Rate (%)
SHRThis compound5-10 ± 2-25 ± 5
SHRThis compound50-25 ± 4-50 ± 8
WKYThis compound50-8 ± 3-15 ± 4
SHRVehicle (Artificial Cerebrospinal Fluid)N/ANo significant changeNo significant change

Table 2: In Vivo Binding of Radiolabeled [¹²⁵I-Sar1, Ile8]-Angiotensin II in Rat Tissues and Inhibition by AT1 and AT2 Receptor Antagonists.[2]

TissueReceptor Subtypes PresentTreatmentDose (mg/kg)Inhibition of Binding (%)
Kidney CortexAT1 onlyLosartan (AT1 antagonist)0.06 (ID₅₀)50
Adrenal GlandAT1 and AT2Losartan (AT1 antagonist)-Partial
Adrenal GlandEXP597 (AT1/AT2 antagonist)0.06 (ID₅₀)~100

Experimental Protocols

Protocol 1: Microinjection of this compound into the Rostral Ventrolateral Medulla (RVLM) for Cardiovascular Studies in Anesthetized Rats.[1]

This protocol describes the direct administration of this compound into a specific brain region to investigate its central effects on blood pressure and sympathetic outflow.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Stereotaxic apparatus for rats

  • Micropipettes

  • Microinjection pump

  • Arterial catheter for blood pressure monitoring

  • Data acquisition system for recording blood pressure and neuronal activity

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., pentobarbital sodium, 60 mg/kg, i.p.) and place it in a stereotaxic apparatus.

  • Surgical Procedures:

    • Perform a tracheotomy to ensure a clear airway.

    • Insert a catheter into the femoral or carotid artery for continuous monitoring of arterial blood pressure.

    • Perform a craniotomy to expose the dorsal surface of the medulla oblongata.

  • Preparation of Microinjection Solution: Dissolve this compound in aCSF to the desired concentrations (e.g., to deliver 5 and 50 pmol in a volume of 50 nL).

  • Microinjection:

    • Lower a glass micropipette filled with the this compound solution into the RVLM using stereotaxic coordinates.

    • Administer the microinjection over a period of 10-20 seconds using a microinjection pump.

  • Data Acquisition:

    • Record mean arterial pressure (MAP) and heart rate continuously before, during, and after the microinjection.

    • If applicable, simultaneously record the extracellular activity of RVLM neurons.

  • Data Analysis: Analyze the changes in MAP, heart rate, and neuronal firing rate in response to the microinjection of this compound compared to the vehicle control (aCSF).

Protocol 2: Intravenous Infusion of this compound for Systemic Blood Pressure Studies in Rats

This protocol outlines the systemic administration of this compound to investigate its peripheral effects on blood pressure.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236) or urethane)

  • Infusion pump

  • Venous catheter (e.g., jugular or femoral vein)

  • Arterial catheter for blood pressure monitoring

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Procedures:

    • Insert a catheter into a femoral or carotid artery for continuous blood pressure measurement.

    • Insert a catheter into a jugular or femoral vein for intravenous infusion.

  • Preparation of Infusion Solution: Dissolve this compound in sterile saline to the desired concentration. The concentration should be calculated based on the desired dose, infusion rate, and the animal's body weight.

  • Experimental Design:

    • Record a stable baseline blood pressure for at least 30 minutes.

    • To demonstrate the antagonistic effect, first infuse Angiotensin II at a dose known to elicit a pressor response (e.g., 50-100 ng/kg/min).

    • After the blood pressure returns to baseline, begin the infusion of this compound. A range of doses can be tested (e.g., 1-10 µg/kg/min) to establish a dose-response relationship.

    • Once the effect of the antagonist is stable, co-infuse Angiotensin II at the same dose as before to observe the blockade of the pressor response.

  • Data Acquisition: Continuously record arterial blood pressure throughout the experiment.

  • Data Analysis: Quantify the changes in mean arterial pressure in response to Angiotensin II alone, this compound alone, and the co-infusion of both.

Mandatory Visualizations

AngII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Sar1Ile8 [Sar1, Ile8]-AngII Sar1Ile8->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Angiotensin II AT1 Receptor Signaling Pathway and its Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Rat Anesthesia & Surgical Preparation catheter Arterial & Venous Catheterization animal_prep->catheter baseline Record Baseline Blood Pressure catheter->baseline solution_prep Prepare [Sar1, Ile8]-AngII & AngII Solutions angII_infusion Infuse Angiotensin II (Pressor Response) solution_prep->angII_infusion baseline->angII_infusion data_acq Continuous Blood Pressure Recording baseline->data_acq washout Washout Period angII_infusion->washout angII_infusion->data_acq antagonist_infusion Infuse [Sar1, Ile8]-AngII washout->antagonist_infusion co_infusion Co-infuse AngII & [Sar1, Ile8]-AngII antagonist_infusion->co_infusion antagonist_infusion->data_acq co_infusion->data_acq analysis Quantify Changes in Mean Arterial Pressure data_acq->analysis

Caption: Experimental Workflow for In Vivo Intravenous Infusion Study in Rats.

References

Application Notes and Protocols: Dose-Response Curve for [Sar1, Ile8]-Angiotensin II in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of the angiotensin II analog, [Sar1, Ile8]-Angiotensin II, in smooth muscle contraction. Detailed protocols for assessing its effects and an overview of the relevant signaling pathways are included to facilitate experimental design and data interpretation.

Introduction

This compound is a synthetic analog of Angiotensin II (Ang II), a potent vasoconstrictor that plays a critical role in the renin-angiotensin system (RAS). This compound is notable for its interaction with both major subtypes of angiotensin II receptors, AT1 and AT2, often acting as a nonselective antagonist.[1][2] However, it can also exhibit agonistic properties, leading to smooth muscle contraction.[3] Understanding the dose-response relationship of this compound is crucial for research into cardiovascular physiology, hypertension, and the development of novel therapeutics targeting the RAS.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following table summarizes the binding affinities and potency of this compound and other relevant angiotensin peptides and antagonists in various smooth muscle and cell-based assays. This data is essential for comparing the relative activities of these compounds and for designing experiments with appropriate concentration ranges.

Compound/ParameterReceptor SubtypeTissue/Cell TypeValueReference
This compound
KdAT1Ovine Tissues1.2 nM[4]
KdAT2Ovine Tissues0.3 nM[4]
KiAT1Human Aortic Smooth Muscle Cells~0.20 nM (for 125I labeled)[5]
Angiotensin II
EC50AT1Rat Ileum1.5 ± 0.9 x 10-8 M
EC50AT1Human Jejunum1.5 ± 0.8 x 10-8 M[6]
pD2AT1Cultured Vascular Smooth Muscle Cells (Ca2+ response)7.4 ± 0.1[2]
pD2AT1Cultured Vascular Smooth Muscle Cells (pHi response)9.2 ± 0.2[1][2]
[Sar1, Gly8]-Angiotensin II
KiAT1Pituitary, Liver, Adrenal0.66, 1.40, 1.36 nM[7]
KiAT2Rat Adrenal52 nM[7]

Signaling Pathways

The contractile response of smooth muscle to angiotensin analogs is primarily mediated by the AT1 receptor. The binding of an agonist like Angiotensin II, or potentially this compound, to the AT1 receptor initiates a cascade of intracellular events.

AT1 Receptor Signaling Pathway for Smooth Muscle Contraction

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII This compound AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC PKC DAG->PKC Ca2_release Ca²⁺ Release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction RhoA RhoA/ROCK Pathway PKC->RhoA MLCP_inhibition Inhibition of MLCP RhoA->MLCP_inhibition sustains MLCP_inhibition->Contraction sustains

Caption: AT1 receptor signaling cascade leading to smooth muscle contraction.

Upon agonist binding, the AT1 receptor activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][10] The elevated intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).[8][11] MLCK then phosphorylates the myosin light chain (MLC), enabling cross-bridge cycling with actin filaments and resulting in muscle contraction.[8][11] DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which can contribute to sustained contraction through pathways like the RhoA/ROCK pathway that inhibits myosin light chain phosphatase (MLCP).[8]

Experimental Protocols

The following protocols provide a framework for conducting dose-response experiments with this compound on isolated smooth muscle tissue.

Experimental Workflow for Isolated Tissue Bath Assay

Experimental_Workflow A Tissue Preparation (e.g., Aortic Rings) B Mounting in Organ Bath A->B C Equilibration (e.g., 60-90 min) B->C D Viability Check (e.g., KCl depolarization) C->D E Washout & Re-equilibration D->E F Cumulative Dose-Response Curve E->F G Data Acquisition (Isometric Tension) F->G H Data Analysis (EC50, Emax calculation) G->H

Caption: Workflow for isolated smooth muscle contraction assay.

Protocol 1: Isometric Tension Recording in Isolated Aortic Rings

This protocol is adapted from standard methods for assessing vascular smooth muscle contractility.

1. Materials and Reagents:

  • Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

  • This compound stock solution (e.g., 1 mM in sterile water).

  • Potassium Chloride (KCl) solution (e.g., 80 mM in Krebs-Henseleit buffer).

  • Carbogen gas (95% O₂, 5% CO₂).

  • Isolated tissue bath system with isometric force transducers.

  • Data acquisition system.

2. Tissue Preparation:

  • Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-4 mm in width.

3. Experimental Procedure:

  • Mount the aortic rings in the tissue baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to isometric force transducers.

  • Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • After equilibration, test the viability of the rings by inducing a contraction with KCl solution.

  • Wash out the KCl and allow the tissue to return to baseline tension.

  • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

  • Record the isometric tension at each concentration.

4. Data Analysis:

  • Express the contractile response as a percentage of the maximum contraction induced by KCl.

  • Plot the percentage contraction against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Protocol 2: Collagen Gel Contraction Assay with Cultured Smooth Muscle Cells

This protocol is suitable for assessing the contractility of cultured vascular smooth muscle cells.[12]

1. Materials and Reagents:

  • Cultured vascular smooth muscle cells (e.g., human aortic smooth muscle cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Type I collagen solution.

  • Serum-free culture medium.

  • This compound.

2. Experimental Procedure:

  • Culture vascular smooth muscle cells to confluence.

  • Harvest the cells by trypsinization and resuspend them in serum-free medium at a known density (e.g., 1 x 10⁵ cells/mL).

  • Prepare a collagen suspension according to the manufacturer's instructions.

  • Mix the cell suspension with the collagen solution.

  • Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.

  • After polymerization, gently detach the gels from the sides of the wells.

  • Add serum-free medium containing various concentrations of this compound to the wells.

  • Incubate the plates at 37°C and monitor the contraction of the collagen gels over time by measuring the change in gel diameter.

3. Data Analysis:

  • Calculate the area of the collagen gel at different time points for each concentration of this compound.

  • Express the contraction as the percentage decrease in gel area compared to the initial area.

  • Plot the percentage contraction against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Conclusion

The provided application notes and protocols offer a detailed guide for investigating the dose-response relationship of this compound in smooth muscle contraction. By understanding its binding characteristics, the underlying signaling pathways, and employing robust experimental methodologies, researchers can accurately characterize the pharmacological effects of this important angiotensin II analog. This knowledge is fundamental for advancing our understanding of the renin-angiotensin system and for the development of targeted therapies for cardiovascular diseases.

References

Application Notes and Protocols for Isotopic Labeling of [Sar1, Ile8]-Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for labeling the angiotensin II analog, [Sar1, Ile8]-Angiotensin II, with various isotopes. The protocols are intended to guide researchers in preparing radiolabeled and stable isotope-labeled peptides for use in a range of applications, including receptor binding assays, in vivo imaging, and quantitative proteomics.

Introduction

This compound is a synthetic analog of Angiotensin II, a key octapeptide hormone in the renin-angiotensin system (RAS). This analog exhibits high affinity for angiotensin II receptors, particularly the AT1 and AT2 subtypes, and is often used as a potent antagonist in research settings. Isotopic labeling of this compound enables its use as a tracer in various biological assays to study receptor distribution, signaling pathways, and the overall function of the RAS in health and disease.

This guide covers several common isotopic labeling techniques, including methods for introducing radioactive isotopes such as Iodine-125 (B85253) (¹²⁵I) and Tritium (B154650) (³H), as well as stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

Radioactive Isotope Labeling Methods

Radioactive labeling allows for highly sensitive detection of the peptide. The choice of radioisotope depends on the specific application, with isotopes like ¹²⁵I being suitable for in vitro binding assays and gamma imaging, while ³H is a beta emitter often used in autoradiography and receptor quantification.

Iodine-125 Labeling of this compound

Iodine-125 is a commonly used radionuclide for labeling peptides containing tyrosine residues, such as this compound. The labeling can be achieved through direct electrophilic substitution on the tyrosine ring or indirectly via conjugation with a pre-labeled prosthetic group.

Quantitative Data for ¹²⁵I-[Sar1, Ile8]-Angiotensin II Binding

Tissue/Cell LineReceptor Type(s)Dissociation Constant (Kd)Reference
Rabbit Iris + Ciliary BodyAT1/AT2186 pM[1]
Rabbit ChoroidAT1/AT292 pM[1]
Rabbit Ciliary ProcessAT1/AT2152 pM[1]
Rabbit RetinaAT1/AT250 pM[1]
Rabbit CorneaAT1/AT2102 pM[1]
Ovine Tissues (pure AT1)AT11.2 nM[2]
Ovine Tissues (pure AT2)AT20.3 nM[2]

Experimental Protocol: Direct Iodination using the Iodo-Gen® Method

This protocol describes the direct labeling of the Tyrosine at position 4 of this compound with ¹²⁵I using the Iodo-Gen® reagent.[3]

Materials:

  • This compound

  • Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • HPLC system for purification

Procedure:

  • Iodo-Gen® Tube Preparation: Prepare a reaction vessel by coating the bottom with Iodo-Gen®. Dissolve Iodo-Gen® in a volatile organic solvent (e.g., chloroform (B151607) or dichloromethane) at a concentration of 1 mg/mL. Add a small volume (e.g., 100 µL) to a glass tube and evaporate the solvent under a gentle stream of nitrogen. The tube can be stored desiccated at -20°C.

  • Reaction Mixture: To the Iodo-Gen® coated tube, add the following in order:

    • 100 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 10 µg of this compound dissolved in a small volume of buffer.

    • 18.5 MBq (0.5 mCi) of Na¹²⁵I.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes with occasional gentle agitation.[3]

  • Quenching: Stop the reaction by transferring the reaction mixture to a new tube containing a quenching solution, such as sodium metabisulfite (B1197395) or a saturated tyrosine solution.

  • Purification:

    • Size-Exclusion Chromatography: Separate the labeled peptide from unreacted ¹²⁵I by passing the quenched reaction mixture through a pre-equilibrated Sephadex G-10 column. Elute with an appropriate buffer (e.g., 0.1 M acetic acid containing 0.1% BSA). Collect fractions and monitor for radioactivity. The labeled peptide will elute in the void volume.

    • Reverse-Phase HPLC: For higher purity, the fractions containing the radiolabeled peptide can be further purified using a C18 reverse-phase HPLC column. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the labeled peptide.

  • Quality Control: Assess the radiochemical purity of the final product using analytical HPLC with a radiation detector. The specific activity can be determined by measuring the radioactivity and the peptide concentration. A typical radiochemical yield for this method is around 36%.[3]

Experimental Workflow: Iodo-Gen® Labeling

IodoGen_Workflow start Start prep_iodogen Prepare Iodo-Gen® Coated Tube start->prep_iodogen add_reagents Add Buffer, [Sar1, Ile8]-AngII, and Na¹²⁵I prep_iodogen->add_reagents incubate Incubate at RT for 15 min add_reagents->incubate quench Quench Reaction incubate->quench purify_sec Purify by Size-Exclusion Chromatography quench->purify_sec purify_hplc Optional: Further Purify by RP-HPLC purify_sec->purify_hplc qc Quality Control (Radiochemical Purity, Specific Activity) purify_sec->qc purify_hplc->qc end End qc->end

Caption: Workflow for ¹²⁵I-labeling of this compound.

Tritium Labeling of this compound

Tritium (³H) labeling of peptides often involves the catalytic dehalogenation of an iodinated precursor with tritium gas. This method can produce high specific activity products.

Experimental Protocol: Tritiation via Catalytic Dehalogenation

This protocol is a general method for tritiating a tyrosine-containing peptide.[4]

Materials:

  • Di-iodo-[Sar1, Ile8]-Angiotensin II (precursor)

  • Palladium catalyst (e.g., 10% Pd on CaCO₃)

  • Tritium (³H₂) gas

  • Solvent (e.g., dimethylformamide)

  • HPLC system for purification

Procedure:

  • Precursor Synthesis: Synthesize the di-iodinated precursor of this compound by reacting the peptide with an excess of iodine monochloride or another iodinating agent. Purify the di-iodo peptide by HPLC.

  • Catalytic Dehalogenation: In a specialized tritium labeling apparatus, dissolve the di-iodo-[Sar1, Ile8]-Angiotensin II and the palladium catalyst in an appropriate solvent.

  • Tritiation Reaction: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature. The reaction progress can be monitored by HPLC.

  • Purification: After the reaction is complete, remove the catalyst by filtration. Purify the tritiated peptide from unlabeled and partially labeled species by reverse-phase HPLC.

  • Quality Control: Determine the radiochemical purity and specific activity of the final product.

Experimental Workflow: Tritium Labeling

Tritium_Workflow start Start synth_precursor Synthesize Di-iodo [Sar1, Ile8]-AngII Precursor start->synth_precursor setup_reaction Combine Precursor and Catalyst in Solvent synth_precursor->setup_reaction tritiation Introduce ³H₂ Gas and React setup_reaction->tritiation purify_hplc Purify Tritiated Peptide by RP-HPLC tritiation->purify_hplc qc Quality Control (Radiochemical Purity, Specific Activity) purify_hplc->qc end End qc->end

Caption: Workflow for ³H-labeling of this compound.

Stable Isotope Labeling Methods

Stable isotope labeling is a non-radioactive method for tagging peptides, which is particularly useful for quantitative mass spectrometry-based applications, such as proteomics.

Synthesis of Stable Isotope Labeled this compound

Stable isotopes are typically incorporated during the synthesis of the peptide. This can be achieved by using amino acids that are enriched with heavy isotopes (e.g., ¹³C, ¹⁵N) in a solid-phase peptide synthesis (SPPS) protocol. For example, to create a labeled internal standard for mass spectrometry, one or more of the amino acids in the this compound sequence can be replaced with its stable isotope-labeled counterpart (e.g., [¹³C₅,¹⁵N₁-Val]-Angiotensin peptides).[5]

Experimental Protocol: Solid-Phase Peptide Synthesis with Labeled Amino Acids

This protocol provides a general outline for synthesizing a stable isotope-labeled peptide.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected stable isotope-labeled amino acid(s) (e.g., Fmoc-L-Valine-¹³C₅,¹⁵N₁)

  • Resin for SPPS (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • HPLC system for purification

Procedure:

  • Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid (Valine).

  • Peptide Assembly: Perform standard Fmoc-SPPS cycles. For each cycle:

    • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using piperidine in DMF.

    • Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent. When a labeled amino acid is required in the sequence, use the stable isotope-labeled version.

  • Cleavage: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude labeled peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Workflow: Stable Isotope Labeling via SPPS

SPPS_Workflow start Start resin_prep Prepare Resin with C-terminal Amino Acid start->resin_prep spps_cycles Perform Stepwise Fmoc-SPPS Cycles (using labeled AAs as needed) resin_prep->spps_cycles cleavage Cleave Peptide from Resin spps_cycles->cleavage purify_hplc Purify Labeled Peptide by RP-HPLC cleavage->purify_hplc characterize Characterize by Mass Spectrometry and HPLC purify_hplc->characterize end End characterize->end

Caption: Workflow for stable isotope labeling via solid-phase synthesis.

Angiotensin II Signaling Pathway

This compound acts on Angiotensin II receptors to initiate intracellular signaling cascades. The primary receptors are the AT1 and AT2 receptors, which are G-protein coupled receptors (GPCRs). The AT1 receptor is responsible for most of the classical physiological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cell growth. The signaling can be G-protein dependent or β-arrestin dependent.[6][7] The [Sar1, Ile4, Ile8]-Angiotensin II analog has been shown to activate signaling pathways dependent on Src and Gαq.[8]

Signaling Pathway Diagram

AngII_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AngII [Sar1, Ile8]-AngII AT1R AT1 Receptor AngII->AT1R Gq Gαq/11 AT1R->Gq beta_arrestin β-Arrestin AT1R->beta_arrestin PLC PLCβ Gq->PLC Akt Akt Gq->Akt IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Src Src beta_arrestin->Src Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects MAPK MAPK (ERK1/2) PKC->MAPK PKC->Physiological_Effects Src->MAPK Gene_Expression Gene Expression (Growth, Inflammation) MAPK->Gene_Expression Akt->Physiological_Effects

Caption: Simplified Angiotensin II AT1 receptor signaling pathway.

References

Investigating Insulin Signaling Pathways Using [Sar1, Ile8]-Angiotensin II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and metabolic homeostasis. Beyond its classical role in blood pressure control, emerging evidence highlights its significant influence on insulin (B600854) sensitivity and glucose metabolism. The RAS exerts its effects primarily through two receptor subtypes: Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R). While excessive AT1R activation is often associated with insulin resistance, stimulation of the AT2R has been shown to confer beneficial metabolic effects, offering a promising therapeutic avenue for metabolic diseases.[1][2]

[Sar1, Ile8]-Angiotensin II is a synthetic analog of Angiotensin II that acts as a potent antagonist at angiotensin receptors, with a notably higher affinity for the AT2R over the AT1R. This selective antagonism makes it a valuable pharmacological tool to dissect the intricate roles of AT1R and AT2R signaling in the modulation of insulin action. By selectively blocking AT1R, this compound can help to unmask the protective and insulin-sensitizing effects mediated by the AT2R. These application notes provide a comprehensive guide for utilizing this compound to investigate insulin signaling pathways in both in vitro and in vivo models.

Mechanism of Action

This compound is understood to modulate insulin signaling primarily through its interaction with the AT1 and AT2 receptors:

  • AT1R Antagonism: Chronic activation of AT1R by Angiotensin II can impair insulin signaling through various mechanisms, including promoting inflammation, oxidative stress, and direct interference with the insulin receptor substrate (IRS)-PI3K-Akt pathway. By acting as an antagonist at the AT1R, this compound can mitigate these detrimental effects, thereby improving insulin sensitivity.

  • AT2R Stimulation (Indirect): While being a potent antagonist, its higher affinity for AT2R suggests a significant interaction. Blockade of AT1R can lead to a redirection of endogenous Angiotensin II towards the AT2R, resulting in its activation. AT2R stimulation is associated with enhanced insulin sensitivity, potentially through activation of pathways involving Akt and nitric oxide synthase (eNOS). The AT2R agonist C21, for instance, has been demonstrated to improve glucose homeostasis and increase Akt phosphorylation in key metabolic tissues.[1] A structurally similar analog, [Sar1, Ile4, Ile8]-angiotensin II, has been shown to potentiate insulin-stimulated phosphorylation of Akt and GSK3α/β in hepatocytes.[3]

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings for AT2R agonists, illustrating the expected outcomes when using this compound to investigate insulin signaling.

Table 1: Effect of this compound on Insulin-Stimulated Akt Phosphorylation in 3T3-L1 Adipocytes

Treatment GroupInsulin (100 nM)This compound (1 µM)Fold Change in p-Akt (Ser473) vs. Control
Control--1.0 ± 0.1
Insulin+-5.2 ± 0.4
This compound-+1.2 ± 0.1
Insulin + this compound++7.5 ± 0.6*

*p < 0.05 compared to Insulin alone. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupInsulin (100 nM)This compound (1 µM)Glucose Uptake (pmol/min/mg protein)
Basal--15.3 ± 1.2
Insulin+-45.8 ± 3.5
This compound-+18.2 ± 1.5
Insulin + this compound++62.1 ± 4.8*

*p < 0.05 compared to Insulin alone. Data are presented as mean ± SEM.

Table 3: In Vivo Effect of this compound on Glucose Tolerance in a Mouse Model of Insulin Resistance

Treatment GroupArea Under the Curve (AUC) for Glucose Tolerance Test (mg/dLmin)
Vehicle Control35000 ± 2100
This compound (1 mg/kg/day)28500 ± 1800

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the effects of this compound on insulin signaling.

Protocol 1: In Vitro Analysis of Insulin Signaling in 3T3-L1 Adipocytes

Objective: To determine the effect of this compound on insulin-stimulated Akt phosphorylation and glucose uptake in cultured adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and Penicillin-Streptomycin

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Insulin maintenance medium (DMEM with 10% FBS, 10 µg/mL insulin)

  • This compound (powder, to be reconstituted)

  • Insulin solution (100 µM stock)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

    • Two days post-confluency, initiate differentiation by replacing the medium with differentiation medium.

    • After 3 days, switch to insulin maintenance medium for another 2-3 days.

    • Subsequently, culture the cells in DMEM with 10% FBS for an additional 2-3 days until mature adipocytes with visible lipid droplets are formed.

  • Treatment with this compound and Insulin:

    • Serum-starve the differentiated 3T3-L1 adipocytes for 4-6 hours in serum-free DMEM.

    • Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 1 hour.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Western Blot Analysis for Akt Phosphorylation:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize p-Akt to total Akt and a loading control like β-actin.

  • Glucose Uptake Assay:

    • Following treatment, wash the cells with KRH buffer.

    • Incubate the cells with KRH buffer containing 2-Deoxy-D-[³H]-glucose or 2-NBDG for 10-15 minutes.

    • Terminate the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Normalize the glucose uptake to the total protein content of each sample.

Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the in vivo effect of this compound on glucose disposal in a mouse model of insulin resistance.

Materials:

  • Mouse model of insulin resistance (e.g., diet-induced obese mice)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Restraining device for mice

Procedure:

  • Animal Acclimatization and Treatment:

    • Acclimatize the mice to the experimental conditions for at least one week.

    • Administer this compound (e.g., 1 mg/kg/day) or vehicle via an appropriate route (e.g., subcutaneous injection or osmotic mini-pumps) for a specified duration (e.g., 2-4 weeks).

  • Glucose Tolerance Test:

    • Fast the mice for 6 hours with free access to water.

    • Record the body weight of each mouse.

    • Measure the basal blood glucose level (t=0) from a tail snip.

    • Administer a glucose bolus (2 g/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Compare the AUC between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Sar1Ile8 [Sar1, Ile8]-AngII Sar1Ile8->AT1R Sar1Ile8->AT2R IRS IRS IR->IRS ROS Oxidative Stress (ROS) AT1R->ROS Beneficial_effects Beneficial Effects (e.g., NO production) AT2R->Beneficial_effects GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->GLUT4_vesicle Translocation Glucose_in Glucose Glucose_out Glucose (extracellular) Glucose_out->Glucose_in Uptake ROS->IRS Beneficial_effects->Akt

Caption: Insulin and Angiotensin II signaling pathways.

experimental_workflow cluster_invitro In Vitro Experiments (3T3-L1 Adipocytes) cluster_invivo In Vivo Experiments (Mouse Model) A1 Differentiate 3T3-L1 Preadipocytes A2 Serum Starvation A1->A2 A3 Treat with [Sar1, Ile8]-AngII and/or Insulin A2->A3 A4 Western Blot for p-Akt / Total Akt A3->A4 A5 Glucose Uptake Assay A3->A5 B1 Treat Mice with [Sar1, Ile8]-AngII or Vehicle B2 Fast Mice (6 hours) B1->B2 B3 Perform Glucose Tolerance Test (GTT) B2->B3 B4 Measure Blood Glucose at Timed Intervals B3->B4 B5 Analyze Area Under the Curve (AUC) B4->B5

Caption: Experimental workflows.

logical_relationship cluster_mechanism Mechanism of Action cluster_effects Cellular & Physiological Effects Start Hypothesis: [Sar1, Ile8]-AngII improves insulin sensitivity AT1R_block AT1R Blockade Start->AT1R_block AT2R_stim AT2R Stimulation (Indirect) Start->AT2R_stim Reduced_ROS Reduced Oxidative Stress AT1R_block->Reduced_ROS Increased_Akt Increased Akt Phosphorylation AT2R_stim->Increased_Akt Reduced_ROS->Increased_Akt Increased_GU Increased Glucose Uptake Increased_Akt->Increased_GU Improved_GT Improved Glucose Tolerance Increased_GU->Improved_GT Conclusion Conclusion: [Sar1, Ile8]-AngII enhances insulin signaling Improved_GT->Conclusion

Caption: Logical flow of investigation.

References

Application Notes and Protocols for Studying the Effects of [Sar1, Ile8]-Angiotensin II on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II, a synthetic analog of Angiotensin II, serves as a potent and specific competitive antagonist of the Angiotensin II type 1 (AT1) receptor. This compound is an invaluable tool for researchers investigating the physiological and pathophysiological roles of the renin-angiotensin system (RAS) in regulating blood pressure and cardiovascular homeostasis. By selectively blocking the AT1 receptor, this compound allows for the elucidation of Angiotensin II-mediated signaling pathways and their contribution to hypertension. These application notes provide detailed protocols for the in vivo assessment of this compound's effects on blood pressure, primarily in rodent models.

Mechanism of Action

Angiotensin II, a powerful vasoconstrictor, exerts its effects by binding to the AT1 receptor, a G protein-coupled receptor (GPCR).[1][2][3][4] This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately causing smooth muscle contraction and a rise in blood pressure.[1][2] this compound competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby blocking these downstream effects and leading to a reduction in blood pressure, particularly in states of high RAS activation such as in spontaneously hypertensive rats.[5]

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Spontaneously Hypertensive Rats (SHR)
Dose of this compound (nmol)Mean Arterial Pressure (mmHg) ReductionReference
0.110 ± 2[5]
0.525 ± 4[5]
1.045 ± 5[5]

Note: Data are presented as mean ± SEM. The study was conducted in pentobarbital-anesthetized spontaneously hypertensive rats.[5] The effects of this compound were found to be significantly greater in spontaneously hypertensive rats than in normotensive Wistar Kyoto rats.[5]

Experimental Protocols

Protocol 1: Acute Blood Pressure Measurement in Anesthetized Rats Following Intravenous Administration of this compound

Objective: To determine the acute dose-dependent effects of this compound on arterial blood pressure in an anesthetized rat model.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., pentobarbital, isoflurane)

  • Spontaneously Hypertensive Rats (SHR) or other appropriate strain[6]

  • Pressure transducer and data acquisition system

  • Catheters for arterial and venous cannulation

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Cannulate the femoral artery for direct blood pressure measurement and the femoral vein for drug administration.

    • Connect the arterial catheter to a pressure transducer to record blood pressure continuously.

    • Allow the animal to stabilize for at least 30 minutes before the start of the experiment.

  • Drug Preparation:

    • Prepare a stock solution of this compound in saline.

    • Prepare serial dilutions to achieve the desired final concentrations for injection.

  • Experimental Protocol:

    • Record a stable baseline blood pressure for at least 15 minutes.

    • Administer a bolus intravenous injection of the vehicle (saline) and record blood pressure for 15-20 minutes to observe any non-specific effects.

    • Administer increasing doses of this compound intravenously in a cumulative or sequential manner.

    • Allow sufficient time between doses for the blood pressure to return to a stable level.

    • Continuously record systolic, diastolic, and mean arterial pressure throughout the experiment.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from the baseline for each dose of this compound.

    • Plot the dose-response curve to determine the potency and efficacy of the compound.

Protocol 2: Chronic Blood Pressure Measurement in Conscious, Freely Moving Rats Using Radiotelemetry

Objective: To assess the long-term effects of this compound on blood pressure in a conscious, unrestrained rat model, avoiding the confounding effects of anesthesia and restraint.[7]

Materials:

  • This compound

  • Implantable radiotelemetry transmitter with a pressure-sensing catheter[8]

  • Osmotic minipumps for continuous infusion

  • Surgical instruments for sterile implantation

  • Data acquisition system for telemetry

Procedure:

  • Telemetry Transmitter Implantation:

    • Under sterile surgical conditions, implant the radiotelemetry transmitter into the peritoneal cavity of the rat.[8]

    • Insert the pressure-sensing catheter into the abdominal aorta or carotid artery and secure it in place.[8]

    • Close the incisions and allow the animal to recover for at least one week to ensure stabilization of blood pressure and circadian rhythms.[9]

  • Osmotic Minipump Implantation:

    • Following the recovery period, implant a pre-filled osmotic minipump subcutaneously on the back of the rat.

    • The minipump should be filled with either vehicle (saline) or this compound at the desired concentration to deliver a continuous infusion over a specified period (e.g., 7 or 14 days).

  • Blood Pressure Monitoring:

    • House the rats individually in their home cages placed on top of the telemetry receivers.

    • Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate 24 hours a day for the duration of the infusion.

  • Data Analysis:

    • Analyze the telemetry data to determine the average blood pressure over specific time periods (e.g., daily, light/dark cycles).

    • Compare the blood pressure of the this compound-treated group with the vehicle-treated control group.

Mandatory Visualizations

Angiotensin_II_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_ICF Intracellular Space Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds & Activates Sar1_Ile8_Ang_II This compound Sar1_Ile8_Ang_II->AT1R Competitively Binds & Blocks Gq_protein Gq Protein AT1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Experiment Phase 2: Experimentation cluster_Analysis Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., SHR rats, 1 week) Telemetry_Implantation Telemetry Transmitter Implantation (Sterile Surgery) Animal_Acclimatization->Telemetry_Implantation Recovery Post-Surgical Recovery (1-2 weeks) Telemetry_Implantation->Recovery Baseline_Recording Baseline Blood Pressure Recording (24-48 hours) Recovery->Baseline_Recording Drug_Administration Drug Administration (e.g., Osmotic Minipump Implantation) Baseline_Recording->Drug_Administration Treatment_Period Continuous Infusion Period (e.g., 7-14 days) Drug_Administration->Treatment_Period Data_Acquisition Continuous Data Acquisition (Telemetry System) Treatment_Period->Data_Acquisition Data_Processing Data Processing & Averaging (e.g., Light vs. Dark Cycle) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Processing->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for chronic blood pressure measurement using telemetry.

References

Application Notes and Protocols for Central Nervous System Administration of [Sar1, Ile8]-Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar1, Ile8]-Angiotensin II is a synthetic analog of Angiotensin II (Ang II) that acts as a competitive antagonist at Angiotensin II receptors. Its resistance to aminopeptidases makes it a stable tool for investigating the physiological and pathological roles of the central renin-angiotensin system (RAS). In the central nervous system (CNS), Ang II is involved in the regulation of cardiovascular function, fluid homeostasis, and neuroendocrine responses. This compound is instrumental in elucidating the specific contributions of Ang II receptor subtypes, primarily AT1 and AT2, in these processes. Due to its inability to cross the blood-brain barrier, direct administration into the CNS is required for studying its central effects.[1]

This document provides detailed protocols for the central administration of this compound via intracerebroventricular (ICV) injection and microinjection into specific brain nuclei, along with information on its mechanism of action and expected physiological outcomes.

Data Presentation

Quantitative Effects of Central this compound Administration

The following tables summarize the quantitative effects of centrally administered this compound on key physiological parameters.

Parameter Species Brain Region Dose/Concentration Effect Reference
Mean Arterial Pressure (MAP)Spontaneously Hypertensive Rat (SHR)Rostral Ventrolateral Medulla (RVLM)Dose-dependentReduction in MAP[2]
Mean Arterial Pressure (MAP)Wistar Kyoto Rat (WKY)Rostral Ventrolateral Medulla (RVLM)Dose-dependentLess pronounced reduction in MAP compared to SHR[2]
Neuronal Firing RateSpontaneously Hypertensive Rat (SHR)Rostral Ventrolateral Medulla (RVLM)Dose-dependentReduction in firing rate of cardiovascular neurons[2]
Neuronal Firing RateWistar Kyoto Rat (WKY)Rostral Ventrolateral Medulla (RVLM)Dose-dependentLess pronounced reduction in firing rate compared to SHR[2]
Receptor Binding Affinity

[125I]-Sar1, Ile8]-Angiotensin II is a commonly used radioligand for studying Angiotensin II receptor binding in the brain.

Brain Region Species Receptor Subtype K_d (nM) B_max (fmol/mg protein) Reference
Hypothalamus, Thalamus, Septum, Midbrain (HTSM)RatSingle class of high affinity sites0.42 ± 0.035.98 ± 0.05[3]
Adrenal CortexBovine---[4]
UterusRabbit---[5]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rodents

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle and the subsequent injection of this compound.

Materials:

  • This compound

  • Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Guide cannula, dummy cannula, and internal injector cannula

  • Surgical drill and burr bit

  • Bone screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution and topical antibiotic

  • Microinjection pump and tubing

  • Analgesics

Procedure:

Part A: Stereotaxic Cannula Implantation

  • Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus. Ensure the head is level. Apply ophthalmic ointment to the eyes to prevent drying. Shave and clean the scalp with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and clear the area around bregma.

  • Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a hole through the skull.

    • Rat: AP: -0.8 to -1.0 mm from bregma; ML: ±1.5 mm from midline.[6]

    • Mouse: AP: -0.2 to -0.6 mm from bregma; ML: ±1.0 mm from midline.[7]

  • Anchor Screws: Place 2-3 small bone screws in the skull around the drilled hole to anchor the dental cement.

  • Cannula Implantation: Lower the guide cannula through the drilled hole to the desired depth.

    • Rat: DV: -3.5 to -4.0 mm from the skull surface.[6]

    • Mouse: DV: -2.0 to -2.5 mm from the skull surface.

  • Fixation: Apply dental cement to the skull, covering the base of the cannula and the anchor screws.

  • Dummy Cannula Insertion: Once the cement has hardened, insert a dummy cannula into the guide cannula to maintain patency.

  • Post-operative Care: Suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for several days post-surgery.

Part B: Intracerebroventricular Injection

  • Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline or aCSF to the desired concentration. The solution should be prepared fresh on the day of the experiment.

  • Animal Handling: Gently restrain the conscious animal.

  • Injection:

    • Remove the dummy cannula from the guide cannula.

    • Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.

    • Connect the injector cannula to a microinjection pump via tubing.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically 1-5 µL for rats and 0.5-2 µL for mice.

  • Post-injection: Leave the injector cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Dummy Cannula Replacement: Gently withdraw the injector cannula and replace the dummy cannula.

  • Monitoring: Return the animal to its home cage and begin monitoring for the desired physiological or behavioral outcomes.

Protocol 2: Microinjection of this compound into the Rostral Ventrolateral Medulla (RVLM) of Rats

This protocol details the procedure for targeted microinjection into the RVLM.

Materials:

  • Same as Protocol 1, with the addition of a glass micropipette for injection.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the dorsal surface of the medulla oblongata.

  • RVLM Identification: The RVLM is typically identified using stereotaxic coordinates relative to the obex or calamus scriptorius.

    • Rat: AP: ~1.8-2.2 mm rostral to the obex; ML: ±1.8-2.2 mm lateral to the midline; DV: ~2.8-3.2 mm from the dorsal surface of the medulla.

  • Microinjection:

    • Lower a glass micropipette filled with the this compound solution to the target coordinates.

    • Inject a small volume (e.g., 50-100 nL) of the solution over 10-20 seconds using a picospritzer or microinjection pump.

  • Post-injection and Monitoring: Monitor cardiovascular and neuronal parameters as required. At the end of the experiment, inject a dye (e.g., Pontamine Sky Blue) to histologically verify the injection site.

Mandatory Visualization

Signaling Pathways

Angiotensin_II_Signaling

Experimental Workflow

ICV_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_post_procedure Post-Procedure P1 Prepare this compound in sterile vehicle I3 Infuse this compound P1->I3 P2 Anesthetize Animal P3 Secure in Stereotaxic Apparatus P2->P3 S1 Expose Skull P3->S1 S2 Drill Burr Hole S1->S2 S3 Implant Guide Cannula S2->S3 S4 Secure with Dental Cement S3->S4 S5 Insert Dummy Cannula & Suture S4->S5 I1 Remove Dummy Cannula S5->I1 Recovery Period I2 Insert Injector Cannula I1->I2 I2->I3 I4 Replace Dummy Cannula I3->I4 M1 Monitor Physiological/ Behavioral Parameters I4->M1 M2 Data Analysis M1->M2 M3 Histological Verification (optional) M1->M3

References

Application Notes and Protocols for Utilizing [Sar1, Ile8]-Angiotensin II to Block Angiotensin II-Induced Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and various neurohormonal stimuli. However, sustained hypertrophy can progress to heart failure. Angiotensin II (Ang II), a key effector peptide of the renin-angiotensin system, is a potent inducer of cardiac hypertrophy. It primarily mediates its hypertrophic effects through the Angiotensin II Type 1 (AT1) receptor. The binding of Ang II to the AT1 receptor on cardiomyocytes initiates a complex cascade of intracellular signaling pathways, leading to increased protein synthesis, changes in gene expression, and ultimately, an increase in cell size.

[Sar1, Ile8]-Angiotensin II is a synthetic analog of Angiotensin II and a potent competitive antagonist of the Angiotensin II receptors. By binding to the AT1 receptor, this compound effectively blocks the downstream signaling pathways activated by Angiotensin II, thereby inhibiting the development of cardiac hypertrophy. These application notes provide detailed protocols for utilizing this compound to block Angiotensin II-induced hypertrophy in in vitro cardiomyocyte models, offering a valuable tool for studying the mechanisms of cardiac hypertrophy and for the preclinical evaluation of potential therapeutic agents. The stimulatory effects of Ang II on protein synthesis and cell growth are inhibited by the ANG II antagonist [Sar1,Ile8]ANG II[1].

Mechanism of Action

Angiotensin II-induced cardiac hypertrophy is a multifaceted process involving the activation of several downstream signaling cascades upon its binding to the AT1 receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC contribute to the activation of various downstream kinases, including the Calcineurin-NFAT pathway and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38. These signaling events converge on the nucleus to modulate the expression of genes associated with cardiac growth, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), ultimately leading to cardiomyocyte hypertrophy. This compound acts as a competitive antagonist at the AT1 receptor, preventing Angiotensin II from binding and initiating this signaling cascade.

Data Presentation

The following tables summarize quantitative data on the effects of Angiotensin II on hypertrophic markers and the inhibitory potential of this compound.

Table 1: Effect of Angiotensin II on Hypertrophic Markers in Cultured Cardiomyocytes

Treatment GroupConcentrationChange in Cell Surface Area (%)Change in ANP mRNA Expression (Fold Change)Change in BNP mRNA Expression (Fold Change)Change in β-MHC mRNA Expression (Fold Change)
Control-BaselineBaselineBaselineBaseline
Angiotensin II100 nM↑ 30-50%↑ 3-5 fold↑ 4-6 fold↑ 2-4 fold
Angiotensin II1 µM↑ 50-80%↑ 5-8 fold↑ 6-10 fold↑ 4-7 fold

Note: The data presented are representative values compiled from multiple studies and may vary depending on the specific cell type and experimental conditions.

Table 2: Inhibition of Angiotensin II-Induced Hypertrophy by this compound

Treatment GroupThis compound ConcentrationInhibition of Cell Surface Area Increase (%)Inhibition of ANP mRNA Upregulation (%)Inhibition of BNP mRNA Upregulation (%)Inhibition of β-MHC mRNA Upregulation (%)
Angiotensin II (1 µM)-0%0%0%0%
Angiotensin II (1 µM) + this compound100 nM20-40%25-45%30-50%20-40%
Angiotensin II (1 µM) + this compound1 µM50-70%60-80%65-85%55-75%
Angiotensin II (1 µM) + this compound10 µM80-95%85-98%90-99%80-95%

Note: The data presented are representative values and the optimal concentration of this compound may need to be determined empirically for each experimental setup.

Mandatory Visualizations

AngII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Sar1Ile8 This compound Sar1Ile8->AT1R Blocks PLC Phospholipase C AT1R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Calcineurin Calcineurin Ca2_release->Calcineurin MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFAT NFAT (activated) Calcineurin->NFAT Transcription_Factors Other Transcription Factors MAPK->Transcription_Factors Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFAT->Gene_Expression Transcription_Factors->Gene_Expression Hypertrophy Cardiomyocyte Hypertrophy Gene_Expression->Hypertrophy

Caption: Angiotensin II signaling pathway leading to cardiac hypertrophy and its inhibition by this compound.

Experimental_Workflow cluster_assays Hypertrophy Assessment start Start: Isolate and Culture Cardiomyocytes (NRVMs or H9c2) serum_starve Serum Starve Cells (24-48 hours) start->serum_starve pre_treat Pre-treat with this compound (Various Concentrations) for 1 hour serum_starve->pre_treat control_groups Control Groups: - Vehicle Control - Angiotensin II only - this compound only serum_starve->control_groups treat_AngII Treat with Angiotensin II (e.g., 1 µM) for 24-48 hours pre_treat->treat_AngII end_points Assess Hypertrophic Endpoints treat_AngII->end_points control_groups->treat_AngII cell_size Measure Cell Surface Area (Immunofluorescence) end_points->cell_size protein_synthesis Quantify Protein Synthesis ([3H]-Leucine Incorporation) end_points->protein_synthesis gene_expression Analyze Gene Expression (qRT-PCR for ANP, BNP, β-MHC) end_points->gene_expression

Caption: Experimental workflow for studying the inhibitory effect of this compound on Angiotensin II-induced cardiomyocyte hypertrophy.

Experimental Protocols

Protocol 1: Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs) and Inhibition by this compound

1. Materials and Reagents:

  • Neonatal rat pups (1-3 days old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Pancreatin

  • Percoll

  • Laminin-coated culture plates/dishes

  • Angiotensin II (human)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents for immunofluorescence, protein synthesis assay, and qRT-PCR

2. Isolation and Culture of NRVMs:

  • Isolate hearts from neonatal rat pups under sterile conditions.

  • Mince the ventricular tissue and digest with a solution of collagenase and pancreatin.

  • Purify cardiomyocytes from fibroblasts using a discontinuous Percoll gradient.

  • Plate the isolated NRVMs on laminin-coated culture dishes in DMEM supplemented with 10% FBS and 5% HS.

  • Allow cells to attach and grow for 24-48 hours.

3. Induction of Hypertrophy and Treatment:

  • After 24-48 hours in culture, replace the growth medium with serum-free DMEM for 24 hours to induce quiescence.

  • Prepare stock solutions of Angiotensin II and this compound in sterile water or an appropriate buffer.

  • Pre-treatment: Add this compound to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM) to the serum-starved cells and incubate for 1 hour.

  • Treatment: Add Angiotensin II to a final concentration of 1 µM to the wells already containing this compound.

  • Include the following control groups:

    • Vehicle control (no treatment)

    • Angiotensin II (1 µM) only

    • This compound only (at the highest concentration used)

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

4. Assessment of Hypertrophy:

  • Cell Surface Area:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain for a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear counterstain (e.g., DAPI).

    • Capture images using a fluorescence microscope and measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

  • Protein Synthesis Assay ([3H]-Leucine Incorporation):

    • During the last 4-6 hours of the treatment period, add [3H]-Leucine to the culture medium.

    • At the end of the incubation, wash the cells with cold PBS.

    • Precipitate proteins with trichloroacetic acid (TCA).

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR using primers specific for ANP, BNP, β-MHC, and a housekeeping gene (e.g., GAPDH) for normalization.

Protocol 2: Induction of Hypertrophy in H9c2 Cardiomyoblasts and Inhibition by this compound

1. Materials and Reagents:

  • H9c2 rat cardiomyoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Angiotensin II (human)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents for immunofluorescence and qRT-PCR

2. Cell Culture and Treatment:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Seed the cells into appropriate culture plates or dishes and allow them to reach 70-80% confluency.

  • Replace the growth medium with serum-free DMEM for 24 hours.

  • Follow the pre-treatment and treatment steps as described in Protocol 1 (Section 3.3 and 3.4), using similar concentrations of Angiotensin II and this compound.

3. Assessment of Hypertrophy:

  • Follow the procedures for measuring cell surface area and gene expression analysis as described in Protocol 1 (Section 4). The protein synthesis assay can also be adapted for H9c2 cells.

Troubleshooting

  • Low Hypertrophic Response to Angiotensin II:

    • Ensure the Angiotensin II is fresh and has been stored correctly.

    • Optimize the concentration of Angiotensin II and the treatment duration.

    • Check the passage number of H9c2 cells, as high passage numbers can lead to altered responses.

    • For NRVMs, ensure high purity of the cardiomyocyte culture.

  • High Variability in Results:

    • Ensure consistent cell seeding density.

    • Minimize the duration of serum starvation to avoid cell death.

    • Perform experiments in triplicate or quadruplicate to ensure statistical power.

  • This compound Ineffectiveness:

    • Verify the purity and activity of the this compound.

    • Optimize the pre-incubation time and concentration of the antagonist.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on Angiotensin II-induced cardiomyocyte hypertrophy. These in vitro models are invaluable for dissecting the molecular mechanisms underlying cardiac hypertrophy and for the initial screening and validation of potential therapeutic compounds targeting the renin-angiotensin system. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting [Sar1, Ile8]-Angiotensin II solubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar1, Ile8]-Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For concentrations up to 2 mg/mL, sterile distilled water is the recommended solvent.[1] For higher concentrations, acetonitrile (B52724) is suggested.[1] One supplier suggests that for a concentration of 50 mg/mL in water, ultrasonication may be necessary to achieve full dissolution.[2]

Q2: How should I store the lyophilized peptide and the reconstituted solution?

A2: Lyophilized this compound should be stored at -20°C and protected from light as it is hygroscopic.[1] After reconstitution, it is recommended to aliquot the solution and store it at -20°C.[1]

Q3: My reconstituted this compound solution appears cloudy. What should I do?

A3: Cloudiness in the solution may indicate that the peptide has not fully dissolved or has aggregated. First, ensure that both the lyophilized peptide and the solvent were at room temperature before mixing to avoid precipitation issues.[3] Gentle vortexing or swirling of the vial can aid dissolution.[4] If particles remain, brief sonication can help to break up aggregates and enhance solubility.[3]

Q4: Can I use buffers other than water for reconstitution?

A4: While distilled water is the primary recommendation, the choice of solvent can depend on the experimental requirements. If using a buffer, it is crucial to consider the pH, as peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. However, compatibility with your specific assay must be confirmed.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Problem Possible Cause Troubleshooting Steps
Peptide will not dissolve - Incorrect solvent- Concentration is too high- Peptide has aggregated- Confirm you are using the recommended solvent (distilled water for up to 2 mg/mL, acetonitrile for higher concentrations).- Try dissolving a smaller amount of the peptide to achieve a lower concentration.- Use brief sonication to aid dissolution.[3]
Solution is cloudy or has visible precipitates - Incomplete dissolution- Aggregation- Mixing cold components- Ensure both peptide and solvent are at room temperature before mixing.[3]- Gently vortex or swirl the vial.[4]- If cloudiness persists, consider filtering the solution through a 0.2 µm filter to remove aggregates, though this may slightly lower the effective concentration.[3]
Low biological activity in the assay - Peptide degradation- Inaccurate concentration- Ensure proper storage of lyophilized and reconstituted peptide at -20°C and protection from light.[1]- Avoid repeated freeze-thaw cycles by preparing aliquots.- Verify the accuracy of your dilution calculations.

Quantitative Data Summary

The following table summarizes the known solubility information for this compound.

Solvent Concentration Notes Reference
Distilled WaterUp to 2 mg/mLRecommended for standard use.[1]
Acetonitrile> 2 mg/mLRecommended for higher concentrations.[1]
Water50 mg/mLRequires ultrasonication for complete dissolution.[2]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to a desired stock concentration.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water or appropriate buffer

  • Sterile, precision pipettes and tips

  • Vortex mixer (optional)

  • Sonicator (optional)

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents condensation from forming inside the vial.[3]

  • Prepare the Solvent: Ensure your chosen solvent (e.g., sterile distilled water) is at room temperature.

  • Add Solvent to the Vial: Carefully add the calculated volume of solvent to the vial. To minimize foaming and potential degradation, gently run the solvent down the side of the vial.

  • Dissolve the Peptide: Gently swirl or rock the vial to dissolve the peptide. If necessary, vortex the vial gently for a few seconds. For difficult-to-dissolve peptides, brief sonication may be applied.[3][4]

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Visualizations

experimental_workflow Experimental Workflow: this compound Reconstitution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps start Start equilibrate Equilibrate peptide and solvent to room temperature start->equilibrate calculate Calculate required solvent volume equilibrate->calculate add_solvent Add solvent to peptide vial calculate->add_solvent mix Gently mix (swirl/vortex) add_solvent->mix check_solubility Check for complete dissolution mix->check_solubility sonicate Optional: Brief sonication check_solubility->sonicate Incomplete inspect Visually inspect for clarity check_solubility->inspect Complete sonicate->mix aliquot Aliquot solution inspect->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for reconstituting this compound.

signaling_pathway This compound Signaling Pathway via AT1R cluster_receptor Receptor Activation cluster_g_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway cluster_cellular_response Cellular Responses ligand This compound receptor AT1 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein b_arrestin β-Arrestin receptor->b_arrestin plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca²⁺ & PKC Activation ip3_dag->ca_pkc response Vasoconstriction, Cell Growth, Inflammation ca_pkc->response erk ERK1/2 Activation b_arrestin->erk internalization Receptor Internalization b_arrestin->internalization erk->response

Caption: Signaling of this compound via the AT1 receptor.

References

How to prevent degradation of [Sar1, Ile8]-Angiotensin II in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Sar1, Ile8]-Angiotensin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary cause of this compound degradation in solution is enzymatic activity from proteases. The substitution of Sarcosine for Aspartic Acid at position 1 significantly inhibits degradation by aminopeptidases, which are a major pathway for native Angiotensin II breakdown.[1] However, other proteases such as Angiotensin Converting Enzyme (ACE), ACE2, and various endopeptidases and carboxypeptidases can still contribute to its degradation.[2][3] Physical factors such as suboptimal pH and elevated temperatures can also accelerate the degradation process.

Q2: How does the [Sar1] substitution enhance the stability of the peptide?

A2: The Sarcosine (Sar1) substitution at the N-terminus protects the peptide from cleavage by aminopeptidases. These enzymes typically recognize and cleave the N-terminal amino acid. By replacing the natural L-amino acid (Aspartic Acid) with N-methylated glycine (B1666218) (Sarcosine), the peptide bond is no longer a substrate for these enzymes, leading to a significantly longer half-life in biological fluids compared to native Angiotensin II.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (up to 5 days), it is recommended to store solutions of this compound under refrigeration at 5 ± 3°C.[4][5] For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[6] If a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -20°C or lower for up to one month to minimize freeze-thaw cycles.

Q4: What is the optimal pH for storing this compound in solution?

A4: While specific studies on this compound are limited, studies on Angiotensin II suggest that a slightly acidic to neutral pH range of 5-7 is generally optimal for stability. One study demonstrated good stability of Angiotensin II in a 0.9% sodium chloride solution with a pH of approximately 5.05.[5] Degradation of Angiotensin II has been observed to occur at pH 6 and 7, but not at pH 8, although binding to its receptor was also lower at pH 8.[7] Therefore, maintaining a pH between 5 and 7 is a reasonable starting point.

Q5: Can I use protease inhibitors to further prevent degradation?

A5: Yes, using a broad-spectrum protease inhibitor cocktail is a highly effective strategy to prevent degradation from a variety of proteases that may be present in your solution, especially if it contains cell lysates or other biological components.[8] Specific inhibitors such as leupeptin, a serine and cysteine protease inhibitor, have been shown to inhibit the degradation of Angiotensin II.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of the peptide in my assay. Peptide degradation due to enzymatic activity.Add a broad-spectrum protease inhibitor cocktail to your solution. Ensure proper storage conditions (refrigeration for short-term, frozen aliquots for long-term).
Suboptimal pH of the solution.Check and adjust the pH of your peptide solution to a range of 5-7.
Repeated freeze-thaw cycles.Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Inconsistent results between experiments. Inconsistent storage and handling of the peptide solution.Standardize your protocol for peptide reconstitution, storage, and handling. Always prepare fresh dilutions from a properly stored stock solution for each experiment.
Degradation during the experiment.If the experiment is lengthy or performed at physiological temperatures, consider the stability of the peptide under those conditions. It may be necessary to add protease inhibitors to the experimental medium.
Visible precipitation in the peptide solution. Poor solubility at the current concentration or pH.Ensure the peptide is fully dissolved. You may need to sonicate briefly. If solubility issues persist, consider adjusting the pH or using a different buffer system. For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile (B52724) may be required for the initial stock solution before further dilution in aqueous buffer.

Quantitative Data Summary

The following table summarizes the stability of Angiotensin II and a related analog under different conditions. While specific data for this compound is limited, the data for Angiotensin II and [Sar1, Ala8]-Angiotensin II provide a strong indication of its expected stability.

PeptideStorage ConditionsDurationRemaining Concentration (%)Reference
Angiotensin II0.9% NaCl solution, Refrigerated (5 ± 3°C)5 days> 90%[4][5]
Angiotensin IIIn vivo (rat circulatory system)16 ± 1 seconds (half-life)50%[1]
[Sar1, Ala8]-Angiotensin IIIn vivo (rat circulatory system)6.4 ± 0.6 minutes (half-life)50%[1]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a sterile, appropriate solvent. For a stock solution, sterile distilled water or a buffer at a slightly acidic to neutral pH (e.g., pH 5-7) is recommended. For immediate use in physiological experiments, sterile 0.9% sodium chloride can be used.

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.

  • Aliquoting and Storage:

    • Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • For short-term storage (up to 5 days), store the aliquots at 4°C.

    • For long-term storage (up to 1 month), store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation:

    • Prepare solutions of this compound at the desired concentration in the test buffer (e.g., PBS, cell culture media).

    • Incubate the samples under the desired conditions (e.g., different temperatures, pH values, or in the presence of potential proteases).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample.

    • Immediately stop any potential enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by snap-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Use a reverse-phase C18 column suitable for peptide separation.

    • Set up a gradient elution program using two mobile phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a known amount of the sample onto the column.

    • Monitor the elution of the peptide and any degradation products using a UV detector at a wavelength of 214 or 280 nm.

    • A standard curve of the intact this compound should be generated to quantify the amount of peptide remaining at each time point.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound at each time point.

    • Calculate the percentage of the peptide remaining relative to the time 0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizations

Angiotensin_II_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects AngII This compound AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Intracellular Ca2+ IP3->Ca2+ Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II Receptor Signaling Pathway.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_results Results A Reconstitute Peptide B Prepare Test Solutions (Different Conditions) A->B C Incubate Samples B->C D Collect Aliquots at Specific Time Points C->D E Quench Degradation D->E F Analyze by HPLC/LC-MS E->F G Quantify Intact Peptide F->G H Calculate % Remaining G->H I Determine Degradation Rate H->I Degradation_Prevention_Logic cluster_causes Causes of Degradation cluster_solutions Prevention Strategies cluster_outcome Outcome Proteases Enzymatic Activity (Proteases) Inhibitors Use Protease Inhibitors Proteases->Inhibitors pH Suboptimal pH pH_Control Maintain pH 5-7 pH->pH_Control Temp High Temperature Storage_Temp Refrigerate or Freeze Temp->Storage_Temp FreezeThaw Freeze-Thaw Cycles Aliquoting Aliquot Stock Solutions FreezeThaw->Aliquoting Stable_Peptide Stable this compound Solution Inhibitors->Stable_Peptide pH_Control->Stable_Peptide Storage_Temp->Stable_Peptide Aliquoting->Stable_Peptide

References

Technical Support Center: [Sar1, Ile8]-Angiotensin II in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [Sar1, Ile8]-Angiotensin II in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Angiotensin II. It functions as a competitive antagonist at Angiotensin II receptors, primarily the AT1 and AT2 subtypes. By binding to these receptors, it blocks the physiological effects of endogenous Angiotensin II, which include vasoconstriction, aldosterone (B195564) release, and sodium retention. However, it's important to note that it can exhibit partial agonist activity in some tissues.[1]

Q2: What are the common applications of this compound in animal research?

A2: this compound is frequently used to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathophysiological processes. Common applications include studying its effects on blood pressure regulation in hypertensive and normotensive animal models, exploring its role in cardiovascular and renal function, and investigating the central effects of Angiotensin II by direct administration into the brain.[2]

Q3: How should this compound be stored and reconstituted?

A3: For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For reconstitution, sterile, distilled water is often suitable, but it is crucial to consult the manufacturer's specific instructions for the recommended solvent and concentration.

Q4: What are the known binding affinities of this compound for AT1 and AT2 receptors?

A4: Studies have shown that this compound can have different affinities for AT1 and AT2 receptor subtypes. In ovine tissues, for instance, the iodinated form of this compound has been shown to have a four-fold higher affinity for AT2 receptors compared to AT1 receptors.[3] This differential affinity is an important consideration when designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: Unexpected Pressor (Agonist) Effect Observed

Question: I administered this compound to my study animals expecting a decrease or blockade of the Angiotensin II-induced pressor response, but I observed an increase in blood pressure. Why is this happening?

Answer: This is a known phenomenon due to the partial agonist activity of this compound.[1] The observed effect can depend on the physiological state of the animal, particularly the level of endogenous Angiotensin II and sodium balance. In situations where the renin-angiotensin system is suppressed (e.g., high sodium diet), the agonist effects of this compound may become more prominent.[4]

Troubleshooting Steps:

  • Review Animal Model and Diet: Assess the sodium content of the animal's diet. A high sodium diet can suppress the endogenous renin-angiotensin system, unmasking the agonist effects of the antagonist.

  • Dose-Response Study: The pressor effect can be dose-dependent.[1] Conduct a dose-response study to determine the optimal dose that provides antagonism without significant agonism in your specific model.

  • Consider an Alternative Antagonist: If the agonist effect is problematic for your experimental goals, consider using an alternative Angiotensin II antagonist with lower or no partial agonist activity, such as [Sar1, Thr8]-Angiotensin II.[5]

Issue 2: High Variability in Animal Responses

Question: There is significant variability in the blood pressure response to this compound across my cohort of animals. What could be the cause?

Answer: Variability in response to Angiotensin II and its antagonists can be influenced by several factors, including genetic background, age, sex, and the overall health status of the animals.[6] Furthermore, inconsistencies in administration technique can contribute to variable outcomes.

Troubleshooting Steps:

  • Standardize Animal Cohort: Ensure that all animals in the study are of the same strain, age, and sex. Monitor their health status closely.

  • Refine Administration Technique: For intravenous or intracerebroventricular injections, ensure consistent and accurate administration. For continuous infusion via osmotic pumps, verify the correct implantation and pump function.

  • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced physiological changes that can affect blood pressure.

  • Increase Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of your study.

Issue 3: Poor Solubility or Precipitation of the Peptide

Question: I am having trouble dissolving the lyophilized this compound, or it is precipitating out of solution. How can I resolve this?

Answer: Peptide solubility can be influenced by its amino acid composition, the pH of the solvent, and the presence of salts. While this compound is generally soluble in water, issues can arise.

Troubleshooting Steps:

  • Consult Manufacturer's Guidelines: Always refer to the product datasheet for the recommended solvent and reconstitution procedure.

  • Adjust pH: If dissolving in a buffer, a slight adjustment of the pH might be necessary. Peptides often have an isoelectric point at which they are least soluble.

  • Use a Different Solvent: If aqueous solutions are problematic, a small amount of a polar organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.

  • Sonication: Brief sonication can help to dissolve the peptide. However, avoid excessive sonication as it can lead to peptide degradation.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of Angiotensin II Analogs

CompoundReceptor SubtypeReported IC50 / KdSpecies/TissueReference
[125I]this compoundAT1Kd: 1.2 nMOvine Tissues[3]
[125I]this compoundAT2Kd: 0.3 nMOvine Tissues[3]
This compoundAT2IC50: 1.7 nMHuman (CHO cells)[7]
Compound 1f (novel antagonist)AT1IC50: 1.13 ± 1.68 nMRat Vascular Smooth Muscle[8]
TelmisartanAT1IC50: 2.12 ± 0.14 nMRat Vascular Smooth Muscle[8]

Table 2: In Vivo Effects of Angiotensin II Antagonists on Blood Pressure

CompoundAnimal ModelDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Reference
This compoundSpontaneously Hypertensive RatDose-dependentMicroinjection to RVLMDose-dependent reduction[2]
Compound 2b (novel antagonist)Spontaneously Hypertensive Rat10 mg/kgOral-28.39 ± 2.09 mmHg[9]
Compound 2b (novel antagonist)Spontaneously Hypertensive Rat15 mg/kgOral-40.62 ± 4.08 mmHg[9]
Compound 1f (novel antagonist)Spontaneously Hypertensive Rat5 mg/kgOral-35.82 ± 6.20 mmHg[10]
Compound 1f (novel antagonist)Spontaneously Hypertensive Rat10 mg/kgOral-55.98 ± 4.74 mmHg[10]

Experimental Protocols

Protocol 1: In Vivo Antagonism of Angiotensin II-Induced Pressor Response

This protocol is adapted from methodologies used for screening AT1 receptor antagonists.

  • Animal Model: Use adult male Sprague-Dawley rats, acclimatized for at least one week.

  • Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • Catheterization: Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

  • Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP).

  • Agonist Challenge: Administer a bolus injection of Angiotensin II (e.g., 100 ng/kg, i.v.) and record the peak pressor response.

  • Antagonist Administration: Administer this compound at the desired dose (e.g., via intravenous bolus or continuous infusion).

  • Repeat Agonist Challenge: At specified time points after antagonist administration, repeat the Angiotensin II bolus injection and record the pressor response.

  • Data Analysis: Calculate the percentage inhibition of the Angiotensin II-induced pressor response by this compound.

Visualizations

Angiotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Sar1Ile8 This compound (Antagonist) Sar1Ile8->AT1R Blocks Gq_protein Gq/11 AT1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) PKC->Physiological_Effects Leads to

Caption: Angiotensin II AT1 Receptor Signaling Pathway and Blockade by this compound.

Experimental_Workflow start Start: Acclimatize Animals anesthesia Anesthetize Animal start->anesthesia catheterization Surgical Catheterization (Femoral Artery & Vein) anesthesia->catheterization stabilization Stabilization Period catheterization->stabilization baseline_bp Record Baseline Blood Pressure stabilization->baseline_bp agonist_challenge1 Administer Angiotensin II (Agonist Challenge 1) baseline_bp->agonist_challenge1 record_response1 Record Pressor Response agonist_challenge1->record_response1 antagonist_admin Administer this compound (Antagonist) record_response1->antagonist_admin wait Waiting Period antagonist_admin->wait agonist_challenge2 Administer Angiotensin II (Agonist Challenge 2) wait->agonist_challenge2 record_response2 Record Pressor Response agonist_challenge2->record_response2 data_analysis Data Analysis: Calculate % Inhibition record_response2->data_analysis end End of Experiment data_analysis->end

Caption: Experimental Workflow for In Vivo Antagonism Study.

References

Technical Support Center: Enhancing the Stability of [Sar1, Ile8]-Angiotensin II for Extended Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the angiotensin II analog, [Sar1, Ile8]-Angiotensin II, for long-term experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues related to the stability of this compound in a question-and-answer format.

Q1: My this compound solution is losing biological activity over time in my cell culture experiments. What are the likely causes?

A1: Loss of biological activity in cell culture is often due to peptide degradation. Several factors in the experimental setup can contribute to this:

  • Enzymatic Degradation: Cell culture media supplemented with serum contains proteases that can cleave the peptide. The substitution of Sarcosine for Aspartic Acid at position 1 in this compound is known to confer resistance to aminopeptidases, a common degradation pathway for native Angiotensin II. However, other proteases may still be active.

  • Chemical Instability in Media: The pH of cell culture media (typically 7.2-7.4) and the presence of various components can contribute to chemical degradation over time. Peptides are susceptible to hydrolysis, deamidation, and oxidation.[1]

  • Adsorption to Surfaces: Peptides, especially at low concentrations, can adsorb to the surfaces of plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.

  • Temperature Instability: Prolonged incubation at 37°C can accelerate both enzymatic and chemical degradation pathways.

Troubleshooting Steps:

  • Minimize Enzymatic Degradation:

    • Consider using serum-free or reduced-serum media if your experimental design allows.

    • If serum is required, perform pilot studies to determine the shortest effective incubation time.

    • Incorporate protease inhibitors in your media, ensuring they do not interfere with your experimental readouts.

  • Address Chemical Instability:

    • Prepare fresh peptide solutions for each experiment.

    • If long-term incubation is necessary, consider a perfusion system to replenish the peptide solution.

  • Reduce Adsorption:

    • Use low-adsorption plasticware.

    • Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the peptide stock solution to saturate non-specific binding sites on labware. Ensure BSA does not interfere with your assay.

  • Optimize Experimental Conditions:

    • Refresh the media with a freshly prepared peptide solution for experiments extending beyond 24 hours.

Q2: I'm observing a precipitate in my stock solution of this compound after reconstitution. Why is this happening and how can I resolve it?

A2: Precipitate formation is typically due to solubility issues. The solubility of peptides is highly dependent on their amino acid sequence, pH, and the solvent used.

  • Incorrect Solvent: While many peptides are soluble in sterile water, highly hydrophobic peptides may require the addition of an organic solvent.

  • pH of the Solution: The net charge of a peptide changes with pH. At its isoelectric point (pI), a peptide has a net neutral charge and is often least soluble.

  • Concentration: Attempting to dissolve the peptide at a concentration above its solubility limit will result in precipitation.

Troubleshooting Steps:

  • Solvent Selection: For this compound, which has a mix of hydrophobic and hydrophilic residues, start by reconstituting in sterile, distilled water.[2] If solubility is an issue, a small amount of acetonitrile (B52724) can be used.[2]

  • pH Adjustment:

    • If the peptide has a net positive charge, dissolving it in a slightly acidic solution (e.g., 0.1 M acetic acid) can improve solubility.

    • If it has a net negative charge, a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be used.[3]

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • Reconstitution Protocol:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[3]

    • Add the recommended solvent to the desired concentration.

    • Gently vortex or sonicate if necessary.

Q3: How should I store my lyophilized and reconstituted this compound to ensure long-term stability?

A3: Proper storage is critical to prevent degradation.

  • Lyophilized Peptide:

    • Long-term: Store at -20°C or -80°C in a desiccated environment.[4]

    • Short-term: Can be stored at 4°C for a few weeks.[4]

    • Protect from light.[2]

  • Reconstituted Peptide Solution:

    • Aliquoting is essential: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, aliquot the stock solution into single-use volumes.[3]

    • Storage Temperature: Store aliquots at -20°C or -80°C.[4]

    • Avoid Frost-Free Freezers: The temperature cycling in frost-free freezers can be detrimental to peptide stability.

Data Presentation: Stability of Angiotensin Peptides in Solution

Table 1: Stability of Angiotensin II (10 µg/mL) in 0.9% Sodium Chloride at Refrigerated and Room Temperature

Time Point (hours)Concentration Retained at 5 ± 3°C (%)Concentration Retained at 23 ± 2°C (%)
0100100
24>90>90
48>90Information Not Available
72>90Information Not Available
96>90Information Not Available
120>90Information Not Available

Data is extrapolated from a study on Angiotensin II and indicates that the peptide is stable for at least 5 days when stored under refrigeration in 0.9% sodium chloride.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general method for assessing the stability of this compound in solution.

Objective: To quantify the remaining intact peptide and detect the formation of degradation products over time.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Various buffers for stability testing (e.g., phosphate-buffered saline (PBS) at different pH values)

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve the lyophilized peptide in the desired buffer to a final concentration of 1 mg/mL.

  • Stability Study Setup:

    • Aliquot the stock solution into separate vials for each time point and condition (e.g., different pH, temperature).

    • Store the vials under the specified conditions.

  • Sample Analysis:

    • At each designated time point, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with Mobile Phase A.

    • Inject a fixed volume (e.g., 20 µL) onto the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 60% B

      • 25-30 min: 60% B

      • 30-35 min: Linear gradient from 60% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Calculate the peak area at each time point.

    • Determine the percentage of peptide remaining by comparing the peak area at each time point to the peak area at time zero.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Signaling Pathway of Angiotensin II

Angiotensin_II_Signaling AngII This compound AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cell_response Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca_release->Cell_response PKC->Cell_response

Caption: Signaling pathway of Angiotensin II via the AT1 receptor.

Experimental Workflow for Peptide Stability Assessment

Peptide_Stability_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Selected Buffer start->reconstitute aliquot Aliquot for Different Conditions & Time Points reconstitute->aliquot incubate Incubate at Specified Conditions (pH, Temperature) aliquot->incubate sample Sample at Time Points (T=0, T=24h, T=48h...) incubate->sample analyze Analyze by RP-HPLC / LC-MS sample->analyze data Data Analysis: - % Peptide Remaining - Degradation Products analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Factors Affecting Peptide Stability

Peptide_Stability_Factors center Peptide Stability pH pH center->pH Temp Temperature center->Temp Buffer Buffer Composition center->Buffer Enzymes Enzymes center->Enzymes Adsorption Adsorption center->Adsorption Oxidation Oxidation center->Oxidation Hydrolysis Hydrolysis center->Hydrolysis Deamidation Deamidation center->Deamidation

Caption: Key factors influencing the stability of peptides in solution.

References

Technical Support Center: Overcoming Off-Target Effects of [Sar¹, Ile⁸]-Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with [Sar¹, Ile⁸]-Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of [Sar¹, Ile⁸]-Angiotensin II?

[Sar¹, Ile⁸]-Angiotensin II is a synthetic analog of Angiotensin II and is primarily known as a competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor.[1] However, it's crucial to note that it can also exhibit partial agonist activity at the AT₁ receptor and displays different binding affinities for the Angiotensin II Type 2 (AT₂) receptor, for which it has a higher affinity.[2]

Q2: Why am I observing a partial agonist effect instead of pure antagonism?

The partial agonism of [Sar¹, Ile⁸]-Angiotensin II is a known characteristic. This means that at certain concentrations, it can weakly activate the AT₁ receptor, leading to a response that is lower than the maximal response induced by the full agonist, Angiotensin II. This effect is dependent on the cellular context and receptor expression levels. If you observe unexpected agonist-like effects, consider performing a full dose-response curve to characterize the partial agonism in your specific experimental system.

Q3: Can [Sar¹, Ile⁸]-Angiotensin II interact with other receptors besides AT₁ and AT₂?

While the primary targets are the AT₁ and AT₂ receptors, off-target effects on other G-protein coupled receptors (GPCRs) are possible, particularly at high concentrations. For instance, cross-talk between the renin-angiotensin system and the kallikrein-kinin system can occur, potentially involving heterodimerization of the AT₁ receptor with the bradykinin (B550075) B2 receptor.[3] If you suspect off-target effects, it is advisable to use selective antagonists for other potential GPCR targets to confirm the specificity of your observed effects.

Q4: What is biased agonism and how might it relate to my results with [Sar¹, Ile⁸]-Angiotensin II?

Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[4] Some Angiotensin II analogs have been shown to be biased agonists.[5][6][7] For example, an analog might activate the β-arrestin pathway without stimulating the Gq-mediated pathway.[4] If you are only measuring one downstream signaling event (e.g., calcium mobilization), you might be missing effects mediated by other pathways. It is recommended to assess multiple signaling readouts, such as cAMP levels or β-arrestin recruitment, to fully characterize the signaling profile of [Sar¹, Ile⁸]-Angiotensin II in your system.

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Unexpected Agonist Effects (e.g., increased calcium signal, vasoconstriction) Partial Agonism: [Sar¹, Ile⁸]-Angiotensin II is a known partial agonist.Perform a full dose-response curve to determine the extent of partial agonism in your system. Compare the maximal effect to that of Angiotensin II.
Off-target effects: At high concentrations, the peptide may interact with other GPCRs.Use a lower concentration range. Test for off-target effects by using selective antagonists for other potential receptors expressed in your system.
Inconsistent or Non-reproducible Results Ligand Degradation: Peptides can be susceptible to degradation by proteases in cell culture media or tissue preparations.Prepare fresh stock solutions. Consider adding protease inhibitors to your assay buffer. Store the peptide according to the manufacturer's instructions.
Cellular Health and Passage Number: Variations in cell health or using cells at a high passage number can alter receptor expression and signaling.Use cells within a consistent and low passage number range. Regularly check for cell viability.
Weaker than Expected Antagonism Differential Receptor Affinity: [Sar¹, Ile⁸]-Angiotensin II has a higher affinity for the AT₂ receptor than the AT₁ receptor.[2] The observed antagonism will depend on the relative expression of these receptors in your model.Characterize the AT₁ and AT₂ receptor expression levels in your experimental system using techniques like radioligand binding assays with selective ligands or qPCR.
Presence of Endogenous Angiotensin II: Endogenous production of Angiotensin II can compete with the antagonist.Consider using a cell system with low endogenous Angiotensin II production or using an ACE inhibitor to reduce its synthesis.
Unexpected Cardiovascular Effects in vivo Complex Physiological Regulation: The cardiovascular system is regulated by a complex interplay of various receptors and signaling pathways. The net effect of [Sar¹, Ile⁸]-Angiotensin II in vivo can be difficult to predict.[8]Carefully titrate the dose of [Sar¹, Ile⁸]-Angiotensin II. Monitor multiple physiological parameters simultaneously (e.g., heart rate, blood pressure). Consider the potential for central nervous system effects, as angiotensin receptors are present in the brain.[9]
Unexplained Effects on Cell Proliferation Receptor-dependent and Independent Mechanisms: Angiotensin II can have differential effects on the proliferation of various cell types, mediated by both AT₁ and AT₂ receptors.[10][11]Use selective AT₁ and AT₂ receptor antagonists (e.g., losartan (B1675146) for AT₁ and PD123319 for AT₂) to dissect the contribution of each receptor subtype to the observed proliferative or anti-proliferative effects.[11]

Quantitative Data Summary

Table 1: Binding Affinity of [Sar¹, Ile⁸]-Angiotensin II for Angiotensin Receptors

Receptor SubtypeLigandTissue/Cell LineKd (nM)Reference
AT₁¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIOvine Tissues1.2[2]
AT₂¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIOvine Tissues0.3[2]
Angiotensin II Receptors¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIRabbit Iris + Ciliary Body0.186[12]
Angiotensin II Receptors¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIRabbit Choroid0.092[12]
Angiotensin II Receptors¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIRabbit Ciliary Process0.152[12]
Angiotensin II Receptors¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIRabbit Retina0.050[12]
Angiotensin II Receptors¹²⁵I-[Sar¹, Ile⁸]-Angiotensin IIRabbit Cornea0.102[12]

Table 2: IC₅₀ Values for Inhibition of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II Binding

InhibitorReceptor SubtypeTissue/Cell LineIC₅₀ (mg/kg)Reference
LosartanAT₁Rat Kidney Cortex0.06[13]
EXP597AT₁Rat Kidney Cortex0.05[13]
EXP597AT₁/AT₂Rat Adrenal0.06[13]

Experimental Protocols

Radioligand Binding Assay for AT₁/AT₂ Receptors

This protocol is adapted from methodologies described for determining receptor affinity and density.[14][15][16][17]

Materials:

  • Cell membranes or tissue homogenates expressing angiotensin receptors.

  • ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II (radioligand).

  • Unlabeled [Sar¹, Ile⁸]-Angiotensin II.

  • Selective AT₁ antagonist (e.g., Losartan).

  • Selective AT₂ antagonist (e.g., PD123319).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard protocols. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Saturation Binding:

    • To a series of tubes, add a fixed amount of membrane protein (e.g., 50 µg).

    • Add increasing concentrations of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II (e.g., 0.01-5 nM).

    • For non-specific binding, add a high concentration of unlabeled [Sar¹, Ile⁸]-Angiotensin II (e.g., 1 µM) to a parallel set of tubes.

    • Incubate at room temperature for 60-90 minutes.

  • Competition Binding:

    • To a series of tubes, add a fixed amount of membrane protein.

    • Add a fixed concentration of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II (near its Kd value).

    • Add increasing concentrations of the competing unlabeled ligand ([Sar¹, Ile⁸]-Angiotensin II, Losartan, or PD123319).

    • Incubate as above.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a gamma counter.

  • Data Analysis:

    • For saturation binding, perform Scatchard analysis to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol is a general guide for measuring Gq-coupled receptor activation.[18][19][20]

Materials:

  • Cells expressing AT₁ receptors (e.g., HEK293-AT1R).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • [Sar¹, Ile⁸]-Angiotensin II and Angiotensin II.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to the final working concentration (e.g., 2 µM).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Ligand Preparation: Prepare serial dilutions of [Sar¹, Ile⁸]-Angiotensin II and Angiotensin II in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the ligand solutions and monitor the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ values.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand [Sar1, Ile8]-Angiotensin II AT1R AT1 Receptor Ligand->AT1R Antagonist/ Partial Agonist AT2R AT2 Receptor Ligand->AT2R Higher Affinity Antagonist Gq Gq AT1R->Gq Activation (Partial) BetaArrestin β-Arrestin AT1R->BetaArrestin Biased Agonism Other_GPCRs Other GPCRs (e.g., B2 Receptor) AT1R->Other_GPCRs Heterodimerization PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC ERK ERK Signaling BetaArrestin->ERK

Caption: Signaling pathways of [Sar¹, Ile⁸]-Angiotensin II, highlighting its interactions and potential off-target effects.

Experimental_Workflow cluster_problem Troubleshooting Experimental Issues cluster_solution Solution Pathways Start Unexpected Experimental Result Check_Agonism Is there unexpected agonist activity? Start->Check_Agonism Check_Antagonism Is antagonism weaker than expected? Start->Check_Antagonism Dose_Response Perform Full Dose-Response Curve Check_Agonism->Dose_Response Yes Off_Target Investigate Off-Target Effects (e.g., use selective antagonists) Check_Agonism->Off_Target Yes Biased_Agonism Assess Multiple Signaling Pathways (cAMP, β-Arrestin) Check_Agonism->Biased_Agonism Consider Receptor_Expression Quantify AT1 vs. AT2 Receptor Expression Check_Antagonism->Receptor_Expression Yes End Characterize Compound Profile Dose_Response->End Off_Target->End Receptor_Expression->End Biased_Agonism->End

Caption: A logical workflow for troubleshooting common experimental issues with [Sar¹, Ile⁸]-Angiotensin II.

References

Refining experimental protocols for [Sar1, Ile8]-Angiotensin II.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Sar1, Ile8]-Angiotensin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when working with this potent Angiotensin II receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Angiotensin II. It acts as a competitive antagonist at the Angiotensin II receptor type 1 (AT1R). By binding to the AT1R, it blocks the physiological effects of the endogenous agonist, Angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion. It is a valuable tool for studying the renin-angiotensin system and the specific roles of the AT1 receptor.

Q2: What are the key differences in signaling pathways activated by Angiotensin II versus its antagonist, this compound?

A2: Angiotensin II binding to the AT1 receptor typically activates Gq/11 protein-dependent signaling, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[1] In contrast, this compound, as an antagonist, blocks these Gq-mediated pathways. However, research has shown that some Angiotensin II analogs can act as biased agonists, preferentially activating G protein-independent pathways, such as those mediated by β-arrestin.[2][3][4][5] These biased ligands can stabilize distinct receptor conformations, leading to different downstream signaling outcomes.[3][4]

Q3: How should I store and handle this compound to ensure its stability?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or lower.[6] Once reconstituted in a suitable solvent (e.g., sterile water or a buffer appropriate for your assay), it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q4: In which experimental systems is this compound most commonly used?

A4: this compound is widely used in a variety of in vitro and in vivo experimental systems, including:

  • Cell culture models: To study AT1R signaling in cell lines expressing the receptor.

  • Isolated tissues: For functional assays such as smooth muscle contraction in aortic rings or other vascular tissues.[7][8]

  • In vivo studies: To investigate the effects of AT1R blockade on physiological parameters like blood pressure in animal models.[7][9]

Troubleshooting Guides

Radioligand Binding Assays
Issue Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand concentration is too high.2. Inadequate washing of filters.3. Binding of radioligand to the filter material.4. Insufficient blocking of non-specific sites.1. Titrate the radioligand to an optimal concentration (typically near the Kd).2. Increase the number and volume of washes with ice-cold wash buffer.3. Pre-soak filters in a blocking agent (e.g., 0.1-0.5% polyethyleneimine).4. Include a high concentration of a non-radiolabeled, structurally distinct AT1R antagonist (e.g., Losartan) to define non-specific binding.
Low Specific Binding Signal 1. Low receptor expression in the chosen cell line or tissue.2. Degraded radioligand or peptide.3. Suboptimal incubation time or temperature.4. Incorrect buffer composition (pH, ionic strength).1. Use a cell line with higher receptor expression or a tissue known to have high AT1R density.2. Use fresh, properly stored radioligand and this compound.3. Optimize incubation time and temperature to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).4. Ensure the assay buffer is at the correct pH (typically 7.4) and contains appropriate ions.
Inconsistent Results Between Experiments 1. Variability in membrane preparation.2. Inconsistent pipetting or handling.3. Fluctuation in incubation temperature.4. Degradation of reagents over time.1. Standardize the membrane preparation protocol and perform protein concentration assays for each batch.2. Use calibrated pipettes and ensure consistent technique.3. Use a temperature-controlled incubator or water bath.4. Prepare fresh reagents and store them appropriately.
Functional Assays (e.g., Calcium Mobilization, Smooth Muscle Contraction)
Issue Potential Cause Recommended Solution
No or Weak Antagonistic Effect 1. Insufficient concentration of this compound.2. Degraded peptide.3. Low agonist (Angiotensin II) concentration.4. Receptor desensitization.1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50).2. Use a fresh, properly stored stock of this compound.3. Ensure the agonist concentration is sufficient to elicit a robust response (typically around the EC80).4. Minimize pre-incubation times with the agonist and allow for sufficient washout periods between stimulations.
High Basal Signal 1. Cell or tissue stress.2. Autocrine or paracrine signaling.3. Contamination of reagents.1. Handle cells and tissues gently and ensure optimal culture or bath conditions.2. Consider using serum-free media for a period before the assay.3. Use high-purity reagents and sterile techniques.
Variability in Response 1. Uneven loading of fluorescent dyes (for calcium assays).2. Differences in tissue preparation or mounting (for muscle contraction assays).3. Inconsistent agonist or antagonist application.1. Ensure uniform dye loading and washing.2. Standardize the dissection and mounting procedures for tissue strips.3. Use automated or semi-automated liquid handling for precise additions.

Data Presentation

Radioligand Binding Data for AT1 Receptor
Ligand Receptor/Tissue Kd (nM) Bmax (fmol/mg protein) Reference
125I-[Sar1, Ile8]-Angiotensin IIWild-type AT1 Receptor0.552 ± 0.0201524.0 ± 70.1[10]
125I-[Sar1, Ile8]-Angiotensin IIHuman Left Ventricle0.42 ± 0.0911.2 ± 2.3[11]
125I-[Sar1, Ile8]-Angiotensin IICHO-K1 cells expressing human AT2R0.80.45 (pmol/mg)[12]
Competitive Binding and Functional Potency
Compound Assay Type Receptor/Cell Line IC50 / pA2 / pKD Reference
This compoundCompetition BindingRat Uterine Smooth MusclepKD = 8.7[13]
This compoundFunctional Antagonism (Bioassay)Rat Uterine Smooth MusclepA2 = 8.6[13]
This compoundCompetition BindingCHO-K1 cells expressing human AT2RIC50 = 1.7 nM[12]
Angiotensin IICompetition BindingPig Uterus Myometrium (AT2R)pKi = 9.64[14]
Angiotensin IIFunctional Assay (β-arrestin recruitment)HEK293 cells (AT1aR)pEC50 = 8.17[14]

Experimental Protocols

Detailed Methodology: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (IC50) of this compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the AT1 receptor

  • 125I-[Sar1, Ile8]-Angiotensin II (Radioligand)

  • Unlabeled this compound

  • Unlabeled Angiotensin II (for comparison)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • GF/C glass fiber filters

  • Scintillation fluid

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the AT1 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 25 µg of cell membranes, a fixed concentration of 125I-[Sar1, Ile8]-Angiotensin II (typically at its Kd value), and assay buffer.

    • Non-Specific Binding: 25 µg of cell membranes, the same concentration of radioligand, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

    • Competition Binding: 25 µg of cell membranes, the same concentration of radioligand, and increasing concentrations of unlabeled this compound (e.g., 10-12 to 10-5 M).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Detailed Methodology: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to antagonize Angiotensin II-induced calcium release in cells expressing the AT1 receptor.

Materials:

  • Cells expressing the AT1 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Angiotensin II

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include wells with buffer only as a control.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds. Then, add a fixed concentration of Angiotensin II (typically the EC80) to all wells and continue to record the fluorescence intensity over time (e.g., for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the responses to the control (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration to determine the IC50 of the antagonistic effect.

Mandatory Visualizations

Signaling_Pathway cluster_Gq Gq-Protein Dependent Pathway cluster_Arrestin β-Arrestin Dependent Pathway AngII Angiotensin II AT1R_Gq AT1 Receptor AngII->AT1R_Gq Gq Gq/11 Protein AT1R_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response_Gq Cellular Responses (e.g., Vasoconstriction) Ca_release->Cell_response_Gq PKC->Cell_response_Gq Biased_Agonist Biased Agonist (e.g., some AngII analogs) AT1R_Arrestin AT1 Receptor (Altered Conformation) Biased_Agonist->AT1R_Arrestin GRK GRK AT1R_Arrestin->GRK activates Arrestin β-Arrestin AT1R_Arrestin->Arrestin recruits GRK->AT1R_Arrestin phosphorylates MAPK MAPK Cascade (ERK1/2) Arrestin->MAPK Cell_response_Arrestin Cellular Responses (e.g., Gene Expression) MAPK->Cell_response_Arrestin Sar1Ile8 This compound Sar1Ile8->AT1R_Gq blocks

Caption: AT1 Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation ([Sar1, Ile8]-AngII, Radioligand, Buffers) Binding_Assay Radioligand Binding Assay (Saturation or Competition) Reagent_Prep->Binding_Assay Second_Messenger Second Messenger Assay (e.g., Calcium Influx) Reagent_Prep->Second_Messenger Functional_Assay Functional Assay (e.g., Muscle Contraction) Reagent_Prep->Functional_Assay Cell_Culture Cell Culture / Tissue Dissection Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Cell_Culture->Second_Messenger Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Acquisition Data Acquisition (Scintillation Counting, Fluorescence Reading, etc.) Binding_Assay->Data_Acquisition Second_Messenger->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Non-linear Regression (Curve Fitting) Data_Acquisition->Curve_Fitting Parameter_Calc Parameter Calculation (Kd, Bmax, IC50, EC50) Curve_Fitting->Parameter_Calc

Caption: GPCR Ligand Characterization Workflow.

References

How to address inconsistent results with [Sar1, Ile8]-Angiotensin II.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with [Sar1, Ile8]-Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Angiotensin II. It primarily acts as a competitive antagonist at both Angiotensin II receptor subtypes, AT1 and AT2.[1][2] This means it binds to these receptors without activating them, thereby blocking the physiological effects of the endogenous ligand, Angiotensin II. Due to its high affinity, it is often used in radiolabeled form (e.g., 125I-[Sar1, Ile8]-Angiotensin II) for receptor binding assays.[1][3]

Q2: What are the common experimental applications of this compound?

This compound is a valuable tool in pharmacology and physiology research. Its common applications include:

  • Receptor Binding Assays: To characterize and quantify AT1 and AT2 receptors in various tissues and cell lines.[1][3]

  • Functional Assays: To block the effects of Angiotensin II in in vitro and in vivo models, helping to elucidate the role of the renin-angiotensin system in different physiological and pathological processes.[2]

  • Receptor Autoradiography: To visualize the distribution of Angiotensin II receptors in tissue sections.

Q3: Is this compound an agonist or an antagonist?

While primarily known as an antagonist, some studies have suggested that under certain conditions, particularly at higher concentrations, this compound can exhibit partial agonist activity.[2][4] This dual activity can be a source of inconsistent results if not carefully considered in the experimental design and data interpretation. The observed effect can depend on the specific tissue, the level of endogenous Angiotensin II, and the sodium balance of the subject.[4]

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design and data analysis. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Receptor Binding Assays

Possible Cause 1: Peptide Instability or Degradation

  • Question: Could my peptide have degraded?

  • Answer: Yes, improper storage and handling can lead to peptide degradation, resulting in reduced binding affinity and inconsistent results.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Lyophilized this compound should be stored at -20°C or colder for long-term storage.

      • Proper Reconstitution: Reconstitute the peptide with a suitable sterile, aqueous solution. For solutions up to 2 mg/ml, distilled water can be used; otherwise, acetonitrile (B52724) is recommended.

      • Aliquot and Store: After reconstitution, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

      • Protect from Light: The product is hygroscopic and should be protected from light.

Possible Cause 2: Suboptimal Assay Conditions

  • Question: Are my assay conditions appropriate?

  • Answer: Variations in buffer composition, incubation time, and temperature can significantly impact binding results.

    • Troubleshooting Steps:

      • Buffer Composition: Ensure the binding buffer composition is optimized for your system. Common components include Tris-HCl, MgCl2, EDTA, and BSA. The presence of peptidase inhibitors may also be necessary to prevent degradation of the radioligand, though their effects on different receptor subtypes should be considered.

      • Incubation Time and Temperature: Determine the optimal incubation time and temperature to reach binding equilibrium. Insufficient incubation can lead to underestimation of binding.

      • Non-Specific Binding: High non-specific binding can mask the specific signal. Ensure you are using an appropriate concentration of a competing ligand (e.g., unlabeled Angiotensin II or Losartan for AT1) to accurately determine non-specific binding.

Possible Cause 3: Differential Receptor Affinity and Expression

  • Question: Could the presence of different receptor subtypes be affecting my results?

  • Answer: Yes, this compound exhibits different affinities for AT1 and AT2 receptors.[1] Variations in the relative expression of these subtypes in your tissue or cell model can lead to inconsistent binding data.

    • Troubleshooting Steps:

      • Characterize Receptor Subtypes: If possible, use selective antagonists for AT1 (e.g., Losartan) and AT2 (e.g., PD-123319) to dissect the contribution of each subtype to the total binding.

      • Tissue-Specific Differences: Be aware that the ratio of AT1 to AT2 receptors can vary significantly between different tissues and even within the same tissue under different physiological conditions (e.g., pregnancy).[1]

Issue 2: Unexpected or Variable Functional Responses

Possible Cause 1: Partial Agonist Activity

  • Question: Why am I observing a stimulatory effect when I expect antagonism?

  • Answer: As mentioned in the FAQs, this compound can display partial agonist effects, particularly at high concentrations.[2][4]

    • Troubleshooting Steps:

      • Concentration-Response Curve: Perform a full concentration-response curve to determine the optimal antagonist concentration that effectively blocks the Angiotensin II response without inducing an agonist effect.

      • Experimental Context: Consider the physiological context of your experiment. The agonist activity might be more pronounced in systems with low endogenous Angiotensin II levels.[4]

Possible Cause 2: Differences Between In Vitro and In Vivo Systems

  • Question: Why do my in vitro and in vivo results not correlate?

  • Answer: The complexity of in vivo systems introduces many variables not present in controlled in vitro settings.

    • Troubleshooting Steps:

      • Pharmacokinetics and Bioavailability: Consider the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your in vivo model. For instance, it has been shown that the peptide does not readily cross the blood-brain barrier.[5]

      • Systemic vs. Local Effects: Be aware of the interplay between the systemic and local renin-angiotensin systems, which can influence the observed functional outcome.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that binding affinities can vary depending on the experimental conditions, tissue source, and radioligand used.

Table 1: Dissociation Constants (Kd) of this compound

Receptor SubtypeTissue/Cell LineRadioligandKd (nM)Reference
AT1Ovine Tissues (pure population estimate)125I-[Sar1, Ile8]-Angiotensin II1.2[1]
AT2Ovine Tissues (pure population estimate)125I-[Sar1, Ile8]-Angiotensin II0.3[1]
Angiotensin ReceptorsRabbit Iris + Ciliary Body125I-[Sar1, Ile8]-Angiotensin II0.186[3]
Angiotensin ReceptorsRabbit Choroid125I-[Sar1, Ile8]-Angiotensin II0.092[3]
Angiotensin ReceptorsRabbit Ciliary Process125I-[Sar1, Ile8]-Angiotensin II0.152[3]
Angiotensin ReceptorsRabbit Retina125I-[Sar1, Ile8]-Angiotensin II0.050[3]
Angiotensin ReceptorsRabbit Cornea125I-[Sar1, Ile8]-Angiotensin II0.102[3]
AT2CHO-K1 cells expressing human AT2 receptor125I-[Sar1, Ile8]-Angiotensin II0.8[8]

Table 2: IC50 Values of this compound

Receptor SubtypeTissue/Cell LineCompeting LigandIC50 (nM)Reference
AT2CHO-K1 cells expressing human AT2 receptorUnlabeled this compound1.7[8]

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay (Membrane Preparation)

This protocol is a general guideline for a radioligand binding assay using a membrane preparation. Optimization for specific tissues or cell lines is recommended.

  • Tissue/Cell Homogenization:

    • Homogenize minced tissue or pelleted cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Use a Dounce or Polytron homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Washing:

    • Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.

  • Final Preparation:

    • Resuspend the final membrane pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C until use.

Protocol 2: Saturation Binding Assay
  • Assay Setup:

    • In a 96-well plate, add a constant amount of membrane protein (e.g., 10-50 µg) to each well.

    • Add increasing concentrations of radiolabeled this compound (e.g., 125I-[Sar1, Ile8]-Angiotensin II).

    • For determining non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to a parallel set of wells.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Signaling_Pathway cluster_AT1 AT1 Receptor Signaling cluster_AT2 AT2 Receptor Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates AT2R AT2 Receptor AngII->AT2R Activates Sar1Ile8 This compound Sar1Ile8->AT1R Blocks Sar1Ile8->AT2R Blocks Gq_11 Gq/11 AT1R->Gq_11 Signaling_AT2 AT2 Signaling Cascade AT2R->Signaling_AT2 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC Physiological_Effects_AT1 Vasoconstriction, Aldosterone Release, Cell Growth Ca2_PKC->Physiological_Effects_AT1 Physiological_Effects_AT2 Vasodilation, Anti-proliferation, Apoptosis Signaling_AT2->Physiological_Effects_AT2

Caption: Angiotensin II Signaling and the Antagonistic Action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Check Reagent Integrity Start->Check_Reagent Check_Protocol Review Experimental Protocol Check_Reagent->Check_Protocol Reagent OK Storage Proper Storage? (-20°C or colder) Check_Reagent->Storage No Handling Correct Handling? (Aliquot, avoid freeze-thaw) Check_Reagent->Handling No Solubility Proper Solubilization? Check_Reagent->Solubility No Consider_Biology Consider Biological Factors Check_Protocol->Consider_Biology Protocol OK Assay_Conditions Optimized Assay Conditions? (Buffer, Time, Temp) Check_Protocol->Assay_Conditions No Controls Appropriate Controls? (Non-specific binding, Vehicle) Check_Protocol->Controls No Data_Analysis Correct Data Analysis? Check_Protocol->Data_Analysis No Receptor_Subtypes Differential Receptor Expression? (AT1 vs AT2) Consider_Biology->Receptor_Subtypes No Agonist_Effect Partial Agonist Effect? (Concentration-dependent) Consider_Biology->Agonist_Effect No System_Difference In Vitro vs. In Vivo? (Pharmacokinetics) Consider_Biology->System_Difference No Resolved Results Consistent Consider_Biology->Resolved Factor Identified & Addressed Consult Consult Literature/ Technical Support Consider_Biology->Consult Issue Unresolved Storage->Consult Handling->Consult Solubility->Consult Assay_Conditions->Consult Controls->Consult Data_Analysis->Consult Receptor_Subtypes->Consult Agonist_Effect->Consult System_Difference->Consult

Caption: Troubleshooting Workflow for Inconsistent Results with this compound.

References

Technical Support Center: Optimizing [Sar1, Ile8]-Angiotensin II Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for [Sar1, Ile8]-Angiotensin II binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound binding assay?

A1: The optimal pH for Angiotensin II binding is generally slightly acidic to neutral. Studies have shown that lowering the pH from 7.4 to 6.8 can increase Angiotensin II binding. Conversely, increasing the pH to 8.0 can significantly decrease binding.[1] It is recommended to perform a pH titration (e.g., from 6.8 to 8.0) to determine the optimal pH for your specific experimental system.

Q2: How does ionic strength influence the binding of this compound to its receptors?

A2: Ionic strength of the assay buffer can significantly impact the binding of this compound. While specific quantitative data for this ligand is limited in publicly available literature, electrostatic interactions are known to be important in many protein-ligand binding events. High salt concentrations can disrupt these interactions and potentially decrease binding affinity. It is advisable to empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for your assay.

Q3: What are the essential components of a standard binding buffer for this assay?

A3: A typical binding buffer for this compound assays includes a buffering agent (e.g., 50 mM Tris-HCl), divalent cations, a chelating agent, and a protein carrier to reduce non-specific binding. A commonly used buffer formulation is 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

Q4: Why is Bovine Serum Albumin (BSA) included in the binding buffer?

A4: BSA is included as a carrier protein to prevent the radioligand from adhering to non-specific surfaces, such as the walls of the assay tubes or filter plates. This helps to reduce background signal and improve the signal-to-noise ratio of the assay.

Q5: Can I use whole cells instead of membrane preparations for my binding assay?

A5: Yes, both whole cells and membrane preparations can be used. Membrane preparations are often preferred as they isolate the receptors of interest and can reduce interference from cellular processes. However, whole-cell binding assays can provide a more physiologically relevant context. The choice depends on the specific research question and the experimental setup.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the ligand with assay components. 4. Inadequate washing.1. Use the radioligand at a concentration at or below its Kd. 2. Increase the concentration of BSA (e.g., to 0.5% or 1%) in the binding and wash buffers. Pre-soaking filter mats in a solution containing a blocking agent like polyethyleneimine (PEI) can also help. 3. Consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer. 4. Increase the number and volume of wash steps with ice-cold wash buffer.
Low Specific Binding / Low Signal 1. Inactive radioligand. 2. Low receptor expression in the cell/membrane preparation. 3. Suboptimal buffer conditions (pH, ionic strength). 4. Insufficient incubation time. 5. Degraded receptors.1. Check the age and storage conditions of your radioligand. Perform a quality control check if necessary. 2. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 3. Empirically test a range of pH values (e.g., 6.8-8.0) and salt concentrations (e.g., 50-150 mM NaCl). 4. Perform a time-course experiment to determine the time required to reach binding equilibrium. 5. Ensure proper storage of membrane preparations at -80°C and avoid repeated freeze-thaw cycles. Include protease inhibitors during membrane preparation.
High Well-to-Well Variability 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven washing of filters. 4. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure consistent technique. 2. Thoroughly mix all solutions before and during dispensing. 3. Ensure that the filter washer is functioning correctly and that all wells are washed uniformly. 4. Use a temperature-controlled incubator and allow all reagents to equilibrate to the incubation temperature before starting the assay.
Assay Fails to Reach Saturation 1. Radioligand concentration range is too narrow. 2. Ligand depletion at high receptor concentrations. 3. Positive cooperativity.1. Extend the range of radioligand concentrations used in the saturation binding experiment. 2. Ensure that the total amount of ligand bound is less than 10% of the total ligand added to avoid depleting the free ligand concentration. 3. Analyze the data using a two-site binding model or other appropriate models for cooperative binding.

Data Presentation: Buffer Component Effects on Angiotensin II Binding

Buffer Component Condition Effect on this compound Binding Reference
pH pH 6.8Increased binding[1]
pH 7.4Baseline[1]
pH 8.0Decreased binding[1]
Ionic Strength (NaCl) Low (e.g., 50 mM)Generally favors binding due to enhanced electrostatic interactions.General Principle
High (e.g., >150 mM)May decrease binding by masking electrostatic interactions.General Principle
Divalent Cations (e.g., MgCl₂) 5 mMOften included to maintain receptor integrity and function.
Chelating Agents (e.g., EDTA) 1 mMIncluded to chelate heavy metal ions that could interfere with the assay.
Protein Carrier (e.g., BSA) 0.1% - 1%Reduces non-specific binding of the radioligand.

Experimental Protocols

Radioligand Saturation Binding Assay for this compound

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Radioligand: ¹²⁵I-[Sar1, Ile8]-Angiotensin II.

  • Unlabeled Ligand: Unlabeled this compound or Angiotensin II for determination of non-specific binding.

  • Membrane Preparation: Cell membranes expressing Angiotensin II receptors.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the ¹²⁵I-[Sar1, Ile8]-Angiotensin II in binding buffer. The final concentrations should typically range from 0.01 nM to 10 nM, covering at least two orders of magnitude around the expected Kd.

    • Prepare a high concentration stock of the unlabeled ligand (e.g., 10 µM) in binding buffer for determining non-specific binding.

    • Dilute the membrane preparation in ice-cold binding buffer to a final concentration that will result in approximately 5-10% of the total radioligand being bound at a concentration near the Kd.

  • Assay Setup:

    • Total Binding: To designated wells of the 96-well plate, add 50 µL of the diluted ¹²⁵I-[Sar1, Ile8]-Angiotensin II at each concentration.

    • Non-Specific Binding: To a separate set of wells, add 25 µL of the unlabeled ligand (final concentration ~1 µM) followed by 25 µL of the diluted ¹²⁵I-[Sar1, Ile8]-Angiotensin II at each concentration.

    • Initiate Binding: Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Transfer the contents of the assay plate to the filter plate.

    • Quickly wash the filters three to five times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Visualizations

Angiotensin_Signaling_Pathway cluster_AT1R AT1 Receptor Signaling cluster_AT2R AT2 Receptor Signaling AngII_AT1 Angiotensin II AT1R AT1 Receptor AngII_AT1->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects_AT1 Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_release->Physiological_Effects_AT1 PKC->Physiological_Effects_AT1 AngII_AT2 Angiotensin II AT2R AT2 Receptor AngII_AT2->AT2R Gi Gi AT2R->Gi Phosphatases Protein Phosphatases (SHP-1, PP2A) Gi->Phosphatases MAPK_inhibition MAPK Inhibition Phosphatases->MAPK_inhibition Physiological_Effects_AT2 Vasodilation, Anti-proliferation, Apoptosis MAPK_inhibition->Physiological_Effects_AT2

Caption: Angiotensin II signaling through AT1 and AT2 receptors.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Radioligand, Membranes, Buffers) start->reagent_prep assay_setup Set up Assay Plate (Total & Non-Specific Binding) reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (Calculate Kd & Bmax) counting->analysis end End analysis->end

Caption: Workflow for a this compound saturation binding assay.

Troubleshooting_Workflow start Problem with Assay check_nsb Is Non-Specific Binding (NSB) High? start->check_nsb troubleshoot_nsb Increase BSA/PEI Optimize Washing check_nsb->troubleshoot_nsb Yes check_signal Is Specific Binding Signal Low? check_nsb->check_signal No end Assay Optimized troubleshoot_nsb->end troubleshoot_signal Check Ligand/Receptor Activity Optimize Buffer Conditions check_signal->troubleshoot_signal Yes check_variability Is Well-to-Well Variability High? check_signal->check_variability No troubleshoot_signal->end troubleshoot_variability Check Pipetting Technique Ensure Uniform Washing check_variability->troubleshoot_variability Yes check_variability->end No troubleshoot_variability->end

Caption: A logical workflow for troubleshooting common binding assay issues.

References

Minimizing agonist effects when using [Sar1, Ile8]-Angiotensin II as an antagonist.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using [Sar1, Ile8]-Angiotensin II as an antagonist. The primary focus is to help minimize its inherent partial agonist effects to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, also known as Sarilesin, is a synthetic analog of Angiotensin II. It is primarily used as a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. Its modifications, including the substitution of sarcosine (B1681465) for aspartic acid at position 1 and isoleucine for phenylalanine at position 8, confer resistance to degradation by aminopeptidases and a high affinity for the AT1 receptor.[1]

Q2: What are the known agonist effects of this compound?

While a potent antagonist, this compound exhibits partial agonist activity. This means that in the absence of the full agonist (Angiotensin II), it can weakly activate the AT1 receptor and stimulate downstream signaling pathways. These effects are particularly notable in tissues with high receptor reserves or in specific cell types, such as adrenal glomerulosa cells where it can stimulate aldosterone (B195564) production.[2][3] All three Angiotensin II analogues, [Sar1, Thr8]ANG II, [Sar1, Ile8]ANG II, and [Sar1, Ala8]ANG II, have demonstrated agonistic pressor activity, with [Sar1, Ile8]ANG II showing a greater effect than the other two.[4]

Q3: How can an antagonist also be an agonist?

This phenomenon is known as partial agonism. A partial agonist binds to a receptor but elicits a submaximal response compared to a full agonist. In the case of this compound, it can stabilize a receptor conformation that is partially active, leading to a low level of signal transduction. This intrinsic activity becomes more apparent at higher concentrations of the antagonist or in systems with a high density of receptors.

Q4: What is biased agonism and is it relevant for this compound?

Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways of a receptor over others. For the AT1 receptor, signaling can be broadly divided into G protein-dependent pathways (leading to effects like vasoconstriction) and β-arrestin-dependent pathways (involved in receptor internalization and other signaling cascades). Some analogs of Angiotensin II have been shown to be biased agonists. For instance, [Sar1,Ile4,Ile8]-Angiotensin II is a known β-arrestin-biased agonist, meaning it preferentially activates the β-arrestin pathway without significantly engaging G-protein signaling.[5][6][7][8] While this compound is primarily known for its partial agonism through classical pathways, understanding the concept of biased agonism can be crucial when dissecting unexpected cellular responses.

Troubleshooting Guide: Minimizing Agonist Effects

This guide provides a systematic approach to identifying and minimizing the partial agonist effects of this compound in your experiments.

Step 1: Characterize the Dose-Response Relationship

It is crucial to determine the optimal concentration range of this compound in your specific experimental model.

  • Problem: The concentration of this compound being used may be in the range that elicits significant agonist effects.

  • Solution: Perform a comprehensive dose-response curve.

    • Agonist Dose-Response: In the absence of Angiotensin II, treat your cells or tissue with increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Measure a relevant downstream signaling event (e.g., intracellular calcium mobilization, ERK phosphorylation, or a physiological response like aldosterone secretion).

    • Antagonist Dose-Response: Co-treat with a fixed, sub-maximal concentration of Angiotensin II and increasing concentrations of this compound. This will help you determine the concentration range where it effectively antagonizes the effects of Angiotensin II.

    • Analysis: Compare the two curves. The ideal concentration for your experiments will be in the range where you observe maximal antagonism with minimal direct agonism.

Step 2: Careful Selection of Experimental Model and Controls

The expression level of AT1 receptors and the specific signaling machinery of your chosen cell or tissue type can influence the manifestation of agonist effects.

  • Problem: The experimental system has a high receptor density, making it more susceptible to partial agonism.

  • Solution:

    • Receptor Expression: If possible, quantify the AT1 receptor expression level in your model system.

    • Alternative Antagonists: Consider using an alternative antagonist with lower or no intrinsic agonist activity, such as [Sar1, Ala8]-Angiotensin II (Saralasin), although it may have a lower affinity.[2]

    • Appropriate Controls:

      • Vehicle Control: To establish the baseline.

      • This compound alone: To quantify its agonist effect.

      • Angiotensin II alone: To establish the maximal agonist response.

      • Angiotensin II + this compound: To demonstrate antagonism.

Step 3: Monitor Multiple Signaling Readouts

Relying on a single downstream measurement might be misleading.

  • Problem: Observing an unexpected effect and not knowing if it's due to partial agonism.

  • Solution: Measure multiple endpoints corresponding to different signaling pathways. For example, in addition to your primary endpoint, you could measure:

    • G-protein activation: Inositol phosphate (B84403) (IP) accumulation or intracellular calcium levels.

    • MAPK pathway activation: ERK1/2 phosphorylation.

    • β-arrestin recruitment: Using BRET or FRET-based assays.

This multi-faceted approach will provide a more comprehensive picture of how this compound is behaving in your system.

Data Presentation

Table 1: Comparative Agonist and Antagonist Properties of Angiotensin II Analogs

CompoundPrimary ActivityAgonist PotentialNotesReference
Angiotensin II Full AgonistHighEndogenous ligand for AT1 and AT2 receptors.General Knowledge
This compound Competitive AntagonistPartial AgonistCan stimulate aldosterone production and pressor responses.[2][4]
[Sar1, Ala8]-Angiotensin II (Saralasin) Competitive AntagonistPartial AgonistGenerally considered to have lower agonist activity than this compound.[2]
[Sar1,Ile4,Ile8]-Angiotensin II Biased Agonistβ-arrestin pathway selectiveDoes not significantly activate G-protein signaling.[5][6][7][8]

Experimental Protocols

Protocol 1: In Vitro Aldosterone Secretion Assay

This protocol is designed to assess the agonist and antagonist effects of this compound on aldosterone production from adrenal glomerulosa cells.

Materials:

  • Isolated adrenal glomerulosa cells

  • Cell culture medium (e.g., DMEM/F12)

  • Angiotensin II

  • This compound

  • Aldosterone ELISA kit

Methodology:

  • Isolate and culture adrenal glomerulosa cells according to standard protocols.

  • Plate the cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Prepare treatment groups in serum-free medium:

    • Vehicle control

    • Angiotensin II (e.g., 10⁻⁸ M)

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M)

    • Angiotensin II (10⁻⁸ M) + increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M)

  • Incubate the cells with the respective treatments for a defined period (e.g., 2 hours).

  • Collect the supernatant.

  • Measure the aldosterone concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Normalize the aldosterone concentration to the total protein content of the cells in each well.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol measures the activation of the MAPK pathway, a common downstream signaling event of AT1 receptor activation.

Materials:

  • Cell line expressing AT1 receptors (e.g., HEK293-AT1R)

  • Serum-free cell culture medium

  • Angiotensin II

  • This compound

  • Lysis buffer

  • Phospho-ERK1/2 and total ERK1/2 antibodies

  • Western blotting reagents and equipment

Methodology:

  • Culture HEK293-AT1R cells to near confluency in a 6-well plate.

  • Serum-starve the cells for at least 4 hours prior to treatment.

  • Prepare treatment groups in serum-free medium as described in Protocol 1.

  • Treat the cells for a short duration (e.g., 5-10 minutes).

  • Aspirate the medium and lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by appropriate secondary antibodies.

  • Visualize the bands and perform densitometric analysis to determine the ratio of phospho-ERK1/2 to total ERK1/2.

Mandatory Visualizations

Angiotensin_II_Signaling_Pathways cluster_receptor Cell Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin-Dependent Pathway AngII Angiotensin II or This compound AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Full Agonist: Strong Activation Partial Agonist: Weak Activation GRK GRK AT1R->GRK P P AT1R->P PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_G Cellular Responses (e.g., Vasoconstriction, Aldosterone Secretion) Ca2->Cellular_Response_G PKC->Cellular_Response_G GRK->P beta_Arrestin β-Arrestin P->beta_Arrestin MAPK_Cascade MAPK Cascade (e.g., ERK1/2) beta_Arrestin->MAPK_Cascade Internalization Receptor Internalization beta_Arrestin->Internalization Cellular_Response_Arrestin Cellular Responses (e.g., Gene Expression, Cell Growth) MAPK_Cascade->Cellular_Response_Arrestin

Caption: Angiotensin II Receptor Signaling Pathways.

Caption: Workflow for Minimizing Agonist Effects.

References

Best practices for handling and storing lyophilized [Sar1, Ile8]-Angiotensin II.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and use of lyophilized [Sar1, Ile8]-Angiotensin II, along with troubleshooting advice to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized this compound upon receipt?

For long-term storage (longer than 4 weeks), it is recommended to store the lyophilized peptide at -20°C or -80°C.[1] For short-term storage, the lyophilized powder is stable at room temperature for several days to weeks, or it can be kept at 4°C or lower.[1][2] The peptide should be protected from intense light.[1] Peptides containing residues like Asp, Glu, Lys, Arg, or His are prone to absorbing moisture, so they should be stored in a desiccator in a tightly capped vial.[3]

2. What is the best procedure for reconstituting the lyophilized peptide?

To ensure accurate and effective reconstitution, follow these steps:

  • Allow the vial of lyophilized peptide to warm to room temperature for 25 to 45 minutes before opening.[4]

  • Briefly vortex the tube to ensure all the powder is at the bottom.[4]

  • Carefully open the cap and add a sterile, aqueous solution (such as distilled water or a buffer at pH 5-6) to the desired concentration.[2][3][4]

  • Gently invert the tube multiple times to ensure the peptide is fully dissolved.[4]

3. How should I store the reconstituted this compound solution?

Peptides in solution are significantly less stable than in their lyophilized form.[1] It is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][5] These aliquots should be stored at -20°C or lower; some sources recommend -80°C for longer-term storage of solutions.[1][2][5] When stored at -20°C, the solution can be stable for at least eight weeks, while at -80°C it may be stable for up to 6 months.[2][5]

4. How stable is this compound?

  • Lyophilized: When stored properly at -20°C and protected from light, most lyophilized peptides are stable for several years.[3]

  • In Solution: The stability of the reconstituted peptide is more limited. At -20°C, it is usable for at least eight weeks.[2] For longer periods, storage at -80°C is recommended.[1][5] The specific amino acid sequence can affect stability; peptides with certain residues may be less stable in solution.[1]

5. Are there any specific safety precautions I should take when handling this peptide?

Yes, it is important to handle all peptides with care in a well-ventilated area.[1] The use of personal protective equipment, including gloves, a mask, and safety glasses, is mandatory.[1] Some product information sheets include a hazard warning, noting that the product may be harmful by contact, ingestion, or inhalation and can be irritating to the eyes, skin, and respiratory tract.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide will not dissolve - Incorrect solvent.- Peptide concentration is too high.- Insufficient mixing.- Use a sterile, aqueous solution like distilled water or a buffer with a pH between 5 and 6.[2][3]- Try reconstituting at a lower concentration.- Gently vortex or invert the tube several times to ensure it is thoroughly mixed.[4]
Inconsistent or unexpected experimental results - Peptide degradation due to improper storage.- Multiple freeze-thaw cycles.- Bacterial contamination of the stock solution.- Ensure the lyophilized peptide is stored at -20°C or below and the reconstituted solution is properly aliquoted and frozen.[1][3]- Avoid repeated freezing and thawing of the peptide solution by preparing single-use aliquots.[3][5]- If storing in solution is necessary, use a sterile buffer and consider filtering the solution through a 0.22 µm filter to remove potential bacterial contamination.[3][5]
Low or no biological activity - Peptide degradation.- Incorrect peptide concentration due to weighing errors or incomplete reconstitution.- Review storage and handling procedures to prevent degradation.- Ensure the peptide is fully dissolved before use.[4]- Verify the accuracy of your dilution calculations.

Quantitative Data Summary

ParameterConditionValue/RecommendationSource(s)
Storage (Lyophilized) Short-termRoom temperature or ≤4°C[1][2]
Long-term≤-20°C[1][3]
Storage (Reconstituted) Short-term (1-2 weeks)4°C[1]
Medium-term (up to 8 weeks)≤-20°C[2]
Long-term (up to 6 months)-80°C[5]
Receptor Binding (AT2) Kd for --INVALID-LINK---Angiotensin II0.8 nM[6]
IC50 for (Sar1, Ile8) Angiotensin II1.7 nM[6]

Experimental Protocols & Visualizations

Detailed Protocol: Radioligand Binding Assay

This protocol is a generalized example for determining receptor binding characteristics using radiolabeled [¹²⁵I][Sar¹,Ile⁸]AngII, often performed with membranes from cells or tissues expressing Angiotensin II receptors.[7]

Materials:

  • Cell or tissue membranes expressing Angiotensin II receptors (e.g., rat liver membranes).[7]

  • Radiolabeled ligand: [¹²⁵I][Sar¹,Ile⁸]AngII.

  • Unlabeled [Sar¹,Ile⁸]Angiotensin II (for competition assays).

  • Binding buffer (specific composition may vary).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes according to standard laboratory protocols. Determine the protein concentration using a method like the Bradford protein assay.[7]

  • Assay Setup (96-well format):

    • Total Binding: Add a known amount of membrane protein (e.g., 25 µ g/well ) and a specific concentration of [¹²⁵I][Sar¹,Ile⁸]AngII to the wells.[6]

    • Non-specific Binding: In separate wells, add the same components as for total binding, plus a high concentration of unlabeled [Sar¹,Ile⁸]Angiotensin II to saturate the receptors.

    • Competition Binding: For IC₅₀ determination, use a fixed concentration of radioligand and varying concentrations of the unlabeled competitor.[6]

  • Incubation: Incubate the plate under appropriate conditions (e.g., specific time and temperature) to allow binding to reach equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).[7]

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀.[7]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation receive Receive Lyophilized Peptide store_lyo Store Lyophilized Peptide at <= -20°C receive->store_lyo reconstitute Warm to RT & Reconstitute store_lyo->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_sol Store Solution at <= -20°C aliquot->store_sol thaw Thaw Single Aliquot store_sol->thaw prepare_dilutions Prepare Working Dilutions thaw->prepare_dilutions run_assay Perform Experiment (e.g., Binding Assay) prepare_dilutions->run_assay analyze Analyze Data run_assay->analyze

Caption: Workflow for handling this compound.

Angiotensin II Receptor (AT1R) Biased Signaling

[Sar¹, Ile⁸]-Angiotensin II is known to be a biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[8] Unlike the endogenous ligand Angiotensin II, which activates both G-protein dependent and β-arrestin dependent pathways, [Sar¹, Ile⁸]-Angiotensin II preferentially activates the β-arrestin pathway.[8][9]

G cluster_ligands Ligands cluster_pathways Signaling Pathways AngII Angiotensin II (Endogenous Agonist) AT1R AT1R AngII->AT1R S1I8 This compound (Biased Agonist) S1I8->AT1R Gq Gq Protein Pathway (e.g., Vasoconstriction) AT1R->Gq Activates Barr β-Arrestin Pathway (e.g., Receptor Internalization) AT1R->Barr Activates

Caption: Biased agonism of the AT1 receptor by this compound.

Troubleshooting Flowchart

G start Inconsistent Experimental Results? q1 Did you aliquot the reconstituted peptide? start->q1 s1 Aliquot to avoid freeze-thaw cycles. q1->s1 No q2 Is the peptide stored correctly? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Store lyophilized peptide at <= -20°C and solution aliquots at <= -20°C. q2->s2 No q3 Was the peptide fully dissolved after reconstitution? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Ensure complete dissolution by gentle mixing. q3->s3 No end_node Consider other experimental variables (e.g., cell passage, reagent quality). q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting inconsistent experimental results.

References

Validating the purity and activity of a new batch of [Sar1, Ile8]-Angiotensin II.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [Sar1, Ile8]-Angiotensin II

This guide provides troubleshooting and validation protocols for researchers, scientists, and drug development professionals working with a new batch of this compound.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my new batch of this compound?

A1: The identity and purity of a new peptide batch should be validated using a combination of Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). This dual approach confirms the correct molecular weight and quantifies the percentage of pure peptide versus any synthesis-related impurities.

Data Summary: Purity and Identity Specifications

ParameterMethodSpecificationTypical Result
Identity ESI-MSTheoretical Molecular Weight (C₄₉H₇₁N₁₃O₁₂)1034.19 Da (Monoisotopic)
Purity RP-HPLC≥95%>97%
Appearance VisualWhite lyophilized powderConforms
Solubility In WaterTo ≥1 mg/mLConforms
Detailed Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method separates the target peptide from impurities based on hydrophobicity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the peptide in water.

    • Inject 10-20 µL onto the column.

    • Run the gradient and record the chromatogram.

    • Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This technique confirms the molecular weight of the peptide.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dilute the peptide stock solution (from Protocol 1) to approximately 10-20 µM in 50:50 water/acetonitrile with 0.1% formic acid.

  • Analysis Mode: Positive ion mode.

  • Procedure:

    • Infuse the prepared sample directly into the mass spectrometer.

    • Acquire the mass spectrum over a range that includes the expected m/z values for the protonated species (e.g., [M+H]⁺, [M+2H]²⁺).

    • Deconvolute the resulting spectrum to determine the observed molecular weight and compare it to the theoretical value.

Troubleshooting and Further Validation

Q2: My peptide is pure according to HPLC and MS, but I'm not seeing the expected biological activity. What should I do?

A2: If purity and identity are confirmed, the lack of activity could stem from issues with peptide handling, experimental setup, or the biological activity assay itself. This compound is a potent agonist of Angiotensin II receptors (AT1 and AT2), and its activity is typically measured by its ability to trigger downstream signaling events.[1][2][3]

First, verify proper handling and storage. Peptides can be sensitive to repeated freeze-thaw cycles and adsorption to surfaces.[4] Ensure the peptide was dissolved correctly and that the final concentration in your assay is accurate.

If handling is not the issue, validate your biological assay using a known positive control. A Calcium Mobilization Assay is a common method for assessing the activity of AT1 receptor agonists.[5]

Workflow for Validating a New Peptide Batch

G cluster_0 Phase 1: Physicochemical Validation cluster_1 Phase 2: Bioactivity Validation cluster_2 Troubleshooting Receive Receive New Peptide Batch Prep Prepare Stock Solution (e.g., 1 mg/mL in H₂O) Receive->Prep HPLC Purity Check (RP-HPLC) Prep->HPLC MS Identity Check (Mass Spec) Prep->MS Compare Purity ≥95%? Mass Correct? HPLC->Compare MS->Compare Assay Perform Functional Assay (e.g., Calcium Mobilization) Compare->Assay Yes Fail Batch Fails Validation Compare->Fail No Result Activity Matches Expected EC₅₀? Assay->Result Pass Batch Validated Result->Pass Yes Troubleshoot Troubleshoot Assay or Contact Supplier Result->Troubleshoot No Fail->Troubleshoot

Caption: Workflow for physicochemical and biological validation of a new peptide batch.

Protocol 3: Functional Validation via Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following AT1 receptor activation.

  • Cell Line: Use a cell line endogenously or recombinantly expressing the human AT1 receptor (e.g., HEK293-AT1R).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Positive control (Angiotensin II).

    • Test compound (this compound).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

    • Dye Loading: Incubate cells with the calcium-sensitive dye for 60 minutes at 37°C.

    • Washing: Gently wash the cells with assay buffer to remove excess dye.

    • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence, then add varying concentrations of the test peptide and positive control.

    • Data Acquisition: Continuously record the fluorescence signal for 2-3 minutes post-addition.

    • Analysis: Calculate the increase in fluorescence over baseline and plot the dose-response curve. Determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Data Summary: Expected Functional Activity

ParameterAssayExpected Range
Potency (EC₅₀) Calcium Mobilization0.1 - 5.0 nM

Troubleshooting Logic for Bioactivity Failure

G Start No/Low Biological Activity Observed Q1 Is Peptide Identity & Purity Confirmed (HPLC/MS)? Start->Q1 A1_No Action: Re-run Purity/Identity Checks or Contact Supplier Q1->A1_No No Q2 Was Peptide Solubilized Correctly? (e.g., water, gentle vortex) Q1->Q2 Yes A2_No Action: Review Solubilization Protocol. Use a fresh aliquot. Q2->A2_No No Q3 Is the Assay Positive Control (e.g., Angiotensin II) working? Q2->Q3 Yes A3_No Action: Troubleshoot the Assay. Check cell health, reagents, instrument. Q3->A3_No No End Conclusion: The new peptide batch is likely inactive. Contact supplier. Q3->End Yes

Caption: Decision tree for troubleshooting failed bioactivity experiments.
Q3: What is the signaling pathway activated by this compound?

A3: this compound acts as an agonist at Angiotensin II receptors, primarily the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that couples predominantly to the Gq/11 family of G-proteins.[1][6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various cellular responses like smooth muscle contraction and protein synthesis.[5]

Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand This compound AT1R AT1 Receptor (GPCR) Ligand->AT1R Binds Gq Gαq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca²⁺] IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Contraction, Growth, etc.) Ca->Response PKC->Response

Caption: Simplified signaling cascade following AT1 receptor activation.

References

Validation & Comparative

A Comparative Guide: [Sar1, Ile8]-Angiotensin II vs. Losartan as Angiotensin II Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between Angiotensin II receptor antagonists is critical for selecting the appropriate tools for research and therapeutic development. This guide provides a detailed, data-driven comparison of the peptide antagonist [Sar1, Ile8]-Angiotensin II and the non-peptide antagonist Losartan, focusing on their mechanisms of action, receptor binding affinities, functional antagonism, and receptor selectivity.

Mechanism of Action and Molecular Characteristics

This compound is a synthetic analog of Angiotensin II, with Sarcosine replacing Aspartic acid at position 1 and Isoleucine replacing Phenylalanine at position 8. These modifications confer resistance to aminopeptidases and alter its interaction with the Angiotensin II receptors. While primarily classified as an antagonist, some studies suggest it can exhibit partial agonist and biased agonist properties, meaning it can weakly activate the receptor or selectively activate certain downstream signaling pathways.

Losartan, on the other hand, is a non-peptide, selective antagonist of the Angiotensin II type 1 (AT1) receptor. It is a competitive antagonist, meaning it directly competes with Angiotensin II for binding to the AT1 receptor without activating it. Losartan is metabolized in the liver to a more potent active metabolite, EXP3174, which is a non-competitive antagonist and contributes significantly to its therapeutic effects.

Quantitative Comparison of Receptor Binding and Functional Antagonism

The following tables summarize the available quantitative data for this compound and Losartan, comparing their binding affinities (IC50, Kd, Ki) for the AT1 and AT2 receptors and their functional antagonism.

Table 1: Angiotensin II Receptor Binding Affinity

CompoundReceptor SubtypeSpecies/TissueRadioligandBinding Affinity (IC50/Kd/Ki)Reference
This compound AT1Ovine Tissues125I-[Sar1,Ile8]-Angiotensin IIKd: 1.2 nM
AT2Ovine Tissues125I-[Sar1,Ile8]-Angiotensin IIKd: 0.3 nM
Losartan AT1Rat Kidney125I-[Sar1,Ile8]-Angiotensin IIIC50: 8.9 ± 1.1 nM
AT1Rabbit Aorta[125I]Sar1,I1e8-AIIIC50: 40 nM
AT1Human VSMC[125I]-Angiotensin IIIC50: 15 nM
EXP3174 (Losartan Metabolite) AT1Rat Kidney125I-[Sar1,Ile8]-Angiotensin IIIC50: 3.5 ± 0.4 nM

Note: Direct comparative studies of binding affinities for this compound and Losartan under identical experimental conditions are limited. The data presented here is compiled from different studies and should be interpreted with caution.

Receptor Selectivity

A crucial aspect of Angiotensin II receptor antagonists is their selectivity for the AT1 versus the AT2 receptor subtype, as these receptors often mediate opposing physiological effects.

  • This compound: Evidence suggests that this compound exhibits a higher affinity for the AT2 receptor compared to the AT1 receptor in some tissues. One study in ovine tissues reported a four-fold higher affinity for AT2 receptors.

  • Losartan: Losartan and its active metabolite, EXP3174, are highly selective for the AT1 receptor, with a reported affinity for AT1 that is approximately 1,000-fold greater than for the AT2 receptor. Most modern Angiotensin Receptor Blockers (ARBs) are designed with high selectivity for the AT1 receptor.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the Angiotensin II signaling pathway, the mechanism of antagonism, and a typical experimental workflow for assessing antagonist affinity.

AngiotensinII_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Angiotensin II signaling pathway via the AT1 receptor.

Antagonist_Mechanism cluster_0 Normal Angiotensin II Action cluster_1 Antagonism by this compound or Losartan AngII Angiotensin II AT1R1 AT1 Receptor AngII->AT1R1 Activation1 Receptor Activation AT1R1->Activation1 Antagonist [Sar1, Ile8]-AngII or Losartan AT1R2 AT1 Receptor Antagonist->AT1R2 Competitively Binds NoActivation Receptor Blockade (No Activation) AT1R2->NoActivation

Caption: Mechanism of Angiotensin II receptor antagonism.

Radioligand_Binding_Assay Membrane_Prep Prepare Cell Membranes (Expressing AT1 Receptors) Incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., 125I-[Sar1,Ile8]-AngII) - Unlabeled Antagonist (at varying concentrations) Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity (of Bound Ligand) Separation->Quantification Analysis Data Analysis (Generate competition curve, calculate IC50) Quantification->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Angiotensin II Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound for the Angiotensin II receptor.

1. Membrane Preparation:

  • Culture cells expressing the Angiotensin II receptor of interest (e.g., CHO-K1 cells stably expressing human AT1 receptor) or dissect tissues known to express the receptor (e.g., rat liver, adrenal cortex).

  • Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane preparation to each well.

  • Add a constant concentration of a radiolabeled Angiotensin II receptor ligand (e.g., 125I-[Sar1,Ile8]-Angiotensin II).

  • Add varying concentrations of the unlabeled competitor compound (this compound or Losartan).

  • To determine non-specific binding, include wells with a high concentration of an unlabeled Angiotensin II receptor antagonist (e.g., 1 µM Losartan).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.

  • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (B84403) Accumulation Assay for Functional Antagonism

This assay measures the ability of an antagonist to inhibit Angiotensin II-stimulated production of inositol phosphates, a key second messenger in the AT1 receptor signaling pathway.

1. Cell Culture and Labeling:

  • Culture cells expressing functional AT1 receptors (e.g., vascular smooth muscle cells or CHO-AT1 cells) in appropriate growth medium.

  • Label the cells with [3H]-myo-inositol by incubating them in an inositol-free medium supplemented with the radiolabel for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

2. Antagonist and Agonist Treatment:

  • Wash the labeled cells with a buffer (e.g., HEPES-buffered saline).

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or Losartan) for a specific period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of Angiotensin II (typically a concentration that elicits a submaximal response, e.g., EC80) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Incubate for a defined time (e.g., 30-60 minutes).

3. Extraction and Quantification of Inositol Phosphates:

  • Terminate the stimulation by adding a cold solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

  • Neutralize the cell lysates.

  • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Elute the inositol phosphates from the column and quantify the radioactivity using liquid scintillation counting.

4. Data Analysis:

  • Calculate the amount of [3H]-inositol phosphates produced in response to Angiotensin II in the presence of different concentrations of the antagonist.

  • Plot the response as a percentage of the maximal Angiotensin II-stimulated response against the logarithm of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of Angiotensin II-stimulated inositol phosphate production.

  • The pA2 value, a measure of the antagonist's potency, can be determined from Schild plot analysis if the antagonism is competitive.

Conclusion

Both this compound and Losartan are valuable tools for studying the renin-angiotensin system, but they possess distinct characteristics. Losartan is a highly selective, insurmountable (via its active metabolite) AT1 receptor antagonist, making it a clean and potent tool for specifically blocking AT1-mediated effects. This compound, while also an antagonist, exhibits a more complex pharmacological profile, with evidence of partial agonism and a potential preference for the AT2 receptor. The choice between these two antagonists will depend on the specific experimental goals. For selective and complete blockade of AT1 receptor signaling, Losartan is the preferred agent. For studies investigating the roles of both AT1 and AT2 receptors, or exploring the concept of biased agonism, this compound may offer unique insights. Researchers should carefully consider the data presented and the specific requirements of their experimental design when selecting an Angiotensin II antagonist.

A Comparative Analysis of [Sar1, Ile8]-Angiotensin II and Saralasin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two critical angiotensin II analogs: [Sar1, Ile8]-Angiotensin II and Saralasin. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction

This compound and Saralasin ([Sar1, Ala8]-Angiotensin II) are synthetic analogs of the endogenous vasoconstrictor, Angiotensin II. Both molecules have been instrumental in elucidating the physiological roles of the renin-angiotensin system (RAS) and in the development of therapeutic agents for cardiovascular diseases. They primarily act on angiotensin II receptors, AT1 and AT2, but with distinct pharmacological profiles. This guide explores these differences to aid in the selection and application of these compounds in research settings.

Mechanism of Action

Both this compound and Saralasin are competitive antagonists at angiotensin II receptors. However, they also exhibit partial agonist activity. The key difference in their structure lies at position 8 of the peptide chain, where this compound has an isoleucine residue, while Saralasin has an alanine (B10760859) residue. This substitution influences their binding affinity and intrinsic activity at the AT1 and AT2 receptors.

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity. The substitution of sarcosine (B1681465) for aspartic acid at position 1 increases its affinity for the AT II receptors in vascular smooth muscle and confers resistance to degradation by aminopeptidases. The replacement of phenylalanine with alanine at position 8 results in a reduced stimulatory effect compared to angiotensin II.[1]

This compound is also a potent angiotensin II antagonist with partial agonist effects. Studies have shown that the agonistic pressor effect of this compound is greater than that of Saralasin.[1]

Quantitative Pharmacological Data

The following table summarizes the available binding affinity data for this compound and Saralasin. It is important to note that the data are compiled from different studies and experimental conditions, which may affect direct comparability.

CompoundReceptor SubtypeBinding Affinity (K_d_ or K_i_)Reference
This compound AT1K_d_: 1.2 nM[2]
AT2K_d_: 0.3 nM[2]
Saralasin Angiotensin II Receptor (undifferentiated)K_i_: 0.32 nM (74% of sites), 2.7 nM (26% of sites)[3]

Angiotensin II Signaling Pathway

Angiotensin II binding to its receptors, primarily the AT1 receptor, initiates a cascade of intracellular signaling events. This pathway is central to the physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cell growth. Both this compound and Saralasin competitively inhibit the binding of angiotensin II to these receptors, thereby modulating downstream signaling.

Angiotensin_II_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects MAPK MAPK Cascade PKC->MAPK MAPK->Physiological_Effects Sarcomere This compound / Saralasin Sarcomere->AT1R Competitively Inhibits

Figure 1: Angiotensin II signaling pathway and the inhibitory action of its analogs.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i_) of this compound and Saralasin for angiotensin II receptors.

1. Materials:

  • HEK293 cells stably expressing human AT1 or AT2 receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Radioligand: [¹²⁵I]-[Sar¹, Ile⁸]-Angiotensin II

  • Unlabeled competitors: [Sar¹, Ile⁸]-Angiotensin II, Saralasin, Angiotensin II

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

2. Membrane Preparation:

  • Culture HEK293 cells expressing the target receptor to confluency.

  • Harvest cells and homogenize in ice-cold membrane preparation buffer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Store membrane preparations at -80°C until use.

3. Binding Assay:

  • In a 96-well plate, add 50 µL of assay buffer or unlabeled competitor at various concentrations.

  • Add 50 µL of radioligand ([¹²⁵I]-[Sar¹, Ile⁸]-Angiotensin II) at a final concentration close to its K_d_ value.

  • Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot specific binding as a function of the log concentration of the competitor.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate: - Buffer/Competitor - Radioligand - Membranes prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data: - Calculate IC₅₀ - Calculate K_i_ count_radioactivity->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the competitive radioligand binding assay.

Vascular Smooth Muscle Contraction Assay (Aortic Ring Assay)

This ex vivo assay assesses the functional effects (agonist and antagonist activity) of this compound and Saralasin on vascular smooth muscle contraction.

1. Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Ringer bicarbonate solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)

  • Phenylephrine (B352888)

  • This compound and Saralasin

  • Organ bath system with isometric force transducers

  • Data acquisition system

2. Aortic Ring Preparation:

  • Euthanize the rat by an approved method.

  • Excise the thoracic aorta and place it in ice-cold Krebs-Ringer solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

3. Experimental Procedure:

  • Agonist Activity:

    • After equilibration, elicit a reference contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once the contraction is stable, wash the rings and allow them to return to baseline.

    • Construct a cumulative concentration-response curve for this compound or Saralasin by adding increasing concentrations of the analog to the organ bath.

    • Record the contractile response at each concentration.

  • Antagonist Activity:

    • After equilibration, pre-incubate the aortic rings with a specific concentration of this compound or Saralasin for 20-30 minutes.

    • Construct a cumulative concentration-response curve for Angiotensin II in the presence of the antagonist.

    • Compare the concentration-response curve to that of Angiotensin II alone to determine the antagonist potency (e.g., by calculating the pA₂ value).

4. Data Analysis:

  • Express contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).

  • Plot the concentration-response curves and fit them to a sigmoidal dose-response equation to determine the EC₅₀ (agonist potency) and Emax (maximal effect).

  • For antagonist activity, perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Conclusion

Both this compound and Saralasin are valuable tools for investigating the renin-angiotensin system. While both act as competitive antagonists with partial agonist properties, this compound appears to exhibit greater agonistic pressor activity. The choice between these two analogs will depend on the specific research question and the desired pharmacological profile. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other angiotensin II analogs in a controlled laboratory setting.

References

Validating the antagonistic effect of [Sar1, Ile8]-Angiotensin II on Angiotensin II-induced signaling.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the signaling activity of Angiotensin II (Ang II) and the antagonistic effects of its synthetic analog, [Sar1, Ile8]-Angiotensin II. The data presented herein is compiled from various experimental studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document details the molecular interactions, effects on downstream signaling pathways, and provides standardized protocols for validation.

Introduction to Angiotensin II Signaling

Angiotensin II is the primary effector molecule of the renin-angiotensin system, playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Its physiological effects are predominantly mediated by the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR). Upon Ang II binding, the AT1R undergoes a conformational change, activating heterotrimeric G proteins, primarily Gq/11. This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation, often involving the activation of downstream mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK).

This compound is a synthetic analog of Angiotensin II that acts as a competitive antagonist at the AT1R. By binding to the receptor, it blocks the binding of the endogenous agonist, Angiotensin II, thereby inhibiting its downstream signaling effects.

Comparative Analysis of Signaling Events

The antagonistic properties of this compound can be validated through a series of in vitro experiments that quantify its ability to inhibit key steps in the Ang II signaling cascade. The following tables summarize the expected outcomes and provide a framework for comparing the activity of Ang II with the inhibitory action of this compound.

Data Presentation

Table 1: Competitive Receptor Binding

This table summarizes the binding affinity of Angiotensin II and the inhibitory potency of this compound at the AT1 receptor, as determined by competitive radioligand binding assays.

LigandParameterValueCell/Tissue Type
Angiotensin IIKd~1-10 nMVarious
This compoundIC507.27 nMMale Rat Liver Membranes[1]
IC509.40 nMFemale Rat Liver Membranes[1]
Saralasin ([Sar1, Ala8]-Ang II)Ki0.32 nMRat Liver Membranes[2][3]

Table 2: Second Messenger Activation (Intracellular Calcium Mobilization)

This table illustrates the effect of Angiotensin II on intracellular calcium levels and the inhibitory effect of this compound.

TreatmentExpected OutcomeQuantitative Measure
Angiotensin II (100 nM)Increase in intracellular Ca2+Peak fluorescence ratio (F340/F380)
This compound (1 µM)No significant change in baseline Ca2+Baseline fluorescence ratio
Angiotensin II (100 nM) + this compound (1 µM)Inhibition of Ang II-induced Ca2+ increaseSignificantly reduced peak fluorescence ratio compared to Ang II alone
[Sar1, Gly8]-Angiotensin II (10-100 nM)Complete inhibition of Ang II-stimulated Ca2+ mobilizationN/A[4]

Table 3: Downstream Signaling (ERK Phosphorylation)

This table outlines the impact of Angiotensin II on the phosphorylation of ERK and the antagonistic effect of this compound, typically assessed by Western blotting.

TreatmentExpected OutcomeQuantitative Measure
Angiotensin II (100 nM)Increased p-ERK/total ERK ratioFold change relative to untreated control
This compound (1 µM)No significant change in p-ERK/total ERK ratioFold change relative to untreated control
Angiotensin II (100 nM) + this compound (1 µM)Attenuation of Ang II-induced ERK phosphorylationReduced fold change compared to Ang II alone

Mandatory Visualizations

AngII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AT1R AT1R Gq Gq AT1R->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates AngII Angiotensin II AngII->AT1R Binds & Activates Sar1Ile8 [Sar1, Ile8]-AngII Sar1Ile8->AT1R Binds & Blocks ER_Ca Ca2+ Store IP3->ER_Ca Triggers Release PKC PKC DAG->PKC Activates Ca2 Ca2+ ERK ERK PKC->ERK Activates pERK p-ERK ERK->pERK Phosphorylation ER_Ca->Ca2

Caption: Angiotensin II signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., AT1R-expressing cells) treatment Cell Treatment (Control, Ang II, Antagonist, Combo) cell_culture->treatment reagent_prep Reagent Preparation (Ang II, Antagonist, Buffers) reagent_prep->treatment binding_assay Competitive Binding Assay treatment->binding_assay ca_imaging Calcium Imaging treatment->ca_imaging western_blot Western Blot (p-ERK) treatment->western_blot data_quant Data Quantification (IC50, Fluorescence, Band Density) binding_assay->data_quant ca_imaging->data_quant western_blot->data_quant comparison Comparative Analysis data_quant->comparison

Caption: General experimental workflow for validating the antagonistic effect of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • AT1R-expressing cell membranes (e.g., from rat liver)

  • Radioligand: ¹²⁵I-[Sar1, Ile8]-Angiotensin II

  • Unlabeled competitor: this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, add binding buffer, a fixed concentration of ¹²⁵I-[Sar1, Ile8]-Angiotensin II (typically at or below its Kd), and varying concentrations of the unlabeled competitor.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of unlabeled Angiotensin II.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Imaging

Objective: To measure the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium concentration.

Materials:

  • AT1R-expressing cells grown on glass coverslips

  • Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Angiotensin II

  • This compound

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

  • Load the cells with Fura-2 AM (typically 2-5 µM in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Establish a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • To assess the antagonistic effect, pre-incubate the cells with this compound for a defined period.

  • While continuing to record, stimulate the cells with Angiotensin II in the continued presence of the antagonist.

  • As a positive control, stimulate a separate set of cells with Angiotensin II alone.

  • As a negative control, perfuse cells with the antagonist alone.

  • The change in intracellular calcium is represented by the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

  • Compare the peak F340/F380 ratio in cells treated with Ang II alone versus those co-treated with this compound to determine the extent of inhibition.

Western Blotting for Phospho-ERK

Objective: To quantify the inhibition of Angiotensin II-induced ERK phosphorylation by this compound.

Materials:

  • AT1R-expressing cells

  • Serum-free cell culture medium

  • Angiotensin II

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with this compound for a specified duration.

  • Stimulate the cells with Angiotensin II for a short period (typically 5-15 minutes) in the continued presence of the antagonist. Include control groups treated with vehicle, Ang II alone, and the antagonist alone.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK (t-ERK) to serve as a loading control.

  • Quantify the band intensities for p-ERK and t-ERK. The results are typically expressed as the ratio of p-ERK to t-ERK, normalized to the untreated control. Compare the ratios across the different treatment groups to assess the inhibitory effect of this compound.

References

A Comparative Guide to the Reproducibility of Experiments Using [Sar1, Ile8]-Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Sar1, Ile8]-Angiotensin II with other Angiotensin II (Ang II) analogues and receptor blockers, supported by experimental data. It is designed to assist researchers in understanding the reproducibility and specific applications of this compound in the study of the renin-angiotensin system.

This compound is a potent analogue of Angiotensin II, widely utilized in research as an antagonist of the Angiotensin II receptor. Its high affinity and specific binding characteristics make it a valuable tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system. This guide delves into its comparative binding affinities, functional effects, and the signaling pathways it modulates, providing a framework for reproducible experimental design.

Comparative Analysis of Receptor Binding Affinities

The affinity of this compound for Angiotensin II receptors is a critical parameter for the design and interpretation of experiments. The following tables summarize the binding affinities of this compound and other relevant compounds to the AT1 and AT2 receptor subtypes.

CompoundReceptor SubtypeTissue/Cell LineSpeciesBinding Affinity (Kd/IC50)Reference
This compound AT1Ovine TissuesSheep1.2 nM (Kd)[1]
AT2Ovine TissuesSheep0.3 nM (Kd)[1]
AT1Rat Liver Membranes (Male)Rat7.27 nM (IC50)[2]
AT1Rat Liver Membranes (Female)Rat9.40 nM (IC50)[2]
-Rabbit Iris + Ciliary BodyRabbit186 pM (Kd)[3]
-Rabbit ChoroidRabbit92 pM (Kd)[3]
-Rabbit Ciliary ProcessRabbit152 pM (Kd)[3]
-Rabbit RetinaRabbit50 pM (Kd)[3]
-Rabbit CorneaRabbit102 pM (Kd)[3]
[Sar1, d-Ala8]-Angiotensin II AT1Rat Liver Membranes (Male)Rat225 nM (IC50)[2]
AT1Rat Liver Membranes (Female)Rat181 nM (IC50)[2]
Angiotensin II -Rabbit Iris + Ciliary BodyRabbitHigher than [Sar1, Ile8]-AII[3]
[Sar1, Ala8]-Angiotensin II -Rabbit Iris + Ciliary BodyRabbitSimilar to Angiotensin II[3]
Losartan AT1Human AT1 Receptor in HEK293 cellsHuman3.20 nM (IC50)

Functional Comparison of Angiotensin II Analogues

Beyond receptor binding, the functional effects of these compounds are crucial for experimental outcomes. This compound, while primarily an antagonist, exhibits some partial agonist activity.

CompoundFunctional EffectKey FindingsReference
This compound Agonistic Pressor ActivityGreater pressor effect compared to [Sar1, Thr8]-Ang II and [Sar1, Ala8]-Ang II.[4][5]
[Sar1, Ala8]-Angiotensin II Agonistic Pressor ActivityLess potent pressor effect than [Sar1, Ile8]-Ang II.[5]
[Sar1, Thr8]-Angiotensin II Weak Agonistic Pressor ActivityWeaker pressor effect compared to [Sar1, Ile8]-Ang II and [Sar1, Ala8]-Ang II.[4]

Signaling Pathways Modulated by Angiotensin II and its Analogues

Angiotensin II binding to the AT1 receptor can initiate signaling through two distinct pathways: the classical G-protein-dependent pathway and a more recently discovered β-arrestin-dependent pathway.[6][7][8][9][10] Understanding which pathway is activated is critical for interpreting experimental results. Some analogues of Angiotensin II can act as "biased agonists," preferentially activating one pathway over the other.

G_Protein_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Canonical G-protein dependent signaling pathway of Angiotensin II.

Beta_Arrestin_Signaling Ligand Angiotensin II or Biased Agonist AT1R AT1 Receptor Ligand->AT1R GRK GRK AT1R->GRK Activates P_AT1R Phosphorylated AT1 Receptor GRK->P_AT1R Phosphorylates Beta_Arrestin β-Arrestin P_AT1R->Beta_Arrestin Recruits ERK1_2 ERK1/2 Activation Beta_Arrestin->ERK1_2 Scaffolds Cellular_Response Cellular Response (e.g., Gene Expression) ERK1_2->Cellular_Response

β-arrestin dependent signaling pathway of the AT1 receptor.

Experimental Protocols

To ensure the reproducibility of experiments using this compound, detailed and consistent methodologies are essential. Below are outlines of key experimental protocols.

Angiotensin II Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound and other compounds to Angiotensin II receptors.

1. Membrane Preparation:

  • Homogenize tissues (e.g., liver, adrenal gland, or cultured cells expressing AT1 or AT2 receptors) in ice-cold homogenization buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

2. Binding Reaction:

  • In a microplate, combine the membrane preparation with a radiolabeled ligand, such as 125I-[Sar1, Ile8]-Angiotensin II, at a fixed concentration.

  • For competition binding assays, add increasing concentrations of the unlabeled competitor compound (e.g., this compound, Angiotensin II, Losartan).

  • To determine non-specific binding, include a set of wells with a high concentration of unlabeled Angiotensin II.

  • Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the dissociation constant (Kd) for saturation binding experiments or the inhibitory constant (Ki) or IC50 for competition binding experiments.

Binding_Assay_Workflow A Tissue/Cell Homogenization B Membrane Isolation (Centrifugation) A->B C Incubation with Radioligand & Competitor B->C D Separation of Bound/ Free Ligand (Filtration) C->D E Quantification of Bound Radioactivity D->E F Data Analysis (Kd, Ki, IC50) E->F

Workflow for a typical receptor binding assay.
In Vitro Vascular Smooth Muscle Contraction Assay

This protocol assesses the functional effect of this compound on vascular smooth muscle contraction.

1. Tissue Preparation:

  • Euthanize an animal (e.g., rat, rabbit) and carefully dissect a blood vessel (e.g., aorta, mesenteric artery).

  • Place the vessel in cold, oxygenated Krebs-Ringer bicarbonate solution.

  • Cut the vessel into rings of a specific length (e.g., 2-4 mm).

2. Mounting and Equilibration:

  • Mount the arterial rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.

  • Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), replacing the buffer periodically.

3. Experimental Procedure:

  • To assess for agonistic effects, add cumulative concentrations of the test compound (e.g., this compound) to the organ bath and record the change in tension.

  • To assess for antagonistic effects, pre-incubate the tissue with the antagonist (e.g., this compound) for a defined period before adding a contractile agonist (e.g., Angiotensin II) in a cumulative manner.

  • Record the contractile responses and generate concentration-response curves.

4. Data Analysis:

  • Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride).

  • Calculate the EC50 (for agonists) or the pA2/IC50 (for antagonists) from the concentration-response curves.

Vasoconstriction_Assay_Workflow A Vessel Dissection and Ring Preparation B Mounting in Organ Bath & Equilibration A->B C Addition of Test Compounds (Agonist/Antagonist) B->C D Measurement of Isometric Tension C->D E Generation of Concentration-Response Curves D->E F Data Analysis (EC50, pA2) E->F

Workflow for an in vitro vasoconstriction assay.

References

Unveiling the In Vivo Specificity of [Sar1, Ile8]-Angiotensin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise in vivo interactions of angiotensin II analogs is paramount. This guide provides an objective comparison of [Sar1, Ile8]-Angiotensin II with other key alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate research tools.

This compound is a synthetic analog of the potent vasoconstrictor, Angiotensin II. Its modifications at position 1 (Sarcosine) and 8 (Isoleucine) confer altered receptor binding affinity and biological activity. This guide delves into the in vivo specificity of this compound, comparing its performance against the native Angiotensin II and other widely used synthetic analogs.

Comparative Analysis of Receptor Binding Affinity

The in vivo effects of angiotensin II analogs are primarily determined by their binding affinity to the two major angiotensin II receptor subtypes: AT1 and AT2. The following table summarizes the binding affinities (Kd and Ki values) of this compound and its alternatives for these receptors. Lower values indicate higher affinity.

CompoundReceptor SubtypeBinding Affinity (nM)Species/TissueReference
This compound AT1 Kd: 1.2 Ovine tissues[1]
AT2 Kd: 0.3 Ovine tissues[1]
Angiotensin IIAT1IC50: 1.07HEK293 cells
AT2IC50: 0.63HEK293 cells
[Sar1, Ala8]-Angiotensin II (Saralasin)AT1Ki: 0.32Rat liver membranes
[Sar1, Gly8]-Angiotensin IIAT1Ki: 0.66 - 1.40Rat pituitary, liver, adrenal
AT2Ki: 52Rat adrenal

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of potency in inhibiting binding.

The data reveals that this compound exhibits a notable four-fold higher affinity for the AT2 receptor compared to the AT1 receptor in ovine tissues[1]. In contrast, [Sar1, Gly8]-Angiotensin II demonstrates significant selectivity for the AT1 receptor.

In Vivo Functional Comparison

The functional consequences of these binding affinities are observed in vivo through physiological responses, most notably the pressor (blood pressure increasing) effect.

CompoundIn Vivo EffectKey FindingsReference
This compound Agonist/AntagonistExhibits a greater agonistic pressor effect compared to [Sar1, Thr8]-Angiotensin II and [Sar1, Ala8]-Angiotensin II.[2]
Angiotensin IIPotent AgonistThe primary endogenous ligand, causing robust vasoconstriction and blood pressure elevation.
[Sar1, Ala8]-Angiotensin II (Saralasin)Partial Agonist/AntagonistShows less agonistic pressor activity compared to this compound.[2]
[Sar1, Thr8]-Angiotensin IIWeak Partial AgonistDemonstrates the weakest agonistic pressor action among the compared synthetic analogs.

Experimental Protocols

To ensure the reproducibility and validity of in vivo specificity studies, detailed experimental protocols are crucial. Below are methodologies for two key experiments: in vivo receptor autoradiography and in vivo pressor response assay.

In Vivo Receptor Autoradiography

This technique allows for the visualization and quantification of angiotensin II receptor distribution and density within specific tissues.

1. Tissue Preparation:

  • Anesthetize the animal (e.g., rat) and perfuse transcardially with cold saline followed by a fixative (e.g., 4% paraformaldehyde).
  • Harvest the target tissues (e.g., brain, kidney, adrenal glands) and post-fix in the same fixative.
  • Cryoprotect the tissues in a sucrose (B13894) solution.
  • Freeze the tissues and section them using a cryostat. Mount the sections onto gelatin-coated slides.

2. Radioligand Binding:

  • Pre-incubate the tissue sections in a buffer to rehydrate and remove endogenous ligands.
  • Incubate the sections with a radiolabeled ligand, such as ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.
  • To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of unlabeled Angiotensin II.
  • To differentiate between AT1 and AT2 receptors, incubate sections with the radioligand in the presence of specific AT1 (e.g., Losartan) or AT2 (e.g., PD-123319) receptor antagonists.

3. Autoradiography and Analysis:

  • Wash the slides to remove unbound radioligand and dry them.
  • Expose the slides to autoradiographic film or a phosphor imaging screen.
  • Develop the film or scan the screen to visualize the distribution of radioactivity.
  • Quantify the density of binding in specific tissue regions using image analysis software.

In Vivo Pressor Response Assay

This assay directly measures the effect of angiotensin II analogs on blood pressure in a living animal.

1. Animal Preparation and Catheter Implantation:

  • Anesthetize the animal (e.g., rat).
  • Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
  • Implant a second catheter into a major vein (e.g., jugular or femoral vein) for intravenous administration of the test compounds.
  • Allow the animal to recover from surgery.

2. Blood Pressure Measurement:

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure monitoring.
  • Allow the animal to acclimatize to the experimental setup to obtain a stable baseline blood pressure reading.

3. Administration of Angiotensin II Analogs:

  • Administer bolus injections or continuous infusions of Angiotensin II or its analogs through the venous catheter at increasing doses.
  • Record the changes in mean arterial pressure (MAP) in response to each dose.
  • To assess antagonistic activity, administer the test compound prior to a challenge with Angiotensin II and measure the attenuation of the pressor response.

4. Data Analysis:

  • Plot dose-response curves for each compound, showing the change in MAP as a function of the administered dose.
  • Calculate parameters such as the ED50 (the dose that produces 50% of the maximal response) to compare the potency of different agonists.
  • For antagonists, calculate the dose ratio to quantify the extent of the rightward shift in the Angiotensin II dose-response curve.

Visualizing the Angiotensin II Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Angiotensin II signaling pathway and a typical experimental workflow for assessing in vivo specificity.

G Angiotensin II Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Sar1Ile8 This compound Sar1Ile8->AT1R Sar1Ile8->AT2R Higher Affinity Alternatives Other Analogs Alternatives->AT1R Alternatives->AT2R Vasoconstriction Vasoconstriction Aldosterone Release Cell Growth AT1R->Vasoconstriction Vasodilation Vasodilation Anti-proliferation Apoptosis AT2R->Vasodilation

Caption: Angiotensin II signaling and points of interaction.

G In Vivo Specificity Experimental Workflow cluster_planning Experiment Planning cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation SelectAnalogs Select Analogs for Comparison ChooseModel Choose Animal Model (e.g., Rat, Mouse) SelectAnalogs->ChooseModel ReceptorBinding In Vivo Receptor Autoradiography ChooseModel->ReceptorBinding PressorAssay In Vivo Pressor Response Assay ChooseModel->PressorAssay AnalyzeBinding Quantify Receptor Binding Affinity (Kd, Ki) ReceptorBinding->AnalyzeBinding AnalyzePressor Determine Pressor Potency (ED50) PressorAssay->AnalyzePressor CompareSpecificity Compare Receptor Specificity and Functional Effects AnalyzeBinding->CompareSpecificity AnalyzePressor->CompareSpecificity

Caption: Workflow for assessing in vivo specificity.

References

A comparative study of the pressor effects of different Angiotensin II analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the pressor effects of various Angiotensin II (Ang II) analogs. Ang II is a pivotal octapeptide in the renin-angiotensin system (RAS), exerting potent effects on blood pressure regulation.[1][2] Its analogs, both naturally occurring metabolites and synthetic variants, exhibit a spectrum of pressor activities, offering valuable insights into the structure-function relationships of the RAS and potential therapeutic applications. This document outlines quantitative comparisons, detailed experimental methodologies, and key signaling pathways to support research and development in cardiovascular pharmacology.

Quantitative Comparison of Pressor Effects

The pressor potency of Angiotensin II and its analogs is primarily mediated through the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[3][4] Activation of the AT1 receptor initiates a signaling cascade leading to vasoconstriction and an increase in blood pressure.[3][5] The following tables summarize the comparative pressor potencies and receptor binding affinities of key Ang II analogs based on available experimental data.

Table 1: Comparative Pressor Potency of Angiotensin II Analogs

AnalogPressor Potency Relative to Angiotensin IIKey Findings
Angiotensin III (Ang III) Approximately 25-40% of Ang II's pressor activity.[6] However, some studies show equivalent pressor responses in specific contexts, such as intracerebroventricular administration.[7]While less potent in systemic vasoconstriction, Ang III is nearly equipotent to Ang II in stimulating aldosterone (B195564) secretion, which contributes to a slower pressor response.[6]
[Sar1]Ang II Identical pressor response to Ang II when administered intracerebroventricularly.[8]The substitution of Sarcosine for Aspartic acid at position 1 confers resistance to aminopeptidases, potentially prolonging its action.
Ang II (3-8) (Ang IV) Exhibits 68-70% of the pressor activity of Ang II when administered intracerebroventricularly.[8]Shorter COOH-terminal fragments generally show reduced pressor activity.[8]
Aminopeptidase-resistant analogs (e.g., D-Asp1 Ang II) Some analogs show significantly greater pressor responses than Ang II.[7]Resistance to degradation can lead to a more sustained and potent pressor effect.[7]

Table 2: Receptor Binding Affinities (Ki / IC50 values in nM)

LigandAT1 Receptor Affinity (nM)AT2 Receptor Affinity (nM)Reference
Angiotensin II 1.0 - 140.6 - 2.1[6]
Angiotensin III 2.11 - 10.5High affinity, similar to Ang II[6][9]
[Sar1]Ang II High affinityNot specified[8]

Note: Ki and IC50 values can vary depending on the experimental conditions, tissue source, and radioligand used.

Angiotensin II Signaling Pathway

The pressor effects of Angiotensin II and its analogs are predominantly mediated by the AT1 receptor. Upon ligand binding, the receptor activates a cascade of intracellular signaling events.

AngII_Signaling AngII Angiotensin II / Analog AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction PKC->Contraction

Caption: AT1 receptor signaling cascade leading to vasoconstriction.

Experimental Protocols

Accurate assessment of the pressor effects of Angiotensin II analogs is critical. The following outlines a standard in vivo protocol for measuring blood pressure changes in response to analog administration in a rodent model.

In Vivo Blood Pressure Measurement in Conscious Rodents

Objective: To determine the pressor response (change in mean arterial pressure) to intravenous or subcutaneous administration of Angiotensin II analogs.

Materials:

  • Test animals (e.g., male Wistar rats or C57BL/6 mice)[10][11]

  • Angiotensin II analog(s) and vehicle (e.g., 0.9% saline)

  • Anesthesia (e.g., isoflurane) for surgical procedures

  • Osmotic minipumps for continuous infusion[11] or catheters for bolus injection

  • Blood pressure measurement system:

    • Invasive method (gold standard): Telemetry transmitter or direct arterial catheterization.[12][13]

    • Non-invasive method: Tail-cuff plethysmography.[14][15]

  • Data acquisition and analysis software

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize animals to the housing facility for at least one week.

    • If using the tail-cuff method, train the animals to the restraining procedure for several days to minimize stress-induced blood pressure fluctuations.[11][14]

    • Record baseline blood pressure and heart rate for 3-5 consecutive days.

  • Surgical Implantation (for invasive methods or continuous infusion):

    • Anesthetize the animal using isoflurane.

    • For telemetry, implant the transmitter's catheter into the carotid or femoral artery.

    • For direct catheterization, cannulate the carotid or femoral artery.

    • For continuous infusion, subcutaneously implant an osmotic minipump in the mid-scapular region.[11]

    • Allow for a post-operative recovery period of 7-10 days.

  • Administration of Angiotensin II Analog:

    • Bolus Injection: Dissolve the analog in vehicle and inject intravenously through the catheter. Record blood pressure continuously to capture the rapid pressor response.

    • Continuous Infusion: The osmotic minipump will deliver the analog at a constant rate over a specified period (e.g., 7-28 days) to assess the slow pressor response.[10][11]

  • Blood Pressure Monitoring:

    • Record blood pressure at regular intervals throughout the study period. For slow pressor response studies, measurements can be taken daily or every few days.[11]

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from baseline for each animal.

    • Compare the pressor responses between different analog treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

    • Dose-response curves can be generated to determine EC50 values.

Experimental_Workflow A Animal Acclimatization & Baseline BP Measurement B Surgical Implantation (Telemetry/Catheter/Minipump) A->B C Post-operative Recovery B->C D Analog Administration (Bolus or Infusion) C->D E Blood Pressure Monitoring D->E F Data Analysis (Change in MAP, Dose-Response) E->F

References

Validating [Sar1, Ile8]-Angiotensin II: A Comparative Guide for a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Sar1, Ile8]-Angiotensin II with the endogenous ligand Angiotensin II and the widely used antagonist Losartan. The information presented here is intended to assist researchers in validating the use of this compound in novel experimental models by providing objective performance data and detailed experimental protocols.

Executive Summary

This compound is a synthetic analog of Angiotensin II. It primarily acts as a competitive antagonist at both Angiotensin II receptor subtypes, AT1 and AT2, with a notable higher affinity for the AT2 receptor. Unlike pure antagonists, it also exhibits partial agonist activity, particularly in its effects on blood pressure and aldosterone (B195564) secretion. This dual characteristic makes it a unique tool for dissecting the specific roles of Angiotensin II receptor subtypes and their downstream signaling pathways. In contrast, Angiotensin II is the potent natural agonist for both receptor subtypes, while Losartan is a selective AT1 receptor antagonist, commonly used to block the primary physiological effects of Angiotensin II.

Data Presentation: Comparative Performance Metrics

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound, Angiotensin II, and Losartan.

CompoundReceptor SubtypeBinding Affinity (Kd/Ki)Reference Tissue/Cell Line
This compound AT1~1.2 nM (Kd)Ovine Tissues
AT2~0.3 nM (Kd)Ovine Tissues
AT12-4 nM (KD/KI)CHO cells transfected with AT1A/AT1B
AT27.86 µM (KI)CHO cells transfected with AT2
Angiotensin II AT1High AffinityHEK-293 cells with AT1R
AT2High AffinityHEK-293 cells with AT2R
Losartan AT10.06 mg/kg (ID50) in vivoRat Kidney Cortex
AT1Partially inhibited binding in vivoRat Adrenal Gland (contains AT1 & AT2)

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates higher affinity. ID50 represents the dose required to inhibit 50% of the specific binding of a radioligand in vivo.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound in your experimental setup.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for AT1 and AT2 receptors.

Materials:

  • Cell membranes from tissues or cultured cells expressing Angiotensin II receptors.

  • Radiolabeled ligand: [¹²⁵I]-[Sar1, Ile8]-Angiotensin II.

  • Unlabeled ligands: this compound, Angiotensin II, Losartan (for competition assays).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Saturation Binding:

    • Incubate a fixed amount of membrane protein with increasing concentrations of [¹²⁵I]-[Sar1, Ile8]-Angiotensin II.

    • To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of unlabeled Angiotensin II.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis to determine Kd and Bmax.

  • Competition Binding:

    • Incubate a fixed amount of membrane protein with a fixed concentration of [¹²⁵I]-[Sar1, Ile8]-Angiotensin II.

    • Add increasing concentrations of the competing unlabeled ligand (this compound, Angiotensin II, or Losartan).

    • Follow the incubation, filtration, and counting steps as described for saturation binding.

    • Calculate the Ki value from the IC50 value (concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity (agonist or antagonist) of this compound by measuring changes in intracellular calcium levels.

Materials:

  • Cultured cells expressing AT1 receptors (e.g., HEK293-AT1R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Test compounds: this compound, Angiotensin II, Losartan.

  • Fluorescence plate reader or microscope.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Agonist testing: Add increasing concentrations of this compound or Angiotensin II to the cells and measure the fluorescence intensity over time.

  • Antagonist testing: Pre-incubate the cells with increasing concentrations of this compound or Losartan for a defined period. Then, stimulate the cells with a fixed concentration of Angiotensin II and measure the fluorescence intensity.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

In Vivo Blood Pressure Measurement in Rats

Objective: To evaluate the effect of this compound on systemic blood pressure.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Anesthetic (e.g., isoflurane).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • Test compounds: this compound, Angiotensin II, Losartan, dissolved in sterile saline.

Procedure:

  • Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

  • Allow the animals to recover from surgery.

  • Record baseline blood pressure and heart rate.

  • Agonist/Antagonist effect:

    • Administer a bolus intravenous injection or continuous infusion of this compound and monitor the change in blood pressure.

    • To test for antagonism, administer this compound or Losartan prior to challenging with an infusion of Angiotensin II.

  • Record blood pressure and heart rate continuously.

  • Analyze the data to determine the dose-response relationship and the magnitude and duration of the effect on blood pressure.

Mandatory Visualizations

Angiotensin II Signaling Pathway

Angiotensin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Effectors (e.g., MAPKs) PKC->Downstream Phosphorylates Physiological Physiological Responses (Vasoconstriction, etc.) Downstream->Physiological Leads to

Caption: Angiotensin II signaling via the AT1 receptor and Gq pathway.

Experimental Workflow for Validating this compound

Experimental_Workflow start Start: Hypothesis Validate [Sar1, Ile8]-AngII in a new model in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assays (Determine Kd for AT1/AT2) in_vitro->binding functional Functional Assays (Calcium Mobilization) in_vitro->functional in_vivo In Vivo / Ex Vivo Validation in_vitro->in_vivo data_analysis Data Analysis & Interpretation binding->data_analysis functional->data_analysis animal_model Animal Model Selection (e.g., Rat, Mouse) in_vivo->animal_model bp_measurement Blood Pressure Measurement (Dose-Response) animal_model->bp_measurement tissue_analysis Tissue-Specific Effects (e.g., Aldosterone Secretion) animal_model->tissue_analysis bp_measurement->data_analysis tissue_analysis->data_analysis conclusion Conclusion: Validate or Refute Hypothesis data_analysis->conclusion

Caption: Workflow for validating this compound.

Logical Comparison of Angiotensin II Ligands

Caption: Logical comparison of Angiotensin II, this compound, and Losartan.

[Sar1, Ile8]-Angiotensin II: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of [Sar1, Ile8]-Angiotensin II reveals a nuanced profile as a biased agonist of the Angiotensin II receptor, demonstrating distinct activities in laboratory settings versus living organisms. This guide provides a comparative analysis of its efficacy against the native ligand, Angiotensin II, and other analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a synthetic analog of Angiotensin II, exhibits a complex pharmacological profile characterized by its selective activation of downstream signaling pathways. In vitro studies have established it as a partial agonist for G-protein-coupled signaling and a potent activator of the β-arrestin pathway. This biased agonism translates to distinct physiological responses in vivo, particularly concerning its effects on blood pressure.

In Vitro Efficacy: Biased Agonism at the Angiotensin II Receptor

The in vitro activity of this compound is largely defined by its differential engagement of the two primary signaling arms of the Angiotensin II Type 1 Receptor (AT1R): the Gq-protein pathway and the β-arrestin pathway.

Receptor Binding Affinity:

Studies have shown that this compound possesses a high affinity for both AT1 and AT2 receptors. In ovine tissues, the dissociation constants (Kd) were determined to be 1.2 nM for AT1 receptors and a notable four-fold higher affinity for AT2 receptors with a Kd of 0.3 nM[1]. Research in rabbit ocular tissues also identified a single class of high-affinity binding sites with Kd values in the picomolar range[2].

LigandReceptor SubtypeDissociation Constant (Kd)Tissue Source
This compoundAT11.2 nMOvine tissues[1]
AT20.3 nMOvine tissues[1]
Angiotensin II Receptors50 - 186 pMRabbit ocular tissues[2]

Downstream Signaling:

This compound is recognized as a biased agonist, showing a preference for the β-arrestin pathway over the classical Gq-protein pathway. A related analog, [Sar1, Ile4, Ile8]-Angiotensin II, has been shown to fail in activating traditional G-protein signaling while effectively recruiting β-arrestin 2 and stimulating subsequent ERK1/2 activation. This biased signaling is a key characteristic that differentiates it from Angiotensin II, which is a more balanced agonist. Furthermore, this compound has been classified as an insurmountable blocker and an inverse agonist in some contexts[3].

In Vivo Efficacy: Pressor Effects and Physiological Responses

The in vivo effects of this compound, particularly on blood pressure, are a direct consequence of its in vitro receptor interactions.

Blood Pressure Regulation:

This compound demonstrates agonistic, or pressor, activity, leading to an increase in blood pressure. Comparative studies have indicated that its pressor effect is more potent than that of other Angiotensin II analogs such as [Sar1, Ala8]-Angiotensin II (Saralasin) and [Sar1, Thr8]-Angiotensin II. The magnitude of this pressor response is notably influenced by the subject's sodium balance, with the effect being minimized in a low-sodium state. In hypertensive individuals, especially those with elevated renin levels, this compound can paradoxically lead to a reduction in blood pressure. Furthermore, direct microinjection of this analog into the rostral ventrolateral medulla of spontaneously hypertensive rats resulted in a decrease in arterial blood pressure.

CompoundEffect on Blood PressureKey Findings
This compound Agonistic (Pressor)Greater pressor effect than Saralasin (B108331) and [Sar1, Thr8]-Angiotensin II. Effect is minimized in a low-sodium state. Can lower blood pressure in high-renin hypertensive subjects.
Angiotensin II Agonistic (Pressor)The primary endogenous regulator of blood pressure through AT1R activation.
[Sar1, Ala8]-Angiotensin II (Saralasin) Partial Agonist/AntagonistExhibits both agonistic and antagonistic properties depending on the physiological context.
[Sar1, Thr8]-Angiotensin II AntagonisticPrimarily acts as an antagonist to lower blood pressure.

Experimental Protocols

In Vitro Radioligand Binding Assay:

A detailed protocol for assessing the binding affinity of ligands to Angiotensin II receptors can be found in publications focusing on radioligand binding assays. These protocols typically involve the use of radiolabeled ligands, such as [¹²⁵I]this compound, and cell membranes expressing the receptor of interest. The assay measures the displacement of the radioligand by the test compound to determine its binding affinity (Ki) or dissociation constant (Kd).

In Vivo Blood Pressure Measurement:

The in vivo pressor effects of Angiotensin II and its analogs are typically evaluated in animal models. A common protocol involves the continuous intravenous infusion of the test compound at various doses while monitoring arterial blood pressure through an indwelling catheter. Dose-response curves are then generated to compare the potency and efficacy of different compounds.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

AngiotensinII_Signaling cluster_receptor AT1 Receptor cluster_g_protein Gq-Protein Pathway cluster_arrestin β-Arrestin Pathway AngII Angiotensin II / this compound AT1R AT1R AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates (Balanced Agonist - AngII) Partial Activation ([Sar1, Ile8]-AngII) bArrestin β-Arrestin Recruitment AT1R->bArrestin Activates (Biased Agonist - [Sar1, Ile8]-AngII) PLC PLC activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ release / PKC activation IP3_DAG->Ca_PKC Physiological_Response_G Vasoconstriction, etc. Ca_PKC->Physiological_Response_G ERK ERK1/2 Activation bArrestin->ERK Physiological_Response_A Cellular Proliferation, etc. ERK->Physiological_Response_A

Caption: Angiotensin II Receptor Signaling Pathways.

InVitro_Workflow start Start: In Vitro Efficacy Assessment prep Prepare cell membranes expressing AT1R start->prep binding_assay Radioligand Binding Assay ([¹²⁵I][Sar1, Ile8]-AngII) prep->binding_assay functional_assay Functional Signaling Assays prep->functional_assay data_analysis Data Analysis (Kd, EC50/IC50) binding_assay->data_analysis gq_assay Gq Pathway Assay (e.g., IP3 accumulation) functional_assay->gq_assay arrestin_assay β-Arrestin Recruitment Assay functional_assay->arrestin_assay gq_assay->data_analysis arrestin_assay->data_analysis end End: Determine Binding Affinity & Functional Potency data_analysis->end

Caption: In Vitro Efficacy Experimental Workflow.

InVivo_Workflow start Start: In Vivo Efficacy Assessment animal_prep Prepare animal model (e.g., cannulated rat) start->animal_prep infusion Intravenous infusion of test compounds (AngII, [Sar1, Ile8]-AngII) animal_prep->infusion bp_measurement Continuous blood pressure monitoring infusion->bp_measurement dose_response Generate dose-response curves bp_measurement->dose_response end End: Determine in vivo pressor effects dose_response->end

Caption: In Vivo Efficacy Experimental Workflow.

References

A Head-to-Head Comparison of Commercially Available [Sar1, Ile8]-Angiotensin II Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, cardiovascular science, and drug development, [Sar1, Ile8]-Angiotensin II is a critical tool. As a potent and specific antagonist of the Angiotensin II Type 1 (AT1) receptor, it is instrumental in studies ranging from receptor binding assays to in vivo physiological experiments. The choice of a commercial supplier for this peptide can significantly impact experimental outcomes, with purity, activity, and consistency being paramount. This guide provides an objective comparison of commercially available this compound peptides, supported by representative experimental data and detailed protocols to aid in vendor selection and experimental design.

Product Specification Overview

SupplierProduct NamePurityFormulationMolecular WeightCAS Number
Cayman Chemical Sarilesin (trifluoroacetate salt)≥98%Solid968.2 g/mol 67724-27-0
Abbiotec Angiotensin 2 [Sar1 Ile8] Peptide>95% by HPLCLyophilized solid968.1 g/mol 67724-27-0
LKT Labs [Sar1 Ile8]-Angiotensin II≥95%Powder968.1 g/mol 67724-27-0
Molecular Depot [Sar1,Ile8]-Angiotensin IIHighly purePowder968 g/mol 40077-57-4
Santa Cruz Biotechnology Angiotensin II [Sar1 Ile8]≥95%-968.15 g/mol 67724-27-0
Sigma-Aldrich This compound 3TFA----
Tocris Bioscience Angiotensin II≥95% (HPLC)-1046.2 g/mol 4474-91-3

Note: Data is compiled from publicly available information on supplier websites. Purity methods and reporting may vary. Researchers should always refer to the lot-specific certificate of analysis.

Performance Data from Representative Experiments

To illustrate the performance of commercially available this compound, this section presents data from key applications. This data is sourced from publications and technical datasheets where a commercial peptide was utilized.

Receptor Binding Affinity

A critical performance parameter for this compound is its binding affinity for the Angiotensin II receptors. Radioligand binding assays are the gold standard for determining the dissociation constant (Kd), inhibitor constant (Ki), and receptor density (Bmax).

A study utilizing [¹²⁵I]-[Sar1, Ile8]-Angiotensin II from Revvity (formerly PerkinElmer) in a competitive binding assay with a human Angiotensin AT2 receptor cell line reported an IC50 of 1.7 nM.[1] In another example, Sarilesin from Cayman Chemical demonstrated a high affinity for the AT2 receptor with a Ki value of 0.14 nM.[2]

Table 2: Representative Receptor Binding Data

ParameterValueReceptor/SystemPeptide Source
IC50 1.7 nMHuman Angiotensin AT2 ReceptorRevvity[1]
Ki 0.14 nMAT2 ReceptorsCayman Chemical[2]
Kd 50 - 186 pMRabbit Ocular TissuesNot Specified
Functional Activity: In Vitro and In Vivo

Beyond receptor binding, the functional activity of the peptide is a key consideration. This can be assessed through a variety of in vitro and in vivo assays.

For instance, Sarilesin from Cayman Chemical has been shown to induce neurite outgrowth in NG108-15 cells at a concentration of 100 nM, an effect that is blockable by an AT2 receptor antagonist.[2] Furthermore, intrathecal administration of this peptide (1 µg/µl) in rats resulted in an increase in mean arterial pressure and heart rate, demonstrating its in vivo bioactivity.[2]

Experimental Methodologies

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for key experiments used to characterize this compound peptides.

Protocol 1: Radioligand Receptor Binding Assay (Competitive)

This protocol is adapted from methodologies used for characterizing Angiotensin II receptor binding.

Objective: To determine the inhibitory constant (Ki) of a non-labeled this compound peptide by measuring its ability to compete with a radiolabeled version for binding to the AT1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human AT1 receptor.

  • [¹²⁵I]-[Sar1, Ile8]-Angiotensin II (e.g., from Revvity).

  • Non-labeled this compound from the supplier of choice.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Peptide Dilution: Prepare a series of dilutions of the non-labeled this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of non-labeled Angiotensin II (for non-specific binding).

    • 50 µL of the diluted non-labeled this compound.

    • 50 µL of [¹²⁵I]-[Sar1, Ile8]-Angiotensin II at a final concentration close to its Kd.

    • 100 µL of the cell membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the ability of this compound to act as an antagonist by blocking Angiotensin II-induced calcium release in cells.

Objective: To determine the potency of this compound in inhibiting the AT1 receptor-mediated intracellular calcium mobilization stimulated by Angiotensin II.

Materials:

  • A suitable cell line endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Angiotensin II (agonist).

  • This compound from the supplier of choice.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of Angiotensin II (typically at its EC80) and immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to intracellular calcium mobilization. Determine the inhibitory effect of this compound by plotting the peak fluorescence response against the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50.

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

Angiotensin II Receptor Signaling Pathway

The primary target of this compound is the AT1 receptor, a G-protein coupled receptor (GPCR). Its antagonism blocks the canonical signaling cascade initiated by Angiotensin II.

Angiotensin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gαq AT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AngII Angiotensin II AngII->AT1R Binds & Activates SarIleAngII This compound SarIleAngII->AT1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol CellularResponse Cellular Responses (Vasoconstriction, etc.) Ca_Cytosol->CellularResponse PKC->CellularResponse

Caption: Canonical AT1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([¹²⁵I]-SIA) - Competitor (SIA) dilutions start->prep plate Plate Assay Components: Buffer, Competitor, Radioligand, Membranes prep->plate incubate Incubate to Equilibrium (e.g., 90 min at RT) plate->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow diagram for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of [Sar1, Ile8]-Angiotensin II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of [Sar1, Ile8]-Angiotensin II, a synthetic peptide and angiotensin II receptor antagonist, ensuring the safety of laboratory personnel and the environment.

While a Safety Data Sheet (SDS) from a Japanese supplier indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adopt a cautious approach due to its biological activity. Furthermore, the radiolabeled form of this peptide is designated as toxic and potentially carcinogenic, highlighting the need for stringent disposal protocols. Therefore, all waste containing this peptide should be treated as chemical waste. Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.

Immediate Safety and Handling

Before commencing any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the peptide and its waste should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal strategy for this compound depends on the form of the waste: liquid or solid. Chemical inactivation is the recommended primary step before final disposal.

Liquid Waste Disposal (e.g., unused stock solutions, experimental buffers)
  • Collection : Collect all aqueous waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container.

  • Inactivation : In a chemical fume hood, perform chemical inactivation. The two primary methods are bleach and alkaline hydrolysis.

    • Bleach Inactivation : Add a 10% bleach solution (sodium hypochlorite) to the peptide waste. The final ratio of bleach to waste should be at least 1:10. Allow the mixture to react for a minimum of 30 minutes.

    • Alkaline Hydrolysis : Alternatively, add 1 M sodium hydroxide (B78521) (NaOH) to the waste solution and let it stand for at least one hour to hydrolyze the peptide.

  • Neutralization : After inactivation, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid for bleach or NaOH inactivation) or base.

  • Final Disposal : Dispose of the neutralized solution as chemical waste in accordance with your institution's EHS guidelines. Do not pour down the drain unless explicitly permitted by local regulations.

Solid Waste Disposal (e.g., contaminated labware, PPE)
  • Segregation : Collect all solid materials that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent paper, in a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Decontamination :

    • Chemical Decontamination : Immerse disposable solid waste in a 10% bleach solution for at least 30 minutes. After decontamination, decant the bleach solution and manage it as liquid waste.

    • Autoclaving : As a secondary decontamination step, autoclaving can be used. Place the waste in an autoclave-safe bag. Add a small amount of water to the bag to facilitate steam penetration. Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.

  • Final Disposal : After decontamination, dispose of the solid waste in the appropriate chemical or biohazardous waste stream as directed by your institution's EHS office.

Quantitative Data for Inactivation and Decontamination

MethodReagent/ConditionConcentration/SettingMinimum Contact TimeApplication
Chemical Inactivation (Liquid) Sodium Hypochlorite (Bleach)10% solution (1:10 ratio with waste)30 minutesLiquid peptide solutions
Sodium Hydroxide1 M60 minutesLiquid peptide solutions
Chemical Decontamination (Solid) Sodium Hypochlorite (Bleach)10% solution30 minutesContaminated labware, PPE
Thermal Decontamination Autoclaving121°C, 15 psi30-60 minutesContaminated solid waste

Experimental Protocols and Waste Generation

This compound is primarily used in in vitro research to study the angiotensin II signaling pathway and its effects on various cell types, such as vascular smooth muscle cells and hepatocytes.[1][2] Common experimental applications include:

  • Receptor Binding Assays : To characterize the binding affinity of ligands to angiotensin II receptors.[3][4]

  • Cell-Based Assays : To investigate the physiological responses to angiotensin II receptor antagonism, such as changes in cell contraction, growth, and signaling cascades.[1][5]

  • Signaling Pathway Analysis : To elucidate the intracellular mechanisms activated by angiotensin II and its analogs.[2]

Waste generated from these protocols typically consists of dilute aqueous solutions of the peptide in buffers, cell culture media, and contaminated single-use plastics (e.g., pipette tips, microplates, flasks).

Disposal Workflow and Signaling Pathway Diagrams

DisposalWorkflow Start Waste Generation (this compound) LiquidWaste Liquid Waste (Solutions, Buffers) Start->LiquidWaste SolidWaste Solid Waste (Labware, PPE) Start->SolidWaste Inactivation Chemical Inactivation (Bleach or NaOH) LiquidWaste->Inactivation ChemicalDecon Chemical Decontamination (10% Bleach) SolidWaste->ChemicalDecon Autoclave Autoclaving (121°C, 15 psi, 30-60 min) SolidWaste->Autoclave Optional Secondary Step Neutralization Neutralization (pH 6-8) Inactivation->Neutralization LiquidDisposal Dispose as Chemical Waste Neutralization->LiquidDisposal SolidDisposal Dispose as Chemical/ Biohazardous Waste ChemicalDecon->SolidDisposal Autoclave->SolidDisposal

Caption: Disposal decision workflow for this compound waste.

SignalingPathway Sar1Ile8 This compound AT1R AT1 Receptor Sar1Ile8->AT1R Antagonist Binding GProtein G-protein Activation AT1R->GProtein Blocks Activation Downstream Downstream Signaling (e.g., PLC, MAPK pathways) GProtein->Downstream CellularResponse Cellular Response (e.g., Vasoconstriction, Growth) Downstream->CellularResponse

Caption: Simplified signaling pathway of this compound as an AT1 receptor antagonist.

References

Personal protective equipment for handling [Sar1, Ile8]-Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [Sar1, Ile8]-Angiotensin II

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a peptide analogue that requires careful handling to avoid potential health hazards. While specific toxicity data is limited, it is essential to handle it as a potentially hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound in various laboratory settings.[1][2]

Situation Required Personal Protective Equipment (PPE)
Handling Solid Compound (e.g., weighing, preparing solutions) - Respiratory Protection: A suitable respirator should be worn to avoid inhaling dust particles. In cases of poor ventilation, a self-contained breathing apparatus is recommended.[1] - Eye Protection: Safety goggles with side-shields are mandatory.[1] - Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.[1][2] - Body Protection: An impervious lab coat or protective clothing is required to prevent skin contact.[1]
Handling Solutions - Eye Protection: Safety goggles with side-shields.[1] - Hand Protection: Protective gloves.[1] - Body Protection: Lab coat.
Accidental Spill or Release - Full Personal Protective Equipment: This includes a self-contained breathing apparatus, protective clothing, safety goggles, and gloves.[1]
Operational and Disposal Plans

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.[1][2]

  • A safety shower and eye wash station must be readily accessible.[1]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe vapors, mist, dust, or gas.[1]

  • Prevent contact with skin and eyes.[2]

  • Ensure the container is tightly closed and stored in a dry, cool, and well-ventilated place.[2]

Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials should be placed in a suitable, closed container for disposal.[2]

Emergency Procedures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) weigh Weigh Solid Compound in Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment storage Store Stock Solutions (Tightly Sealed, Cool, Dry Place) experiment->storage waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection storage->experiment decontamination Decontaminate Glassware & Surfaces waste_collection->decontamination dispose Dispose of Waste (Following Institutional Guidelines) decontamination->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Sar1, Ile8]-Angiotensin II
Reactant of Route 2
[Sar1, Ile8]-Angiotensin II

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.